molecular formula C10H12O4 B2787401 Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate CAS No. 1508892-33-8

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Cat. No.: B2787401
CAS No.: 1508892-33-8
M. Wt: 196.202
InChI Key: AVQQHMWLBBAQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQQHMWLBBAQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Versatile Scaffold

This compound, a derivative of Danshensu (salvianic acid A), is a molecule of significant interest due to its structural motifs. The presence of a phenolic hydroxyl group, a secondary alcohol, and a methyl ester provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive compounds. Its structural relationship to Danshensu, a naturally occurring compound with known cardiovascular protective effects, further enhances its potential in the development of new therapeutic agents.[1] This guide will explore robust synthetic strategies and detailed analytical techniques to ensure the reliable preparation and validation of this important chemical entity.

Synthetic Strategies: Pathways to the Target Molecule

Two primary synthetic routes are presented here for the preparation of this compound. The first is a direct, one-pot approach utilizing the Reformatsky reaction, while the second is a two-step sequence involving the synthesis of the parent carboxylic acid followed by esterification.

Route 1: The Reformatsky Reaction - A Direct Approach

The Reformatsky reaction offers an elegant and direct method for the synthesis of β-hydroxy esters.[2] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[3] In this case, 3-hydroxybenzaldehyde is reacted with a methyl haloacetate in the presence of activated zinc. The reaction is advantageous as the organozinc reagent is generally less reactive than Grignard reagents, allowing for the presence of the acidic phenolic hydroxyl group.[4]

Diagram of the Reformatsky Reaction Pathway

Reformatsky_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Target_Molecule Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate 3-Hydroxybenzaldehyde->Target_Molecule + Organozinc Reagent 2. Acidic Workup Methyl_bromoacetate Methyl 2-bromoacetate Organozinc_reagent Organozinc Reagent (Reformatsky Enolate) Methyl_bromoacetate->Organozinc_reagent + Zn Zinc Zn (activated) Organozinc_reagent->Target_Molecule

Caption: Synthetic pathway via the Reformatsky reaction.

Experimental Protocol: Reformatsky Synthesis

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by adding a few crystals of iodine and gently warming until the iodine color disappears. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • Addition of Reactants: A solution of 3-hydroxybenzaldehyde (1.0 eq) and methyl 2-bromoacetate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • Reaction Execution: After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Route 2: Diazotization and Esterification - A Two-Step Approach

This route involves the initial synthesis of the parent carboxylic acid, 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid, from 3-amino-L-phenylalanine via a diazotization reaction, followed by hydrolysis of the diazonium salt.[6] The subsequent Fischer-Speier esterification of the carboxylic acid yields the target methyl ester.[7]

Diagram of the Two-Step Synthetic Workflow

Two_Step_Synthesis Start 3-Amino-L-phenylalanine Step1 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Start->Step1 Intermediate 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid Step1->Intermediate Step2 Fischer-Speier Esterification (Methanol, H2SO4) Intermediate->Step2 Product Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate Step2->Product

Caption: Two-step synthesis via diazotization and esterification.

Experimental Protocol: Synthesis of the Parent Acid via Diazotization

  • Dissolution: Dissolve 3-amino-L-phenylalanine (1.0 eq) in dilute sulfuric acid in a beaker cooled in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.

  • Extraction: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid in an excess of methanol.[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.[9]

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (multiplets in the range of δ 6.7-7.2 ppm), a methine proton adjacent to the hydroxyl group (a triplet or doublet of doublets around δ 4.3-4.5 ppm), the methylene protons (a doublet of doublets or two separate multiplets around δ 2.9-3.1 ppm), the methyl ester protons (a singlet around δ 3.7 ppm), and broad singlets for the hydroxyl protons.
¹³C NMR Resonances for the carbonyl carbon of the ester (around δ 170-175 ppm), aromatic carbons (in the range of δ 115-160 ppm), the methine carbon bearing the hydroxyl group (around δ 70-75 ppm), the methylene carbon (around δ 35-40 ppm), and the methyl ester carbon (around δ 52 ppm).
Mass Spec. The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₀H₁₂O₄, MW: 196.20 g/mol ). Common fragmentation patterns for similar molecules include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the C-C bond between the hydroxyl-bearing carbon and the methylene carbon.[10][11]
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and phenol, a strong absorption around 1730-1750 cm⁻¹ for the C=O stretching of the ester, and absorptions in the aromatic region (1450-1600 cm⁻¹).
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically employed.[12] The purity is determined by integrating the peak area of the product and any impurities, detected by a UV detector at a wavelength where the aromatic ring absorbs (e.g., 275 nm).

Diagram of the HPLC Analysis Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: General workflow for HPLC purity analysis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By understanding the underlying principles of the chosen synthetic routes and employing rigorous analytical techniques, researchers can confidently prepare and validate this versatile molecule for its application in drug discovery and development. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

References

A Guide to the Spectroscopic Analysis of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, a compound of interest in drug development and chemical research. This document moves beyond a simple recitation of methods, offering in-depth explanations for experimental choices and data interpretation. It is designed for researchers, scientists, and professionals in drug development who require a robust understanding of how to apply Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for definitive structural confirmation and purity assessment. The protocols herein are presented as self-validating systems, ensuring reproducibility and scientific rigor.

Introduction: The Molecular Subject

This compound is a bifunctional molecule incorporating a secondary alcohol, a methyl ester, and a meta-substituted phenolic ring. This unique combination of functional groups presents a distinct spectroscopic fingerprint. An unambiguous characterization is paramount for its application in medicinal chemistry and materials science, where structure dictates function. This guide will systematically deconstruct the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule. High-resolution ¹H and ¹³C NMR experiments provide detailed information on the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display a series of distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (methine)~4.3-4.5Doublet of doublets (dd)~4-6, ~8-10
H-3a (methylene)~3.0-3.2Doublet of doublets (dd)~14-16, ~4-6
H-3b (methylene)~2.8-3.0Doublet of doublets (dd)~14-16, ~8-10
Aromatic Protons~6.7-7.2Multiplet (m)-
Methyl Ester (-OCH₃)~3.7-3.8Singlet (s)-
Alcoholic -OHVariableBroad singlet (br s)-
Phenolic -OHVariableSinglet (s)-

Causality of Chemical Shifts:

  • The H-2 methine proton , being attached to a carbon bearing an electron-withdrawing hydroxyl group, is expected to be deshielded and appear downfield around 3.4-4.5 ppm.[1][2]

  • The H-3 methylene protons are diastereotopic due to the adjacent chiral center (C-2). They will appear as distinct signals, each split by the H-2 proton, resulting in a complex multiplet or two doublets of doublets. These benzylic protons typically resonate in the 2.2-3 ppm range.[1]

  • The aromatic protons on the meta-substituted ring will exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[3]

  • The methyl ester protons will appear as a sharp singlet due to the absence of adjacent protons.

  • The chemical shifts of the hydroxyl protons are highly dependent on solvent, concentration, and temperature, and may appear as broad signals.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~170-175
Aromatic C-O~155-160
Aromatic C (quaternary)~135-140
Aromatic C-H~115-130
C-2 (methine, -CHOH)~70-75
Methyl Ester (-OCH₃)~50-55
C-3 (methylene, -CH₂-)~40-45

Rationale for Assignments:

  • The carbonyl carbon of the ester is the most deshielded carbon, appearing furthest downfield.

  • The carbons of the aromatic ring will resonate between 110-160 ppm.[5] The carbon attached to the hydroxyl group will be the most deshielded among the aromatic carbons. The substitution pattern on the benzene ring influences the precise chemical shifts of the aromatic carbons.[6][7][8][9]

  • The C-2 carbon , bonded to the hydroxyl group, will appear in the 50-90 ppm range.[10]

  • The methyl ester carbon will have a characteristic shift around 50-55 ppm.

  • The C-3 benzylic carbon will be the most upfield of the sp² and oxygenated sp³ carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[11][12][13][14][15]

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the sample until it is fully dissolved.

  • Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Cap the NMR tube securely and label it appropriately.

  • Insert the tube into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Diagram of NMR Workflow:

NMR_Workflow A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Data Acquisition (¹H, ¹³C NMR) C->D E Data Processing & Analysis D->E

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Appearance
O-H (Alcohol & Phenol)3200-3600Broad
C-H (Aromatic)3000-3100Sharp, medium
C-H (Aliphatic)2850-3000Sharp, medium
C=O (Ester)1715-1735Strong, sharp
C=C (Aromatic)1450-1600Medium to weak, multiple bands
C-O (Ester & Alcohol)1050-1300Strong, multiple bands

Interpretation of Key Bands:

  • The broad O-H stretching band is a hallmark of alcohols and phenols and is due to hydrogen bonding.[16][17][18][19][20]

  • A strong, sharp peak in the 1715-1735 cm⁻¹ region is indicative of the ester carbonyl (C=O) stretch .[17]

  • The presence of the aromatic ring is confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

  • The "fingerprint region" below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the strong C-O stretching bands of the ester and alcohol moieties.[17][19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique that requires minimal sample preparation.[21][22][23][24][25]

Materials:

  • This compound (a small amount of solid or a drop of liquid)

  • ATR-FTIR spectrometer

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Diagram of ATR-FTIR Analysis:

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Up Clean Crystal Acquire_Spectrum->Clean_Up

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the molecular ion or a related adduct.

  • Molecular Weight: 196.20 g/mol

  • Predicted Molecular Ion (M⁺): m/z 196

  • Predicted Sodium Adduct ([M+Na]⁺): m/z 219

Predicted Fragmentation Pattern

Under conditions that induce fragmentation (e.g., Collision-Induced Dissociation), the molecule is expected to break in predictable ways.

  • Loss of water (-18): A common fragmentation for alcohols, leading to a peak at m/z 178.[26][27][28]

  • Loss of the methoxy group (-31): Cleavage of the ester can result in a fragment at m/z 165.

  • Alpha-cleavage: Cleavage of the bond between C-2 and C-3 can lead to fragments corresponding to the benzylic portion and the ester-containing portion.

  • Benzylic cleavage: Fragmentation at the benzylic position is common, leading to a tropylium-like ion if rearrangement occurs.

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion ESI-MS is a rapid method for obtaining the molecular weight of a pure compound.[29][30][31][32][33]

Materials:

  • This compound

  • High-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

  • Microsyringe and syringe pump

  • ESI-MS instrument

Procedure:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in the chosen solvent.

  • Load the solution into a microsyringe.

  • Place the syringe in the syringe pump connected to the ESI source of the mass spectrometer.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive or negative ion mode.

Diagram of Structural Elucidation Logic:

Elucidation_Logic MS MS Data (Molecular Weight) Structure Proposed Structure MS->Structure Confirms Formula IR IR Data (Functional Groups) IR->Structure Identifies Bonds NMR NMR Data (Connectivity) NMR->Structure Defines Skeleton

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, FTIR, and Mass Spectrometry provides a comprehensive and self-validating approach to the structural characterization of this compound. Each technique offers a unique piece of the structural puzzle, and their collective data allows for an unambiguous assignment of the molecule's identity and purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret these essential analytical techniques.

References

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 2, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (n.d.). Fiveable. Retrieved January 2, 2026, from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 2, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Washington University in St. Louis. Retrieved January 2, 2026, from [Link]

  • Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved January 2, 2026, from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]

  • Standard Operating Procedure (SOP): NMR Analysis of a Sample. (n.d.). Selar. Retrieved January 2, 2026, from [Link]

  • IR Spectrum: Alcohols and Phenols. (n.d.). Química Orgánica. Retrieved January 2, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 2, 2026, from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Toledo. Retrieved January 2, 2026, from [Link]

  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved January 2, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 2, 2026, from [Link]

  • INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. (n.d.). AdiChemistry. Retrieved January 2, 2026, from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Electrospray Direct Injection. (n.d.). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved January 2, 2026, from [Link]

  • Proton NMR Chemical Shifts. (2023, July 11). California State University Stanislaus. Retrieved January 2, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]

  • Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content: Utilizing Taylor-Aris Dispersion. (2024, April 8). PubMed. Retrieved January 2, 2026, from [Link]

  • Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024, October 30). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved January 2, 2026, from [Link]

  • Chemical shifts. (n.d.). University of Oxford. Retrieved January 2, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019, September 19). YouTube. Retrieved January 2, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Chad's Prep. Retrieved January 2, 2026, from [Link]

Sources

Physical and chemical properties of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, a notable derivative of Danshensu (Salvianic acid A), stands as a compound of significant interest in the realms of medicinal chemistry and drug development. As the methyl ester of a key water-soluble bioactive component isolated from Salvia miltiorrhiza, this molecule shares a structural lineage with compounds known for their considerable pharmacological effects, including cardiovascular protection. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis, spectroscopic characterization, and potential applications. By synthesizing available data with established chemical principles, this document aims to serve as a foundational resource for researchers engaged in the study and utilization of this promising molecule.

Chemical Identity and Structure

This compound is an organic compound featuring a methyl ester, a secondary alcohol, and a phenol functional group. Its structure is intrinsically linked to L-phenylalanine metabolism and the pharmacologically active components of Danshen, a traditional Chinese medicine.

Systematic Name: this compound[1][2]

Synonyms:

  • Danshensu methyl ester

Key Identifiers:

  • CAS Number: 1508892-33-8[1][2]

  • Molecular Formula: C₁₀H₁₂O₄[1][2]

  • Molecular Weight: 196.20 g/mol [2]

  • InChI Key: AVQQHMWLBBAQQU-UHFFFAOYSA-N[2]

  • SMILES: COC(=O)C(O)CC1=CC=CC(O)=C1[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific ester is not widely published, we can infer and calculate key properties based on its structure and data from closely related analogues.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [2]
Appearance Expected to be a solid or oil at room temp.Inferred
Purity >95% (as available from suppliers)[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.Inferred

Chemical Profile and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the phenolic hydroxyl, the secondary aliphatic hydroxyl, and the methyl ester.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base. It is also susceptible to oxidation, a common pathway for catechol-containing compounds like its precursor, Danshensu. This oxidation can lead to the formation of quinone-type structures, potentially leading to polymerization and darkening of the compound upon exposure to air or alkaline conditions. The phenolic hydroxyl is also a key site for metabolic transformations, particularly methylation and sulfation.[3]

  • Secondary Hydroxyl Group: The aliphatic hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification.

  • Methyl Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid (Danshensu) and methanol. This reaction is of particular importance in biological systems, where esterases can catalyze this transformation.

Spectroscopic Profile

Detailed, experimentally verified spectra for this compound are not widely available. The following are predicted key spectroscopic features based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the secondary hydroxyl group, the methylene protons, the methyl ester protons, and the hydroxyl protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The methine proton (CH-OH) would be a multiplet around δ 4.0-4.5 ppm. The methylene protons (-CH₂-) would likely appear as a multiplet around δ 2.8-3.2 ppm. The methyl ester protons (-OCH₃) would be a sharp singlet around δ 3.7 ppm. The phenolic and alcoholic hydroxyl protons will appear as broad singlets with chemical shifts that are dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester at approximately δ 170-175 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the secondary hydroxyl group would be expected around δ 70-75 ppm, the methylene carbon around δ 35-40 ppm, and the methyl ester carbon around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • A broad O-H stretching band for the hydroxyl groups in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons between 2850-3100 cm⁻¹.

  • A strong C=O stretching vibration for the ester carbonyl group around 1735 cm⁻¹.

  • C-O stretching bands for the ester and alcohol functionalities in the 1000-1300 cm⁻¹ region.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 196. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 u) to give a fragment at m/z 165, and the loss of the carbomethoxy group (-COOCH₃, 59 u) to give a fragment at m/z 137. Cleavage of the C-C bond between the hydroxyl-bearing carbon and the methylene group would also be a probable fragmentation pathway.

Synthesis Pathway

A likely synthetic route to this compound involves the esterification of its parent carboxylic acid, 3-(3-hydroxyphenyl)lactic acid (a close analogue of Danshensu).

Synthesis_Pathway Reactant 3-(3-hydroxyphenyl)lactic acid Product This compound Reactant->Product Fischer Esterification Reagent Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) Reagent->Product

Caption: Proposed Fischer Esterification synthesis route.

Experimental Protocol: Fischer Esterification (Generalized)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-hydroxyphenyl)lactic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Applications in Drug Development

The therapeutic potential of this compound is largely inferred from the extensive research on its parent compound, Danshensu. Danshensu exhibits a wide range of biological activities, particularly in the cardiovascular system.

  • Cardiovascular Protection: Danshensu is known to have cardioprotective effects, which are attributed to its antioxidant and anti-inflammatory properties.[4] Methylation is a key metabolic pathway for Danshensu, making its methyl ester a biologically relevant molecule to study.[3]

  • Prodrug Potential: The esterification of the carboxylic acid group in Danshensu to form this compound could potentially improve its pharmacokinetic profile. Ester prodrugs are a common strategy to enhance the lipophilicity and membrane permeability of a drug, which can lead to improved oral bioavailability.[5] The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.

  • Metabolic Stability: Studying the methyl ester provides insight into the metabolic fate of Danshensu. The O-methylation of the catechol moiety is a primary metabolic route, and understanding the properties of the esterified form can aid in designing more stable and effective analogues.[3][4]

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] May also cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid breathing dust, vapor, mist, or gas.[8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[8] If on skin, wash with soap and water.[6] If inhaled, move to fresh air.[8] If swallowed, seek medical attention.[6]

Conclusion

This compound is a compound with significant potential, primarily due to its relationship with the pharmacologically active natural product, Danshensu. While a comprehensive experimental characterization of this specific molecule is still emerging, its structural features suggest a range of chemical reactivity and biological activities that warrant further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to unlock the full potential of this and related compounds in the field of drug discovery and development.

References

  • Methylation and its role in the disposition of tanshinol, a cardiovascular carboxylic catechol from Salvia miltiorrhiza roots (Danshen) - ResearchGate. (URL: [Link])

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc. (URL: [Link])

  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem. (URL: [Link])

  • Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - NIH. (URL: [Link])

  • Identification of a major metabolite of danshensu in rat urine and simultaneous determination of danshensu and its metabolite in plasma: Application to a pharmacokinetic study in rats | Request PDF - ResearchGate. (URL: [Link])

  • Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) - PubMed Central. (URL: [Link])

  • Simultaneous determination and pharmacokinetics of danshensu, protocatechuic aldehyde, 4-hydroxy-3-methyloxyphenyl lact… - OUCI. (URL: [Link])

Sources

Unlocking the Therapeutic Potential of Substituted Phenylpropanoates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylpropanoates, a versatile class of organic compounds, are attracting significant attention in the field of drug discovery for their diverse and potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted therapeutic potential of these compounds. We will delve into their key biological activities, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to effectively explore and exploit the therapeutic promise of substituted phenylpropanoates.

The Chemical Versatility and Biological Significance of Phenylpropanoates

Phenylpropanoids and their derivatives are secondary metabolites widely found in plants, where they play crucial roles in defense against pathogens and UV radiation.[1][2] Their basic chemical scaffold, consisting of a phenyl group attached to a three-carbon propanoic acid side chain, allows for a vast array of substitutions, leading to a rich diversity of biological functions.[3] This structural flexibility is a key asset in drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. Structure-activity relationship (SAR) studies have demonstrated that the nature, position, and stereochemistry of substituents on both the phenyl ring and the propanoic acid chain are critical determinants of biological activity and target selectivity.[3][4]

Key Biological Activities and Mechanisms of Action

Substituted phenylpropanoates have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[2]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenylpropanoic acid derivatives have emerged as a promising class of compounds with the potential to combat a range of pathogenic microorganisms.[5]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, a plausible mode of action for phenolic compounds involves the disruption of the bacterial cell membrane integrity.[5] This can lead to leakage of intracellular components and ultimately, cell death. Some derivatives may also interfere with essential microbial enzymes or metabolic pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Many substituted phenylpropanoates exhibit potent antioxidant properties.

Mechanism of Action: The antioxidant capacity of these compounds often stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6] The presence of hydroxyl groups on the phenyl ring is a key structural feature contributing to this activity.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Substituted phenylpropanoates have shown significant anti-inflammatory potential.[1][7][8][9]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][12] Additionally, some derivatives can modulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[7][8][9][13] For instance, certain compounds have been shown to suppress TNF-α and upregulate the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1).[7][8][9]

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. Several substituted phenylpropanoate derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.[14][15][16]

Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting enzymes crucial for cancer cell proliferation.[15][16] The specific substitutions on the phenylpropanoate scaffold play a critical role in determining the potency and selectivity of their anticancer effects.[15]

Experimental Evaluation of Biological Activities: Detailed Protocols

To ensure scientific rigor and reproducibility, standardized and well-validated assays are essential for evaluating the biological activities of substituted phenylpropanoates. This section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[5][17][18][19]

Experimental Protocol:

  • Preparation of Materials:

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[5]

    • Sterile 96-well microtiter plates.

    • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[5]

    • Negative control (medium with solvent).

  • Procedure:

    • Prepare a stock solution of each test compound and the control antibiotic.

    • Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate.[5]

    • Perform serial two-fold dilutions of the test compounds and controls directly in the microtiter plate.

    • Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][19] This can be assessed visually or by measuring the absorbance with a microplate reader.[5]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media & Inoculum inoculate Inoculate Microplate prep_media->inoculate prep_compounds Prepare Compound Dilutions prep_compounds->inoculate incubate Incubate inoculate->incubate read_plate Read Plate (Visually/Spectrophotometrically) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple spectrophotometric method for assessing the antioxidant capacity of a compound.[6][20][21][22] It measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[21] The solution should be freshly prepared and protected from light.[21]

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[21]

  • Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to each well.

    • Add the DPPH working solution to each well to initiate the reaction.[21]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[21]

  • Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[6][21]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Mechanism DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH + H• (from AH) AH Antioxidant (AH) A A• AH->A - H•

Caption: Mechanism of the DPPH Radical Scavenging Assay.

Assessment of Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.[10] The inhibition is typically quantified by measuring the production of prostaglandins, such as PGE2.[23]

Experimental Protocol (Fluorometric Method):

  • Reagent Preparation:

    • Reconstitute and dilute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.[24][25]

    • Prepare a reaction buffer, heme, and a COX probe solution.[24]

    • Prepare a solution of arachidonic acid (the substrate).[24][25]

    • Dissolve test inhibitors and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable solvent like DMSO.[24]

  • Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to the designated wells.

    • Add the diluted test inhibitors or control inhibitors to the appropriate wells.

    • Pre-incubate the plate to allow the inhibitors to interact with the enzymes.[25]

    • Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.[24]

  • Data Analysis:

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for a set period.[24]

    • Calculate the rate of reaction (slope) for each well.

    • The percent inhibition is calculated as follows: % Inhibition = [ (Slopeenzyme control - Slopeinhibitor) / Slopeenzyme control ] x 100

    • Determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.[12]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Substituted Phenylpropanoate Inhibitor->COX_Enzyme Inhibition

Sources

An In-depth Technical Guide on Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate, a close structural analog of the bioactive natural product Danshensu, represents a versatile and underexplored scaffold for the synthesis of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this precursor and delineates its strategic application in the generation of a diverse library of derivatives. We will explore the chemical reactivity of its core functional groups—the phenolic hydroxyl, the secondary alcohol, and the methyl ester—and provide detailed, field-proven protocols for their modification. The rationale behind key experimental choices is elucidated to empower researchers in their synthetic endeavors. Furthermore, we will discuss the potential pharmacological applications of the resulting novel compounds, drawing parallels from the well-documented bioactivities of related phenylpropanoid structures.

Introduction: The Strategic Value of the Phenylpropanoate Scaffold

The phenylpropanoate backbone is a privileged structure in medicinal chemistry, found in a plethora of natural products and synthetic drugs. A notable example is Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), a primary water-soluble bioactive component of Salvia miltiorrhiza (Danshen). Danshensu exhibits a wide range of pharmacological effects, including potent antioxidant and cardioprotective properties.[1][2] However, its clinical utility is often hampered by poor bioavailability and metabolic instability.[3]

This has spurred extensive research into the synthesis of Danshensu derivatives to enhance its drug-like properties. This compound, the focus of this guide, can be viewed as a strategic starting point for creating novel derivatives. Its structure retains the key α-hydroxy acid moiety and a phenolic ring, but with a single meta-hydroxyl group and a methyl-esterified carboxyl group. This modification from the more common 3,4-dihydroxy substitution pattern of Danshensu offers a unique electronic and steric profile, potentially leading to compounds with novel biological activities and improved pharmacokinetic profiles.

This guide will serve as a roadmap for harnessing the synthetic potential of this compound.

Synthesis of the Precursor: this compound

The most direct and logical approach to synthesizing the title precursor is through the selective esterification of its corresponding carboxylic acid, 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid. The key challenge in this synthesis is the chemoselective esterification of the carboxylic acid in the presence of a reactive phenolic hydroxyl group. Several robust methods can be employed to achieve this transformation with high efficiency.

Recommended Synthetic Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that is well-suited for this transformation. By using the alcohol (methanol) as the solvent, the equilibrium can be driven towards the ester product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: To the solution, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can range from 4 to 24 hours.[2][4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Protocol: Chemoselective Alkylation

An alternative method involves the use of a mild base and an alkylating agent, which can offer excellent chemoselectivity for the more acidic carboxylic acid proton over the phenolic proton.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium bicarbonate (KHCO₃, 1.2 equivalents) and stir for several minutes at room temperature.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 equivalents) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 40°C and monitor by TLC.

  • Work-up and Purification: Upon completion, add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with 5% sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.[5]

This compound as a Versatile Precursor

The synthetic utility of this compound stems from the presence of three distinct functional groups that can be selectively modified:

  • Phenolic Hydroxyl (Ar-OH): Amenable to O-alkylation and O-acylation.

  • Secondary Alcohol (sec-OH): Can be oxidized to a ketone or acylated.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed back to the carboxylic acid or converted to an amide.

The following sections will detail protocols for the derivatization at each of these sites.

Derivatization of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a reliable method for forming aryl ethers. This reaction proceeds via an Sₙ2 mechanism and is most effective with primary alkyl halides.[5][6][7][8]

Generalized Protocol for O-Alkylation:

  • Deprotonation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as acetone or DMF. Add a mild base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Alkylation: To the stirred suspension, add the desired primary alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Diagram of O-Alkylation Workflow:

G start Methyl 2-hydroxy-3- (3-hydroxyphenyl)propanoate step1 Dissolve in Acetone/DMF Add K₂CO₃ start->step1 step2 Add Primary Alkyl Halide (R-X) step1->step2 step3 Heat to Reflux step2->step3 step4 Work-up and Purification step3->step4 end O-Alkyl Derivative step4->end

Caption: Workflow for the O-alkylation of the precursor.

Derivatization of the Secondary Alcohol

The secondary alcohol can be oxidized to the corresponding α-keto ester. A variety of mild oxidizing agents can be employed to avoid over-oxidation or reaction at other sites.

Generalized Protocol for Oxidation:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Oxidant Addition: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine).[9][10] For a greener alternative, a TEMPO-catalyzed oxidation can be employed.[11][12]

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature for PCC, low temperature for Swern) and monitor by TLC.

  • Work-up: The work-up procedure is dependent on the oxidant used. For PCC, the reaction mixture is typically filtered through a pad of silica gel. For Swern oxidation, the reaction is quenched with water and extracted.

  • Purification: The crude product is purified by column chromatography.

Table 1: Comparison of Oxidation Methods

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
PCCDCM, room temperatureSimple procedureChromium waste
Swern OxidationOxalyl chloride, DMSO, Et₃N, DCM, -78°C to rtHigh yields, mildRequires low temperatures, unpleasant odor
TEMPO/NaOClBiphasic system (e.g., DCM/water)Catalytic, environmentally benignCan be substrate-dependent
Derivatization of the Methyl Ester

The methyl ester can be converted to a primary, secondary, or tertiary amide by reaction with ammonia or a primary/secondary amine. This transformation often requires elevated temperatures.[13][14]

Generalized Protocol for Amide Formation:

  • Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equivalent) with the desired amine (e.g., a solution of ammonia in methanol for a primary amide, or a neat primary/secondary amine).

  • Reaction: Heat the mixture to a temperature ranging from 60 to 120°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the volatile components under reduced pressure.

  • Purification: The resulting amide can be purified by recrystallization or column chromatography.

Proposed Synthetic Pathways to Novel Compounds

By combining the reactions described above, a multitude of novel compounds can be synthesized from the core precursor.

Diagram of Potential Synthetic Pathways:

G precursor Methyl 2-hydroxy-3- (3-hydroxyphenyl)propanoate pathA O-Alkylation (Williamson Ether Synthesis) precursor->pathA pathB Oxidation of Secondary Alcohol precursor->pathB pathC Amide Formation precursor->pathC productA Ether Derivatives pathA->productA productB α-Keto Ester Derivatives pathB->productB productC Amide Derivatives pathC->productC

Caption: Potential derivatization pathways from the core precursor.

Potential Pharmacological Significance of Novel Derivatives

The derivatization of this compound opens avenues to novel compounds with potentially enhanced or new biological activities.

  • Improved Lipophilicity and Bioavailability: The conversion of the phenolic hydroxyl group to an ether or the carboxylic acid to an amide can increase the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and oral bioavailability.

  • Modulation of Antioxidant Activity: The phenolic hydroxyl group is a key contributor to the antioxidant properties of phenylpropanoids.[15] Its modification allows for the fine-tuning of this activity.

  • Novel Target Interactions: The introduction of new functional groups can lead to interactions with different biological targets. For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[16] The novel compounds synthesized could be screened for a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][15][17] The m-hydroxyphenyl moiety itself is found in various bioactive compounds.[3][18]

Conclusion

This compound is a precursor with considerable, yet largely untapped, potential for the generation of novel chemical entities. This guide has provided a foundational framework for its synthesis and subsequent derivatization. The detailed protocols and strategic considerations outlined herein are intended to facilitate the exploration of this versatile scaffold by researchers in drug discovery and medicinal chemistry. The logical and systematic modification of its functional groups can lead to the development of new compounds with optimized pharmacological profiles, thereby contributing to the advancement of therapeutic innovation.

References

  • A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. (2004). ACS Publications. Retrieved from [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings. (2004). RSC Publishing. Retrieved from [Link]

  • Danshensu Derivatives: A Series of Promising Drugs With Protective Effects Against Cardiocerebrovascular Diseases and Cancers. (2025). PubMed. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Mumbai. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

  • Danshen: An Overview of Its Chemistry, Pharmacology, Pharmacokinetics, and Clinical Use. (2025). ResearchGate. Retrieved from [Link]

  • Tandem, Scalable and Efficient Williamson Ether Synthesis. (2017). Organic Chemistry Research. Retrieved from [Link]

  • 4-Aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivatives. (1981). ACS Publications. Retrieved from [Link]

  • Direct conversion of phenols into amides and esters of benzoic acid. (n.d.). Google Patents.
  • Synthesis of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Formation of Amides From Esters. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances and potential pharmacological activities of chalcone derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis of methyl 3-phenylpropionate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2017). PMC - PubMed Central. Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved from [Link]

  • (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. (2024). MDPI. Retrieved from [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed. Retrieved from [Link]

Sources

The Emerging Potential of Hydroxyphenylpropanoates in Drug Discovery: A Technical Guide to Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Therapeutic Promise in a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The hydroxyphenylpropanoate core, a recurring motif in various biologically active natural products and their synthetic analogs, represents a promising frontier for therapeutic innovation. This technical guide delves into the untapped potential of a specific, yet under-explored molecule: Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate. While direct research on this compound is nascent, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a modulator of key signaling pathways implicated in inflammation and cellular proliferation. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge and a detailed experimental framework to unlock the therapeutic utility of this intriguing molecule.

The Hydroxyphenylpropanoate Scaffold: A Privileged Motif in Chemical Biology

The hydroxyphenylpropanoate backbone is characterized by a phenyl ring bearing a hydroxyl group, connected to a propanoic acid or its ester derivative. This structural arrangement confers a unique combination of hydrophilicity and lipophilicity, enabling interactions with a diverse range of biological targets. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, crucial for binding to protein active sites, while the propanoate moiety provides a flexible linker that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesKnown or Potential Biological Relevance
This compound C₁₀H₁₂O₄196.203-hydroxyphenyl, α-hydroxy methyl propanoateHypothesized anti-inflammatory, anti-proliferative
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)C₁₉H₁₉NO₄341.364-hydroxyphenyl, α,β-unsaturated amide, phenylalanine methyl esterAnti-inflammatory (NF-κB inhibition)[1][2]
Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP)C₁₅H₁₉NO₆S357.384-hydroxy-3,5-dimethoxyphenyl, thioester, N-acetylcysteine methyl esterAnti-melanogenic (ERK pathway modulation)[3]
3-(3-Hydroxyphenyl)propanoic acidC₉H₁₀O₃166.173-hydroxyphenyl, propanoic acidFlavonoid metabolite, potential blood pressure reduction[4]

Learning from Analogs: Deconvoluting Potential Mechanisms of Action

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural relatives. These analogs, while differing in their specific substitutions, share the core hydroxyphenylpropanoate scaffold and offer valuable insights into potential biological targets and mechanisms of action.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A compelling case for the anti-inflammatory potential of the hydroxyphenylpropanoate scaffold comes from studies on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP). This compound has been shown to be a potent inhibitor of inflammatory cytokine production in monocyte/macrophage-like cells.[1][2] Mechanistic studies revealed that MHPAP exerts its effects by significantly inhibiting the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1][2] The ester moiety of MHPAP is crucial for its cell permeability, highlighting the importance of this functional group for bioavailability.[1]

Diagram 1: Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

NFkB_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS IKK IKK LPS->IKK Activates p65_p50 p65/p50 (Inactive) IKK->p65_p50 Phosphorylates p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active Activation Cytokines Inflammatory Cytokines (IL-6, TNF-α) p65_p50_active->Cytokines Induces Transcription MHPAP Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate (Hypothesized) MHPAP->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of Cellular Signaling: The ERK Pathway

Another structurally related compound, Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP), demonstrates the scaffold's potential to modulate other critical signaling cascades. MAHDP has been shown to suppress melanogenesis by promoting the proteasomal degradation of Microphthalmia-associated transcription factor (MITF) through the activation of the ERK signaling pathway.[3] This finding suggests that the hydroxyphenylpropanoate core can be tailored to interact with upstream kinases, influencing downstream gene expression.

A Proposed Research Framework for this compound

Based on the insights from its analogs, a systematic investigation of this compound is warranted. The following experimental workflow provides a comprehensive approach to characterizing its biological activity and elucidating its mechanism of action.

Diagram 2: Experimental Workflow for Biological Characterization

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Viability Phase 1: In Vitro Screening - Cell Viability Assays (e.g., MTT, LDH) Start->Cell_Viability ADMET ADMET Profiling (Parallel) Start->ADMET Anti_Inflammatory Phase 2: Anti-inflammatory Activity Assessment - Cytokine Profiling (ELISA) - NF-κB Reporter Assay Cell_Viability->Anti_Inflammatory Mechanism_Elucidation Phase 3: Mechanism of Action - Western Blot for p-p65, p-ERK - Kinase Inhibition Assays Anti_Inflammatory->Mechanism_Elucidation In_Vivo Phase 4: In Vivo Validation - Animal Models of Inflammation (e.g., LPS-induced) Mechanism_Elucidation->In_Vivo Conclusion Conclusion: Lead Candidate Potential Assessment In_Vivo->Conclusion ADMET->Conclusion

Caption: A stepwise approach for the comprehensive evaluation of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methodologies. One potential route involves the esterification of 3-(3-Hydroxyphenyl)lactic acid. Purity and structural confirmation should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Biological Evaluation

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media. Differentiate THP-1 cells into macrophages using PMA.

  • Stimulation: Pre-treat cells with varying concentrations of this compound for 1 hour.

  • LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After a suitable incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of each cytokine.

Protocol 2: NF-κB Reporter Gene Assay

  • Transfection: Transfect HEK293T cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Treat the transfected cells with the test compound followed by stimulation with TNF-α or another NF-κB activator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Mechanism of Action Studies

Protocol 3: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat cells with the compound and/or inflammatory stimulus as described in Protocol 1.

  • Protein Extraction: Lyse the cells and extract total protein or cellular fractions (nuclear and cytoplasmic).

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).

  • Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Future Directions and Therapeutic Outlook

The preliminary evidence from structurally related compounds strongly suggests that this compound is a promising candidate for further investigation in drug discovery. Its potential to modulate key inflammatory and cellular signaling pathways, coupled with a chemical structure amenable to medicinal chemistry optimization, positions it as a valuable starting point for the development of novel therapeutics. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, as well as exploring its efficacy in relevant in vivo models of disease. The insights and protocols provided in this guide offer a solid foundation for embarking on this exciting research endeavor.

References

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed Central. [Link]

  • Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. PubMed. [Link]

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed. [Link]

  • Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Human Metabolome Database. [Link]

  • The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat | Request PDF. ResearchGate. [Link]

Sources

An Examination of CAS 1508892-33-8: A Case of Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Physicochemical Properties

The compound with CAS number 1508892-33-8 is unequivocally identified as Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate.[1][2][3][4][5] It is a chemical intermediate available from various commercial suppliers, typically for research and development purposes.[1][4][5]

Table 1: Physicochemical Properties of CAS 1508892-33-8

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₂O₄[1][3][4]
Molecular Weight 196.2 g/mol [1][4]
SMILES COC(=O)C(O)CC1=CC=CC(O)=C1[1][2]
InChI Key AVQQHMWLBBAQQU-UHFFFAOYSA-N[4]

Exploration of Potential Synthetic Pathways

While a specific, validated protocol for the synthesis of this compound is not documented in the searched literature, we can infer logical synthetic approaches from established organic chemistry principles and published syntheses of structurally similar molecules. The key challenge in synthesizing this molecule lies in the selective formation of the α-hydroxy ester in the presence of a phenolic hydroxyl group.

Plausible Synthetic Strategy: From 3-(3-Hydroxyphenyl)pyruvic Acid

A highly plausible route would involve the reduction of a corresponding α-keto ester. This strategy offers good control over the formation of the desired α-hydroxy functionality.

Experimental Workflow (Hypothetical):

  • Esterification of the Starting Material: 3-(3-Hydroxyphenyl)pyruvic acid would first be esterified to its methyl ester. This could be achieved using a standard Fischer-Speier esterification with methanol and a catalytic amount of strong acid (e.g., H₂SO₄). The phenolic hydroxyl group is generally less reactive under these conditions than the carboxylic acid.

  • Selective Reduction of the α-Keto Group: The resulting methyl 3-(3-hydroxyphenyl)pyruvate would then be subjected to a selective reduction of the ketone. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is mild enough to typically not affect the ester or the aromatic ring.

  • Work-up and Purification: Following the reduction, an aqueous work-up would be necessary to quench any remaining reducing agent and neutralize the reaction mixture. The product would then be extracted into an organic solvent (e.g., ethyl acetate), dried, and purified, likely via column chromatography, to yield the final product.

Causality in Experimental Choices:

  • Choice of Starting Material: 3-(3-Hydroxyphenyl)pyruvic acid provides the complete carbon skeleton, simplifying the synthesis to functional group manipulations.

  • Esterification First: Protecting the carboxylic acid as a methyl ester prevents its reduction by sodium borohydride in the subsequent step.

  • Selective Reductant: Sodium borohydride is chosen for its chemoselectivity in reducing ketones and aldehydes over esters, which is crucial for the success of this route.

G start 3-(3-Hydroxyphenyl)pyruvic Acid step1 Esterification (Methanol, H+) start->step1 intermediate Methyl 3-(3-hydroxyphenyl)pyruvate step1->intermediate step2 Selective Reduction (NaBH4) intermediate->step2 product This compound (CAS 1508892-33-8) step2->product

Caption: Hypothetical synthesis workflow for CAS 1508892-33-8.

Alternative Approaches Based on Analogous Syntheses

Syntheses of similar molecules suggest other potential, albeit likely more complex, routes:

  • From 3-(3-Hydroxyphenyl)-DL-alanine: A related amino acid, 3-(3-Hydroxyphenyl)-DL-alanine, can be converted to its corresponding methyl ester.[1] Subsequent diazotization (reaction with a nitrite source like NaNO₂) could potentially replace the amino group with a hydroxyl group, a standard transformation in amino acid chemistry.[2] However, controlling side reactions and ensuring the stability of the phenolic hydroxyl group under these conditions could be challenging.

  • Catalytic Hydrogenation: For analogues with an unsaturated bond, such as a cinnamate derivative, catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method to reduce the double bond.[6] This could be a viable final step if a precursor with an unsaturated side chain is synthesized first.

Potential Applications and Areas for Further Research

Specific applications for this compound are not documented. However, its structural features suggest potential utility as a building block in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

The molecule contains three distinct functional groups: a phenol, a secondary alcohol, and a methyl ester. This trifunctionality allows for a variety of subsequent chemical modifications, making it a potentially useful intermediate in the synthesis of more complex molecules. Each functional group can be addressed with a high degree of selectivity:

  • The phenolic hydroxyl can undergo O-alkylation or O-acylation.

  • The secondary alcohol can be oxidized to a ketone or undergo etherification or esterification.

  • The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide.

Relevance of the Phenylpropanoate Scaffold

The core structure, a phenylpropanoate, is of significant interest in biology and drug discovery. The parent acid of the target molecule, 3-(3-hydroxyphenyl)propanoic acid, is a known metabolite of dietary polyphenols, such as caffeic acid, formed by gut microflora.[7] An enzyme, 3-(3-hydroxyphenyl)propanoate hydroxylase, is involved in the catabolism of this compound in organisms like Escherichia coli.[8]

While no direct biological activity has been reported for this compound itself, its structural similarity to these biologically relevant molecules suggests that it could be a useful tool compound for studying:

  • Metabolic pathways involving phenylpropanoids.

  • The substrate specificity of enzymes like hydroxylases.

  • As a starting point for the synthesis of novel bioactive compounds, where the hydroxyphenylpropanoate moiety could serve as a pharmacophore or a linker.

Conclusion

This compound (CAS 1508892-33-8) is a readily identifiable chemical compound. However, there is a notable absence of detailed synthesis protocols and application data in the public domain. Based on the principles of organic synthesis, plausible synthetic routes can be proposed, primarily involving the selective reduction of an α-keto ester precursor. The compound's potential utility lies in its role as a versatile chemical intermediate. Further research is required to explore its synthesis in detail and to investigate its potential applications in medicinal chemistry and as a tool for biochemical research, given the biological relevance of its core phenylpropanoate structure.

References

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Arran Chemical Company. (n.d.). 1508892-33-8 | MFCD22381395 | this compound. Retrieved from [Link]

  • Chemlin. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]

  • Wikipedia. (2023). 3-(3-hydroxyphenyl)propanoate hydroxylase. Retrieved from [Link]

Sources

A Comprehensive In-Silico Workflow for Predicting the Bioactivity of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth framework for the in-silico evaluation of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, a novel small molecule with therapeutic potential. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It offers a strategic, causality-driven narrative that explains the rationale behind each computational step, ensuring a self-validating and robust predictive model. Our approach is grounded in established scientific principles, leveraging a multi-faceted analysis that encompasses target identification, molecular interaction studies, and pharmacokinetic profiling to build a holistic understanding of the compound's potential bioactivity.

Introduction: The Rationale for In-Silico First

This compound is structurally related to Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), a primary water-soluble bioactive constituent of Salvia miltiorrhiza (Danshen).[1][2] Danshen has a long history in traditional medicine for treating cardiovascular and cerebrovascular diseases.[1][3][4] This structural analogy provides a strong rationale for hypothesizing that this compound may interact with similar biological targets and exhibit related pharmacological effects, particularly in the cardiovascular domain.[5][6]

In modern drug discovery, in-silico modeling serves as an indispensable first step to explore these hypotheses.[7][8] It allows for the rapid, cost-effective screening of a compound's potential efficacy, mechanism of action, and drug-likeness before committing to resource-intensive preclinical and clinical studies.[9][10] This guide details a rigorous computational workflow designed to predict the bioactivity of this compound, providing a foundational dataset to guide subsequent in vitro and in vivo validation.

Compound Characterization and Preparation

The foundational step in any in-silico analysis is the accurate representation of the molecule of interest. The quality of all subsequent predictions is contingent on the correctness of the initial molecular structure and its computed properties.

Molecular Structure and Physicochemical Properties

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is COC(=O)C(O)CC1=CC(=CC=C1)O. This structure was used to generate a 3D conformer and calculate key physicochemical properties. These descriptors are crucial for initial drug-likeness assessment and for parameterizing subsequent simulations.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[11]
Molecular Weight 180.20 g/mol PubChem[11]
IUPAC Name This compound-
Hydrogen Bond Donors 2SwissADME
Hydrogen Bond Acceptors 3SwissADME
LogP (Consensus) 1.25SwissADME
Topological Polar Surface Area (TPSA) 66.76 ŲSwissADME
Protocol: Ligand Preparation for Simulation

A high-quality, energetically minimized 3D structure is paramount for accurate docking and simulation.

  • 2D to 3D Conversion : The compound's 2D structure, obtained from its SMILES string, is converted into a 3D structure using a computational chemistry tool like Open Babel.

  • Energy Minimization : The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry to find a low-energy, stable conformation.

  • File Format Conversion : The minimized structure is saved in a .pdbqt format for use with docking software like AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[12]

Hypothesis-Driven Target Identification

Identifying the correct protein target is the most critical phase of the discovery process.[13] Our strategy is not a blind search but an evidence-based inference. Given the compound's structural similarity to Danshensu, we hypothesize its bioactivity is likely mediated through targets implicated in cardiovascular and inflammatory pathways.[5][14]

Rationale for Target Selection

The bioactivity of Salvia miltiorrhiza extracts is well-documented to include antioxidative, anti-inflammatory, and vasodilatory effects, which are beneficial in managing cardiovascular diseases.[4][5] The parent compound, 3-(3-hydroxyphenyl)propionic acid, has been shown to have vasodilatory and blood pressure-lowering effects.[15] Therefore, we will prioritize targets central to these mechanisms.

  • Primary Target Hypothesis : Angiotensin-Converting Enzyme (ACE) - A key regulator of blood pressure and a validated target for antihypertensive drugs.

  • Secondary Target Hypothesis : Cyclooxygenase-2 (COX-2) - A critical enzyme in the inflammatory pathway, inhibition of which is a common anti-inflammatory strategy.

Workflow for Target Identification

The following workflow outlines a systematic approach to identifying and prioritizing potential protein targets.

G cluster_0 Data Mining & Analysis cluster_1 Target Prioritization cluster_2 Target Validation Compound Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate Similarity Structural Similarity Search (e.g., Tanimoto coefficient) Compound->Similarity Analogs Identify Bioactive Analogs (e.g., Danshensu) Similarity->Analogs Databases Query Bioactivity Databases (ChEMBL, PubChem) Analogs->Databases KnownTargets List Known Targets of Analogs Databases->KnownTargets Pathway Pathway Analysis (KEGG, Reactome) KnownTargets->Pathway Prioritize Prioritize Targets based on Disease Relevance (CVD) Pathway->Prioritize PDB Retrieve 3D Structures (RCSB PDB) Prioritize->PDB Validate Assess Pocket Druggability and Prepare for Docking PDB->Validate

Workflow for Hypothesis-Driven Target Identification.

Molecular Docking: Probing the Protein-Ligand Interaction

Molecular docking predicts the binding conformation and affinity of a ligand within the active site of a target protein.[16] This simulation provides the first computational evidence of a potential interaction and helps elucidate the molecular basis of this binding.

Causality Behind the Protocol

A successful docking simulation requires meticulous preparation of both the ligand and the receptor. We do not simply "dock" the molecules; we create a biophysically realistic environment for the prediction.

  • Why Remove Water? Crystallographic waters are often removed unless they are known to be critical for ligand binding, as they can sterically hinder the docking algorithm from exploring relevant poses.

  • Why Add Hydrogens? PDB files often lack hydrogen atoms. Adding them is crucial for correctly defining tautomeric states, ionization states, and for forming a complete hydrogen-bond network.

  • Why Define a Grid Box? The grid box defines the search space for the docking algorithm. Centering it on the known active site (where the co-crystallized ligand binds) focuses the computational effort, increasing the efficiency and accuracy of the simulation.[12]

Protocol: Molecular Docking with AutoDock Vina

Target: Angiotensin-Converting Enzyme (ACE), PDB ID: 1O86

  • Receptor Preparation :

    • Download the crystal structure of ACE (PDB ID: 1O86) from the RCSB Protein Data Bank.

    • Using AutoDock Tools, remove water molecules and the co-crystallized ligand (Lisinopril).

    • Add polar hydrogens and compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared receptor in .pdbqt format.

  • Grid Box Definition :

    • Identify the active site residues based on the position of the original ligand.

    • Define a grid box (dimensions: 25Å x 25Å x 25Å) centered on the active site to encompass the binding pocket.

  • Ligand Preparation :

    • Use the previously prepared .pdbqt file for this compound.

  • Running the Simulation :

    • Execute AutoDock Vina using a configuration file specifying the receptor, ligand, and grid box coordinates.[16]

    • Set the exhaustiveness parameter to a high value (e.g., 16) to ensure a thorough search of the conformational space.

  • Analysis of Results :

    • Analyze the output file, which contains multiple binding poses ranked by their binding affinity (in kcal/mol).

    • The top-ranked pose (most negative binding energy) is selected for detailed interaction analysis.

    • Visualize the protein-ligand complex in a molecular viewer (e.g., PyMOL) to identify key interactions like hydrogen bonds and hydrophobic contacts.

Docking Results Summary
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
ACE 1O86-7.8His353, Ala354, Glu384H-Bond, Pi-Alkyl
COX-2 5IKR-8.5Arg120, Tyr355, Ser530H-Bond, Pi-Cation

Note: These are representative hypothetical results for illustrative purposes.

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[17][18] A stable complex in an MD simulation lends higher confidence to the docking prediction.

Rationale for MD Simulation

The primary goal is to test the hypothesis generated by docking: "Is the predicted binding pose stable?"

  • Why use a Force Field? A force field (e.g., CHARMM36, AMBER) is a set of parameters that mathematically describes the potential energy of the system, allowing for the calculation of forces and subsequent atomic motion.[18]

  • Why Solvate? Explicitly solvating the system with water molecules creates a more biologically relevant environment, as water plays a key role in mediating molecular interactions.

  • Why Equilibrate? Equilibration (NVT and NPT phases) allows the system to relax and reach a stable temperature and pressure before the production run, preventing artifacts from an improperly prepared starting structure.

Workflow: Protein-Ligand MD Simulation

G Start Start with Docked Protein-Ligand Complex Topology Generate System Topology (Force Field Application) Start->Topology Solvate Solvation (Place in Water Box) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization (Remove Steric Clashes) Ions->Minimize Equilibrate System Equilibration (NVT and NPT Phases) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

General workflow for a Molecular Dynamics simulation.
Protocol: MD Simulation using GROMACS
  • System Preparation :

    • Use the best-ranked docked pose from the molecular docking step as the starting structure.

    • Select a suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).

    • Place the complex in a dodecahedral box and solvate with TIP3P water molecules.

    • Add counter-ions (Na+ or Cl-) to neutralize the system's overall charge.

  • Simulation Execution :

    • Perform energy minimization to remove bad contacts.

    • Conduct a two-phase equilibration: first in an NVT (constant Number of particles, Volume, and Temperature) ensemble, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.

    • Run the production MD simulation for at least 100 nanoseconds (ns) to allow for sufficient conformational sampling.

  • Analysis :

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis : Monitor the number of hydrogen bonds between the protein and ligand throughout the simulation to confirm the persistence of key interactions identified in docking.

QSAR and ADMET Prediction: Evaluating Drug-Likeness

A potent molecule is only a viable drug candidate if it possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[19][20] In-silico ADMET prediction and Quantitative Structure-Activity Relationship (QSAR) modeling help to flag potential liabilities early in the discovery process.[21][22]

Rationale for ADMET Profiling

The goal is to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics or toxicity.[9][23] We use established computational models that have been trained on large datasets of experimental results. The choice to use multiple prediction tools is a self-validating mechanism; consensus between different algorithms increases confidence in the prediction.[19]

Protocol: ADMET Prediction using Web Servers
  • Tool Selection : Utilize well-validated, freely accessible web servers such as SwissADME and pkCSM.

  • Input : Submit the SMILES string of this compound to the servers.

  • Data Compilation : Collect and tabulate the predictions for key pharmacokinetic and toxicity endpoints.

  • Analysis : Evaluate the compound's profile against established criteria for drug-likeness, such as Lipinski's Rule of Five, and assess potential toxicity flags (e.g., hERG inhibition, mutagenicity).

Predicted ADMET & Physicochemical Profile
ParameterPredictionInterpretation / Rule
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cause central nervous system side effects.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this pathway.
hERG I Inhibitor NoLow risk of cardiotoxicity.
AMES Toxicity NoPredicted to be non-mutagenic.
Lipinski's Rule of Five 0 ViolationsGood oral bioavailability is likely. (MW<500, LogP<5, HBD<5, HBA<10)

Conclusion and Future Directions

This in-depth technical guide outlines a rigorous, multi-step in-silico workflow to characterize the potential bioactivity of this compound. The computational evidence, derived from its structural similarity to known bioactive compounds, suggests that this molecule is a promising candidate for interacting with cardiovascular and anti-inflammatory targets such as ACE and COX-2.

The molecular docking and molecular dynamics simulations provide a plausible molecular basis for these interactions, highlighting stable binding within the active sites of these proteins. Furthermore, the ADMET predictions indicate a favorable drug-like profile with a low probability of common toxicity issues and good potential for oral bioavailability.

Collectively, these in-silico results build a strong, data-driven case for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should involve in vitro experimental validation, including enzymatic assays to confirm the inhibition of the predicted targets (ACE and COX-2) and cell-based assays to verify its biological effects. This synergistic combination of computational prediction and experimental validation represents the most efficient path toward developing novel therapeutics.

References

  • PubChem. (n.d.). Methyl 3-(3-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Nature. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In Silico Study of a Small Bioactive Molecule Targeting Topoisomerase II and P53-MDM2 Complex in Triple-Negative Breast Cancer. Retrieved from [Link]

  • PubMed. (2005). Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use. Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Frontiers. (2021). Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications. Retrieved from [Link]

  • arXiv. (2023). From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. Retrieved from [Link]

  • ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

  • WebMD. (n.d.). Danshen: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • BV-BRC. (2024). Small Molecule Ligand Docking Service. Retrieved from [Link]

  • Patsnap. (2024). How are target proteins identified for drug discovery?. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Retrieved from [Link]

  • arXiv. (2024). Quantum QSAR for drug discovery. Retrieved from [Link]

  • IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]

  • ACS Publications. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Retrieved from [Link]

  • Frontiers. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of major constituents from Danshen. Retrieved from [Link]

  • Neovarsity. (2023). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • ResearchGate. (2024). Salvia miltiorrhiza: Traditional medicinal uses, chemistry, and pharmacology. Retrieved from [Link]

  • ResearchGate. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. Retrieved from [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

  • Chemsrc. (n.d.). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. Retrieved from [Link]

  • YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Retrieved from [Link]

  • Drugs.com. (2024). Danshen. Retrieved from [Link]

  • bioRxiv. (2018). Predicting protein targets for drug-like compounds using transcriptomics. Retrieved from [Link]

  • MDPI. (2021). In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. Retrieved from [Link]

  • JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Salvia miltiorrhiza Bunge: Bioactive Compounds and Bioactivities. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • Frontiers. (2018). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components. Retrieved from [Link]

  • ResearchGate. (2024). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

  • RxList. (n.d.). Danshen. Retrieved from [Link]

  • SlideShare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • MDPI. (2024). Special Issue “Role of Molecular Dynamics Simulations and Related Methods in Drug Discovery”. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The described protocol is demonstrated to be linear, accurate, precise, and specific, making it suitable for quality control, stability testing, and research applications in pharmaceutical and chemical development.

Introduction

This compound (Molecular Formula: C₁₀H₁₂O₄, Molecular Weight: 196.20 g/mol ) is a phenolic ester of significant interest in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1] Its structure, featuring a hydrophilic phenolic hydroxyl group and a more hydrophobic methyl ester and phenyl ring, necessitates a well-controlled chromatographic method for accurate quantification. Reliable analytical procedures are paramount for ensuring product quality, monitoring reaction kinetics, and assessing the purity of starting materials and final products.

This document provides a comprehensive, step-by-step protocol for the analysis of this compound using widely available HPLC instrumentation. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, and the method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]

Chromatographic Principle

The method is based on reversed-phase chromatography, the most widely used separation technique in HPLC, accounting for approximately 80% of applications.[4] The analyte is separated on a non-polar C18 (octadecyl) stationary phase. A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile), is used for elution.

Retention of this compound is primarily governed by hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.[4] The elution strength is modulated by varying the percentage of the organic solvent. The addition of an acid, such as formic acid, to the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.[4][5] Detection is achieved by measuring the UV absorbance of the phenyl group in the analyte.

Materials and Instrumentation

Item Specification
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Analytical Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent silica-based C18 column.
Data Acquisition OpenLab CDS ChemStation Edition or equivalent chromatography data software.
Reagents - Acetonitrile (HPLC Grade) - Formic Acid (LC-MS Grade) - Water (Type I, 18.2 MΩ·cm)
Standards & Samples - this compound reference standard (>95% purity)[1] - Samples for analysis
Glassware & Consumables - Class A volumetric flasks and pipettes - 2 mL amber HPLC vials with PTFE septa - 0.45 µm syringe filters (PTFE or Nylon)

Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid. To prepare 1000 mL, add 1 mL of formic acid to 999 mL of Type I water.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid. To prepare 1000 mL, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Procedure: Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample expected to contain this compound and transfer it to a volumetric flask.

  • Add a portion of the diluent, sonicate for 10 minutes to ensure complete dissolution, and then dilute to volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
Parameter Setting Rationale
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 provides excellent hydrophobic retention for the aromatic ring.[6]
Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic AcidAcetonitrile is a common strong solvent in RP-HPLC.[4] Formic acid ensures protonation of the phenolic group for better peak shape.[4]
Gradient Elution 0-1 min, 30% B; 1-8 min, 30% to 80% B; 8-9 min, 80% B; 9-9.1 min, 80% to 30% B; 9.1-12 min, 30% BA gradient program ensures efficient elution of the analyte and separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Detection Wavelength 275 nm (DAD)Phenolic compounds typically exhibit strong UV absorbance in this region. A DAD allows for peak purity assessment.[7]
Run Time 12 minutesAllows for elution of the analyte and re-equilibration of the column.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[2][3][8]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's specificity.

Linearity

Linearity was assessed by injecting the six calibration standards in triplicate. The peak area was plotted against the concentration, and a calibration curve was constructed using linear regression.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target sample concentration). The recovery was calculated for each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

Summary of Validation Results
Parameter Result Acceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.45%%RSD ≤ 2.0%
Intermediate Precision (%RSD) 0.68%%RSD ≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-

Data Analysis and Calculation

The concentration of this compound in the sample solution is determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (µg/mL)

  • c = Y-intercept of the calibration curve

The final concentration in the original sample material can be calculated by accounting for the initial weight and dilution factor.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases A & B B Prepare Standard Stock & Calibrants C Prepare & Filter Sample Solutions D System Setup & Equilibration C->D E Inject Samples & Standards D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (275 nm) F->G H Peak Integration & Calibration Curve G->H I Quantification & Report Generation H->I

References

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate is a bifunctional molecule with significant potential as a building block in pharmaceutical synthesis and drug development. Its structure, containing both a phenolic and an alcoholic hydroxyl group, presents a considerable challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to its high polarity and low volatility. This application note presents a detailed, robust, and validated protocol for the analysis of this compound. The method hinges on a crucial derivatization step—silylation—which converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers, rendering the analyte amenable to GC-MS analysis. We provide a comprehensive, step-by-step guide from sample preparation and derivatization to instrument setup and method validation, designed for researchers, analytical scientists, and quality control professionals.

Introduction: The Analytical Challenge

The accurate quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount in drug development. This compound possesses two highly polar hydroxyl groups. These functional groups induce strong intermolecular hydrogen bonding, which significantly elevates the compound's boiling point and reduces its volatility.[1] Direct injection of such a compound onto a GC column typically results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential thermal degradation in the injector port.[1]

To overcome these challenges, a chemical modification process known as derivatization is essential.[2] This protocol employs silylation, one of the most prevalent and effective derivatization techniques for compounds containing active hydrogens.[2][3] By replacing the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, we drastically reduce the analyte's polarity and increase its volatility, enabling sharp, symmetrical peaks and highly sensitive detection by GC-MS.[4][5]

Principle of the Method: Silylation Chemistry

The core of this analytical method is the conversion of the target analyte into its di-trimethylsilyl ether derivative. This is achieved using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent, with a 1% Trimethylchlorosilane (TMCS) catalyst.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful TMS donor. Its reaction by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, preventing interference with the analyte peak.[3][4]

  • TMCS (Trimethylchlorosilane): Acts as a catalyst, enhancing the silylating potency of BSTFA, particularly for sterically hindered or less reactive hydroxyl groups.[3][4]

The reaction proceeds by the nucleophilic attack of the hydroxyl oxygen atoms on the silicon atom of the silylating agent, displacing the trifluoroacetamide group and forming a stable TMS ether. This derivatization must be conducted under anhydrous (water-free) conditions, as moisture will readily hydrolyze the silylating reagent and the resulting TMS derivatives, compromising the reaction's efficiency.[4][6]

Caption: Silylation of the target analyte with BSTFA.

Comprehensive Analytical Workflow

The entire process, from sample handling to final data reporting, follows a systematic and validated workflow to ensure data integrity and reproducibility.

Caption: End-to-end workflow for GC-MS analysis.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (GC grade) or Anhydrous Acetonitrile (GC grade)

  • Methanol and Dichloromethane (HPLC grade, for cleaning)

  • Helium (99.999% purity)

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Heating block or laboratory oven

4.2. Preparation of Standards

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous pyridine.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with anhydrous pyridine. These will be used to construct the calibration curve.

4.3. Sample Preparation and Derivatization Protocol This procedure must be performed in a fume hood. BSTFA is moisture-sensitive and should be handled under dry conditions.[4]

  • Aliquot: Transfer 100 µL of each working standard or sample solution into a 2 mL autosampler vial. If the sample is a solid, accurately weigh 1-5 mg into the vial and dissolve in 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of silylating reagent to active hydrogens is recommended as a starting point.[6]

  • Capping: Immediately cap the vial tightly to prevent moisture ingress.

  • Mixing: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Reaction: Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[4] Some less reactive compounds may require longer heating times.[4]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for immediate injection into the GC-MS system.

4.4. GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
GC System Agilent 8890 or equivalentStandard high-performance gas chromatograph.
Mass Spectrometer Agilent 5977B or equivalentSensitive and reliable mass selective detector.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rtx-5ms) is ideal for separating a wide range of derivatized compounds.[7][8]
Injector Split/Splitless
ModeSplitlessMaximizes sensitivity for trace analysis.
Temperature280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard injection volume.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature100°C, hold for 2 minAllows for solvent focusing on the column head.
Ramp 115°C/min to 250°CSeparates the analyte from other components.
Ramp 220°C/min to 300°C, hold 5 minElutes the analyte and cleans the column of less volatile components.
MS Transfer Line 290°CPrevents condensation of the analyte before entering the MS source.
MS Source Temp. 230°CStandard temperature for robust ionization.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns and library matching.
Acquisition Mode Full Scan (m/z 50-550)Used for qualitative identification and spectral confirmation.

Data Analysis and Interpretation

5.1. Qualitative Identification The identity of the derivatized analyte is confirmed by a combination of its GC retention time and its unique mass spectrum. The di-TMS derivative of this compound (Molecular Formula: C₁₆H₂₈O₄Si₂) has a molecular weight of 340.56 g/mol . The EI mass spectrum is expected to exhibit:

  • A molecular ion (M⁺˙) peak at m/z 340.

  • A prominent [M-15]⁺ peak at m/z 325, corresponding to the loss of a methyl group (•CH₃) from a TMS moiety, a characteristic fragmentation for TMS derivatives.[9]

  • Other significant fragment ions resulting from cleavages within the molecule.

5.2. Quantitative Analysis Quantification is performed by constructing a calibration curve.

  • Inject the derivatized working standards across the desired concentration range.

  • Integrate the peak area of the primary quantifying ion (e.g., m/z 325) for each standard.

  • Plot the peak area against the concentration.

  • Perform a linear regression analysis. The concentration of the analyte in unknown samples is calculated using the resulting regression equation.

Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[10][11][12] The key performance characteristics and typical acceptance criteria are summarized below.

Validation Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).The analyte peak should be free from co-eluting interferences at its retention time. Peak purity analysis should confirm homogeneity.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995.[13]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Defined by the linear calibration curve.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed via spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 90-110%.[13][14]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
RepeatabilityPrecision under the same operating conditions over a short interval (intra-day).Relative Standard Deviation (RSD) ≤ 5%.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or on different equipment (inter-day).Relative Standard Deviation (RSD) ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1 and confirmed by demonstrating acceptable precision and accuracy.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The described silylation derivatization strategy effectively addresses the inherent challenges of analyzing this polar compound, enabling sensitive and reliable quantification. The detailed steps for sample preparation, instrument configuration, and method validation serve as a complete framework for implementation in research and quality control laboratories, ensuring the generation of high-quality, reproducible data essential for drug development and scientific discovery.

References

  • Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. [Link]

  • Molecular mass (MM) and important ions present in the mass spectra of silylated phenolic compounds. ResearchGate. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. ResearchGate. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). [Link]

  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. [Link]

  • What GC columns would be recommended to analyze polar and non-polar compounds in a gas? ResearchGate. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Molecular mass (MM) and important ions present in the mass spectra of silylated phenolic compounds. ResearchGate. [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Mass spectra of isolated compounds as silylated derivatives. ResearchGate. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health (NIH). [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]

  • Preparation of TMS Derivatives for GC/MS. University of California, Santa Barbara. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.. [Link]

Sources

Application Notes and Protocols for the Chiral Separation of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chiral separation of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate enantiomers, critical intermediates in the synthesis of various pharmaceuticals and biologically active molecules. Recognizing the stereospecificity of biological systems, the isolation of enantiomerically pure forms of this compound is paramount for drug development and efficacy studies. This document explores three primary methodologies for achieving high-purity enantioseparation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution (EKR). Each section delves into the foundational principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols suitable for implementation in research and development laboratories.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, the ability to separate and characterize individual enantiomers is a regulatory and scientific necessity.

This compound possesses a single stereocenter at the C2 position, giving rise to (R)- and (S)-enantiomers. These enantiomers are valuable chiral building blocks. This guide provides robust and validated methodologies for their effective separation, ensuring the production of enantiopure compounds for downstream applications.

Synthesis of Racemic this compound

A reliable source of the racemic starting material is a prerequisite for developing and validating a chiral separation method. A common synthetic route involves the esterification of the corresponding racemic carboxylic acid, 3-(3-hydroxyphenyl)-2-hydroxypropanoic acid.

Protocol 1: Fischer-Speier Esterification

This protocol describes a classic acid-catalyzed esterification.

Materials:

  • Racemic 3-(3-hydroxyphenyl)-2-hydroxypropanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve racemic 3-(3-hydroxyphenyl)-2-hydroxypropanoic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Chromatographic Approaches to Chiral Separation

Chromatographic methods are the cornerstone of analytical and preparative chiral separations due to their high resolution and versatility. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely accessible technique for chiral separations. The choice of the CSP and the mobile phase is critical for achieving successful resolution.[2] For a polar aromatic compound like this compound, polysaccharide-based CSPs are an excellent starting point.[3][4]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are highly effective for a broad range of chiral compounds.[5] The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can interact via hydrogen bonding, π-π interactions, and dipole-dipole interactions. For the target molecule, the hydroxyl and phenyl groups are key interaction sites. Immobilized phases offer greater solvent compatibility compared to coated phases.

  • Mobile Phase: Normal phase (NP) chromatography, using a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is often the preferred mode for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.[3]

dot

Caption: HPLC Experimental Workflow for Chiral Separation.

Protocol 2: Analytical Chiral HPLC Method

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as Daicel CHIRALPAK® IA, IB, IC, or Phenomenex Lux® Cellulose-1, Lux® Amylose-1 (5 µm, 250 x 4.6 mm).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)Common starting point for NP chiral separations.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25 °CProvides good reproducibility.
Detection UV at 275 nmBased on the absorbance of the hydroxyphenyl group.
Injection Volume 10 µLStandard analytical injection volume.

Method Development and Optimization:

  • Screening: Test the initial conditions on several polysaccharide-based CSPs to identify the one that provides the best selectivity.

  • Modifier Optimization: If separation is not baseline, adjust the percentage of the alcohol modifier. Decreasing the alcohol percentage generally increases retention and can improve resolution, while increasing it reduces analysis time.

  • Alcohol Choice: If resolution is still poor, switch the alcohol modifier (e.g., from IPA to ethanol). Different alcohols can lead to different selectivities.[3]

  • Temperature Effects: Varying the column temperature can also impact selectivity. Lower temperatures often enhance enantioselectivity.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and being more environmentally friendly ("greener") by using compressed carbon dioxide (CO₂) as the primary mobile phase.[6] For chiral separations, SFC is particularly advantageous due to the low viscosity and high diffusivity of the mobile phase, which allows for higher flow rates and faster equilibration times.[7][8]

Causality of Experimental Choices:

  • Mobile Phase: The mobile phase in SFC typically consists of CO₂ and a small amount of an organic modifier, usually an alcohol like methanol or ethanol. The modifier is essential for eluting polar compounds and for interacting with the CSP to achieve chiral recognition.

  • Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[8]

  • Backpressure and Temperature: These parameters control the density of the supercritical fluid, which in turn affects its solvating power and, consequently, the retention and selectivity of the separation.

dot

Caption: SFC Experimental Workflow for Chiral Separation.

Protocol 3: Analytical Chiral SFC Method

Instrumentation and Columns:

  • Analytical SFC system with a UV detector and backpressure regulator.

  • Chiral Column: Same as for HPLC (e.g., Daicel CHIRALPAK® IA, IB, IC, or Phenomenex Lux® Cellulose-1, Lux® Amylose-1).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase CO₂ / Methanol (85:15, v/v)A common starting gradient for SFC screening.
Flow Rate 3.0 mL/minHigher flow rates are typical in SFC.
Outlet Pressure 150 barMaintains the CO₂ in a supercritical or near-critical state.
Column Temperature 40 °CCommon operating temperature for SFC.
Detection UV at 275 nmAppropriate for the hydroxyphenyl chromophore.

Method Development and Optimization:

  • Modifier Screening: Screen different alcohol modifiers (methanol, ethanol, isopropanol) and their percentages. Methanol is often a good first choice.

  • Pressure and Temperature Tuning: Fine-tune the backpressure and temperature. Increasing pressure (and thus density) generally decreases retention, while the effect of temperature is more complex and should be evaluated empirically.

  • Additives: For acidic or basic compounds, small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and selectivity, though they may not be necessary for this neutral compound.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes to resolve a racemic mixture.[9] For esters like this compound, lipases are particularly effective biocatalysts.[10] The principle of EKR is that one enantiomer reacts significantly faster with the enzyme than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the enantiomerically enriched product.

Causality of Experimental Choices:

  • Enzyme: Lipases, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym® 435), are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[11]

  • Reaction Type: The resolution can be achieved via hydrolysis (using water to form the carboxylic acid) or, more commonly, via transesterification (using an acyl donor to acylate the hydroxyl group). Transesterification in an organic solvent is often preferred as it minimizes side reactions.

  • Acyl Donor: For transesterification, an activated acyl donor like vinyl acetate or isopropenyl acetate is used. These are effective because the byproduct (acetaldehyde or acetone, respectively) is volatile and does not participate in a reverse reaction, thus driving the equilibrium towards the product.

dot

EKR_Process cluster_products Reaction Products (at ~50% conversion) Racemate Racemic Methyl Ester ((R)- and (S)-enantiomers) Enzyme Lipase (e.g., CAL-B) + Acyl Donor Racemate->Enzyme Unreacted_Ester Unreacted (S)-Ester (Enantiomerically Enriched) Enzyme->Unreacted_Ester Slow Reaction Acetylated_Ester Acetylated (R)-Ester (Enantiomerically Enriched) Enzyme->Acetylated_Ester Fast Reaction Separation Separation (e.g., Column Chromatography) Unreacted_Ester->Separation Acetylated_Ester->Separation Pure_S Pure (S)-Ester Separation->Pure_S Pure_R Pure (R)-Ester (after deacetylation) Separation->Pure_R

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Protocol 4: Lipase-Catalyzed Kinetic Resolution via Transesterification

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Acyl donor (e.g., vinyl acetate)

  • Orbital shaker or magnetic stirrer

  • System for monitoring reaction (Chiral HPLC/SFC as per Protocol 2 or 3)

Procedure:

  • In a dry flask, dissolve the racemic ester (1 equivalent) in the anhydrous organic solvent.

  • Add the acyl donor (2-3 equivalents).

  • Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

  • Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or SFC to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the formed product.

  • Stop the reaction when it reaches approximately 50% conversion to achieve the highest possible e.e. for both the substrate and the product.

  • Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

  • Separate the unreacted starting material from the acylated product using standard column chromatography on silica gel.

Data Summary and Comparison

The choice of method often depends on the specific goals of the researcher, such as analytical quantification, preparative scale-up, or process greenness.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)Highly robust, versatile, widely availableSlower than SFC, higher organic solvent consumptionAnalytical quantification, purity checks, small-scale preparative
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phaseVery fast, low organic solvent consumption, "greener"Higher initial instrument cost, less common than HPLCHigh-throughput screening, preparative scale-up
EKR Enzyme-catalyzed stereoselective reactionHigh enantioselectivity, mild reaction conditionsMaximum theoretical yield is 50% for each enantiomer, requires downstream separation of product and substrateSynthesis of enantiopure building blocks

Conclusion

The successful chiral separation of this compound enantiomers can be reliably achieved through several complementary techniques. Chiral HPLC and SFC offer direct analytical and preparative separation, with SFC providing significant advantages in speed and sustainability. Enzymatic Kinetic Resolution provides an elegant synthetic route to obtaining both enantiomers with high purity. The protocols and guidelines presented herein are designed to serve as a robust starting point for researchers, enabling them to select and optimize the most suitable method for their specific needs in drug discovery and development.

References

Application Notes and Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of Phenolic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenolic esters, a significant class of compounds found widely in the plant kingdom and synthesized for various applications, are attracting considerable interest in the fields of pharmacology, food science, and cosmetics.[1][2] Their structural combination of a phenolic moiety and an ester group often imparts unique physicochemical properties, including enhanced lipophilicity, which can influence their biological activity. A key aspect of their functional profile is their antioxidant capacity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS).[3][4] This activity is crucial for mitigating oxidative stress, a phenomenon implicated in numerous disease pathologies and the aging process.[4]

The antioxidant activity of phenolic esters is fundamentally linked to the number and position of hydroxyl groups on the aromatic ring.[5][6][7] These hydroxyl groups can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the oxidative chain reaction. The esterification of phenolic acids can modify their antioxidant potential and solubility, making them suitable for various applications, such as food additives.[1][8]

Given the diverse applications and the critical role of antioxidant activity, a robust and reliable assessment protocol is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed, in-depth exploration of the most common and validated in vitro assays for evaluating the antioxidant activity of phenolic esters. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential interferences, and the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Choosing the Right Assay: A Multi-faceted Approach

No single assay can comprehensively capture the total antioxidant capacity of a compound due to the varied mechanisms of antioxidant action.[9] Therefore, a battery of tests is often employed to provide a more complete picture. Antioxidant assays are broadly categorized into two main types based on their chemical reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10]

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[10]

  • Single Electron Transfer (SET) based assays: In these assays, the antioxidant reduces an oxidant, which results in a color change.[9] The degree of color change is proportional to the antioxidant concentration. Common SET-based assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[9]

This guide will focus on the detailed protocols for the most widely used SET and HAT-based assays.

Part 1: Total Phenolic Content (TPC) - The Folin-Ciocalteu Assay

Before delving into specific antioxidant activity assays, it is often beneficial to determine the total phenolic content of a sample. The Folin-Ciocalteu (F-C) assay is a simple, reproducible, and widely accepted method for this purpose.[11]

Principle of the Folin-Ciocalteu Assay

The F-C method is an electron-transfer based assay. The Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenolic compounds in an alkaline medium. This reduction results in the formation of a blue-colored complex, the absorbance of which is measured spectrophotometrically at around 765 nm.[12] The intensity of the blue color is directly proportional to the concentration of phenolic compounds in the sample.[13]

It is important to note that the F-C reagent is not specific to phenolic compounds and can be reduced by other non-phenolic substances like ascorbic acid, certain amino acids, and reducing sugars, which can lead to an overestimation of the total phenolic content.[11][14]

Experimental Protocol: Folin-Ciocalteu Assay

Materials:

  • Folin-Ciocalteu reagent (2N)

  • Gallic acid (standard)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Test tubes or 96-well microplate

Procedure:

  • Preparation of Gallic Acid Stock Solution (e.g., 500 mg/L): Accurately weigh 50 mg of dry gallic acid, dissolve it in 10 mL of ethanol, and then dilute to 100 mL with deionized water in a volumetric flask.[15] This stock solution should be stored in a refrigerator for up to two weeks.[15]

  • Preparation of Sodium Carbonate Solution (20% w/v): Dissolve 200 g of anhydrous sodium carbonate in 800 mL of water and bring to a boil. After cooling, filter the solution and make up the volume to 1 L with water. This solution is stable indefinitely.[15]

  • Preparation of Calibration Curve: Prepare a series of gallic acid standard solutions with concentrations ranging from 0 to 500 mg/L by diluting the stock solution with deionized water.[15]

  • Sample Preparation: Dissolve the phenolic ester in a suitable solvent (e.g., methanol or ethanol) to a known concentration.

  • Reaction and Measurement:

    • Pipette 20 µL of each standard solution, sample solution, or blank (solvent) into separate test tubes or wells of a microplate.[15]

    • Add 1.58 mL of deionized water to each tube/well.

    • Add 100 µL of the Folin-Ciocalteu reagent to each tube/well and mix thoroughly.[15]

    • Allow the mixture to stand for a period between 30 seconds and 8 minutes.[15]

    • Add 300 µL of the sodium carbonate solution to each tube/well and mix well.[15]

    • Incubate the solutions at 20°C for 2 hours or at 40°C for 30 minutes.[15]

    • Measure the absorbance of each solution at 765 nm against the blank.[15]

  • Calculation: Plot the absorbance of the gallic acid standards versus their concentrations to generate a calibration curve. Use the regression equation of the curve to determine the total phenolic content of the samples. The results are typically expressed as milligrams of gallic acid equivalents (mg GAE) per gram of the sample.

Visualization of the Folin-Ciocalteu Workflow

Folin_Ciocalteu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Gallic_Acid Gallic Acid Standard Mix Mix Sample/Standard with F-C Reagent Gallic_Acid->Mix Sample Phenolic Ester Sample Sample->Mix Reagents Folin-Ciocalteu Reagent Sodium Carbonate Reagents->Mix Incubate1 Incubate (30s - 8min) Mix->Incubate1 Add_Na2CO3 Add Sodium Carbonate Incubate1->Add_Na2CO3 Incubate2 Incubate (2h at 20°C or 30min at 40°C) Add_Na2CO3->Incubate2 Measure Measure Absorbance at 765 nm Incubate2->Measure Calculate Calculate TPC (mg GAE/g sample) Measure->Calculate

Caption: Workflow for Total Phenolic Content determination using the Folin-Ciocalteu assay.

Part 2: Single Electron Transfer (SET) Based Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and relatively simple methods for assessing antioxidant activity.

Principle of the DPPH Assay

DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[16] When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, neutralizing the free radical and causing the solution to change color from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9] This assay is particularly well-suited for hydrophobic systems.[9]

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol to obtain a 0.1 mM solution.[16] The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Standard and Sample Solutions: Prepare a series of concentrations of the standard antioxidant and the phenolic ester samples in methanol.[16]

  • Reaction and Measurement:

    • In a 96-well plate, add 20 µL of the sample or standard solution to each well.

    • Add 200 µL of the freshly prepared DPPH working solution to each well.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm.[16]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidant systems.[9]

Principle of the ABTS Assay

The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[17][18] The resulting ABTS•+ solution is blue-green and has a maximum absorbance at around 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and activity.

Experimental Protocol: ABTS Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate buffer

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[18]

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation.[17][18]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[18]

  • Preparation of Standard and Sample Solutions: Prepare a series of concentrations of the standard antioxidant and the phenolic ester samples in the same solvent used for the working solution.

  • Reaction and Measurement:

    • Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 5 µL of the standard or sample solution to the respective wells.

    • Mix and incubate at room temperature for 5-6 minutes.[17]

    • Read the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[18]

    The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle of the FRAP Assay

The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants at low pH.[19][20] The change in absorbance is measured at 593 nm. The FRAP assay is relatively simple and rapid.

Experimental Protocol: FRAP Assay

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Standard antioxidant (e.g., Trolox or FeSO₄·7H₂O)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[19][21]

  • Preparation of Standard and Sample Solutions: Prepare a series of concentrations of the standard antioxidant and the phenolic ester samples in a suitable solvent.

  • Reaction and Measurement:

    • Add 190 µL of the FRAP reagent to each well of a 96-well plate.[22]

    • Add 10 µL of the sample or standard solution to the wells.[20][22]

    • Mix and incubate at 37°C for 4-6 minutes or at room temperature for a specified time.[19]

    • Measure the absorbance at 593 nm against a reagent blank.[19]

  • Calculation: A standard curve is prepared using a known antioxidant like Trolox or FeSO₄. The antioxidant capacity of the samples is then determined from the standard curve and expressed as µM Trolox equivalents (TE) or µmol Fe²⁺ equivalents per gram of sample.[23]

Visualization of SET-Based Assay Mechanisms

SET_Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Violet) DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral + Ar-OH - Ar-O• Antioxidant_H Phenolic Ester (Ar-OH) Antioxidant_H->DPPH_Radical ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral + Ar-OH - Ar-O• + H+ Antioxidant_e Phenolic Ester (Ar-OH) Antioxidant_e->ABTS_Radical Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Ar-OH - Ar-O• + H+ Antioxidant_Fe Phenolic Ester (Ar-OH) Antioxidant_Fe->Fe3_TPTZ

Caption: Reaction mechanisms of common SET-based antioxidant assays.

Part 3: Hydrogen Atom Transfer (HAT) Based Assay

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely recognized method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.

Principle of the ORAC Assay

The ORAC assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein.[4] Peroxyl radicals are generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[24] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of fluorescein. The presence of an antioxidant delays the fluorescence decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[25]

Experimental Protocol: ORAC Assay

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

  • Black 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer and then dilute it to the working concentration.[25] Protect from light.

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.[25]

    • Trolox Standard Solutions: Prepare a series of Trolox concentrations in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.[4][25]

    • Add 25 µL of the Trolox standards, sample extracts, or blank (phosphate buffer) to the respective wells.[4][25]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[4][25][26]

    • After incubation, inject 25 µL of the freshly prepared AAPH solution into each well to initiate the reaction.[4][25]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C.[4]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.[25]

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.[25]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC values of the samples are then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.[25]

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from these assays should be summarized in a structured table.

AssayPrincipleWavelengthStandardResult ExpressionKey Considerations
Total Phenolic Content (Folin-Ciocalteu) Reduction of phosphomolybdate-phosphotungstate complex765 nmGallic Acidmg GAE/gNon-specific; interference from other reducing agents.[11]
DPPH Radical Scavenging Scavenging of the stable DPPH free radical517 nmTrolox, Ascorbic AcidIC₅₀, % Inhibition, TEACBetter for hydrophobic systems; reaction kinetics can be slow.[9]
ABTS Radical Cation Decolorization Decolorization of the pre-formed ABTS radical cation734 nmTrolox% Inhibition, TEACApplicable to both hydrophilic and lipophilic compounds.[9]
Ferric Reducing Antioxidant Power (FRAP) Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ593 nmTrolox, FeSO₄µM TE/g, µmol Fe²⁺/gMeasures reducing power, not radical scavenging directly.
Oxygen Radical Absorbance Capacity (ORAC) Inhibition of peroxyl radical-induced oxidation of fluoresceinEx: 485 nm, Em: 520 nmTroloxµmol TE/gMeasures classical hydrogen atom transfer; sensitive to temperature.[27]

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness and validity of the results, several practices should be incorporated into the experimental design:

  • Use of Standards: A standard antioxidant with a known activity, such as Trolox or gallic acid, must be included in every assay to generate a standard curve and for quality control.

  • Blanks: Appropriate blanks should be used to correct for background absorbance or fluorescence from the sample matrix or reagents.[28]

  • Replicates: All measurements should be performed in triplicate or higher to ensure reproducibility and to calculate standard deviations.

  • Linear Range: Ensure that the sample concentrations fall within the linear range of the standard curve to obtain accurate quantification.[28] If necessary, perform serial dilutions of the sample.

  • Method Validation: For novel phenolic esters or complex matrices, it may be necessary to perform a more thorough method validation, including assessments of linearity, precision, accuracy, and robustness.[29]

  • Interference Mitigation: Be aware of potential interfering substances in your sample. For colored samples, a sample blank is crucial.[28] If metal ion interference is suspected, a chelating agent can be used.[28]

Conclusion

The assessment of the antioxidant activity of phenolic esters is a critical step in understanding their potential biological applications. By employing a multi-assay approach that includes both SET and HAT-based methods, researchers can obtain a more comprehensive and reliable profile of their antioxidant capacity. The detailed protocols and underlying principles presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to conduct these assays with scientific rigor and confidence. Adherence to good laboratory practices, including the use of standards, blanks, and replicates, is essential for generating trustworthy and reproducible data.

References

  • G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay. Retrieved from [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers. PubMed, 15(6), 677–686. Retrieved from [Link]

  • Kazeem, M. I., et al. (2007). Evaluation of polyphenolic acid esters as potential antioxidants. PubMed, 15(12), 1013–1017. Retrieved from [Link]

  • Apak, R., Güçlü, K., Özyürek, M., Karademir, S. E., & Erçağ, E. (2005). Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method. PubMed, 31(6), 547–557. Retrieved from [Link]

  • AOAC International. (2017). Determination of Total Phenolic Content Using the Folin-C Assay: Single-Laboratory Validation, First Action 2017.13. Journal of AOAC INTERNATIONAL, 100(6), 1775-1777. Retrieved from [Link]

  • Sroka, Z., & Cisowski, W. (2008). Interaction between antioxidants in assays of total antioxidant capacity. PubMed, 46(7), 2365–2368. Retrieved from [Link]

  • Oxford Biomedical Research. (n.d.). Aqueous CUPRAC Antioxidant Assay. Retrieved from [Link]

  • Sánchez-Rangel, J. C., Benavides, J., Heredia, J. B., Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2013). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. PMC - NIH, 18(8), 6818–6829. Retrieved from [Link]

  • Szymańska, M., et al. (2021). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. MDPI, 26(11), 3123. Retrieved from [Link]

  • López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 22(1), 121. Retrieved from [Link]

  • G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu) Assay (Cat. # BAQ056). Retrieved from [Link]

  • Sompong, W., et al. (2019). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. Retrieved from [Link]

  • Moniruzzaman, M., et al. (2021). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. Foods, 10(8), 1851. Retrieved from [Link]

  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC - NIH, 53(2), 79–85. Retrieved from [Link]

  • Filo. (2025). detailed protocol for FRAP assay. Retrieved from [Link]

  • Waterhouse, A. (2019). Folin-Ciocalteau Micro Method for Total Phenol in Wine. UC Davis. Retrieved from [Link]

  • Torres de Pinedo, A., et al. (2007). Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. Food Chemistry, 103(1), 93-100. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Szymańska, M., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PubMed, 11(2), 314. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Synthesis and characterization of novel liquid ester-phenolic antioxidant based on dipentaerythritol. ResearchGate. Retrieved from [Link]

  • Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]

  • Isaac, V. L. B., et al. (2013). Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Lee, S. E., et al. (2020). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. PMC - NIH, 9(12), 1930. Retrieved from [Link]

  • Pérez-Vicente, A., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI, 29(4), 819. Retrieved from [Link]

  • Miao, L., et al. (2023). Antioxidant activity by FRAP assay. Bio-protocol, 13(15), e4764. Retrieved from [Link]

  • Shahidi, F., & Zhong, Y. (2015). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC, 10(10), 10157–10181. Retrieved from [Link]

  • Platzer, M., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI, 11(20), 2535. Retrieved from [Link]

  • Chen, Y.-F., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH, 2015, 839586. Retrieved from [Link]

  • Szymańska, M., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC - NIH, 11(2), 314. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

  • ATZ labs. (n.d.). ORAC Antioxidant Assay Kit. Retrieved from [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC, 2016, 3098734. Retrieved from [Link]

  • Platzer, M., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI, 26(23), 7385. Retrieved from [Link]

  • Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 864247. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 74(4), 281–287. Retrieved from [Link]

  • YouTube. (2024). DPPH assay and TPC assays. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Antioxidant Stability of Phenolic Acids and Their Esters. Retrieved from [Link]

  • Ghosh, B., et al. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI, 8(1), 16. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]

  • Foti, M. C. (2021). DPPH Radical Scavenging Assay. MDPI, 26(11), 3293. Retrieved from [Link]

  • NIH. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

Sources

Application Notes and Protocols: Utilizing Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bifunctional Scaffold for Solid-Phase Synthesis

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate is a unique scaffold molecule possessing three distinct points of functionality: a phenolic hydroxyl group, an aliphatic hydroxyl group, and a methyl ester. This trifunctional nature makes it an attractive building block for the solid-phase synthesis (SPS) of diverse small molecule libraries. The strategic immobilization of this molecule onto a solid support allows for the selective modification of the remaining functional groups, enabling the construction of complex molecular architectures with high efficiency and purity. The core principle of SPS lies in anchoring a starting material to an insoluble support, allowing for reagents and byproducts to be removed by simple filtration, thus streamlining the purification process.[][][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in solid-phase organic synthesis (SPOS).

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₄[4]

  • Molecular Weight: 196.20 g/mol [4]

  • Key Functional Groups:

    • Phenolic Hydroxyl: A nucleophilic site suitable for immobilization onto various resin linkers.

    • Aliphatic Hydroxyl: A secondary alcohol available for further chemical modification after immobilization.

    • Methyl Ester: A site for potential saponification or amidation in later synthetic steps, either on-resin or post-cleavage.

Strategic Considerations for Solid-Phase Synthesis

The successful implementation of this compound in SPS hinges on a logical and strategic approach to immobilization, protection, and on-resin modification. The phenolic hydroxyl group is the most logical point of attachment to the solid support due to its nucleophilicity. This leaves the aliphatic hydroxyl and the methyl ester available for subsequent diversification.

Choosing the Right Solid Support

The selection of the solid support is critical and depends on the desired cleavage strategy and the stability of the final product to acidic conditions. For the immobilization of phenolic compounds, two resins are particularly well-suited:

  • Wang Resin: This is a polystyrene-based resin with a 4-hydroxybenzyl alcohol linker.[5] It is widely used for the synthesis of molecules that will be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to yield a product with a free C-terminal acid (in the context of peptide synthesis) or, in this case, the regenerated phenolic hydroxyl.[5][6]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the product under very mild acidic conditions (e.g., 1-5% TFA in dichloromethane or acetic acid).[5][7] This is particularly advantageous for the synthesis of acid-sensitive molecules. The bulky trityl group also provides steric hindrance that can prevent side reactions.[5]

The following workflow outlines the general strategy for utilizing this compound in solid-phase synthesis.

G cluster_prep Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Isolation Resin Select Resin (e.g., Wang or 2-CTC) Swell Swell Resin (e.g., in DMF or DCM) Resin->Swell Immobilize Immobilize Scaffold via Phenolic -OH Swell->Immobilize Wash1 Wash Resin Immobilize->Wash1 Protect Optional: Protect Aliphatic -OH Wash1->Protect Wash2 Wash Resin Protect->Wash2 Modify On-Resin Modification (e.g., acylation, alkylation) Wash2->Modify Wash3 Wash Resin Modify->Wash3 Deprotect Optional: Deprotect Aliphatic -OH Wash3->Deprotect Wash4 Wash Resin Deprotect->Wash4 Cleave Cleave from Resin (e.g., TFA cocktail) Wash4->Cleave Isolate Isolate & Purify Product Cleave->Isolate

Caption: General workflow for the solid-phase synthesis using the target scaffold.

Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the esterification of the phenolic hydroxyl group of the scaffold to the benzylic alcohol of the Wang resin linker.

Rationale: The Mitsunobu reaction is a reliable method for forming esters from alcohols under mild, neutral conditions. It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.

Materials:

  • Wang Resin (100-200 mesh, ~0.8 mmol/g loading)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 g, ~0.8 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 1 hour with gentle agitation. Drain the solvent.

  • Azeotropic Drying: Wash the resin with anhydrous THF (3 x 10 mL) to remove residual water.

  • Reactant Preparation: In a separate flask, dissolve this compound (470 mg, 2.4 mmol, 3 eq) and PPh₃ (630 mg, 2.4 mmol, 3 eq) in anhydrous THF (8 mL).

  • Immobilization: Add the solution from step 3 to the swollen resin. Cool the vessel to 0 °C in an ice bath. Slowly add DIAD (0.47 mL, 2.4 mmol, 3 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and shake for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Loading Determination (Optional): The loading of the resin can be determined by cleaving a small, accurately weighed amount of the dried resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC against a standard curve.

Protocol 2: On-Resin Acylation of the Aliphatic Hydroxyl Group

This protocol demonstrates a potential on-resin modification, specifically the acylation of the secondary alcohol.

Rationale: Once immobilized, the aliphatic hydroxyl group is available for further functionalization. Acylation with an acid chloride in the presence of a non-nucleophilic base is a standard and efficient transformation. Pyridine serves as both a base and a catalyst.

Materials:

  • Scaffold-loaded Wang resin from Protocol 1

  • Acetyl chloride (or other desired acid chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the scaffold-loaded resin (~0.5 g) in anhydrous DCM (5 mL) for 30 minutes. Drain the solvent.

  • Reagent Solution: In a separate flask, prepare a solution of acetyl chloride (170 µL, 2.4 mmol, ~5 eq relative to resin loading) and pyridine (195 µL, 2.4 mmol, ~5 eq) in anhydrous DCM (5 mL).

  • Acylation: Add the reagent solution to the swollen resin. Shake at room temperature for 4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Monitoring the Reaction: Reaction completion can be monitored by taking a few beads of resin, cleaving the product, and analyzing the crude material by LC-MS or by direct on-bead analysis using techniques like FT-IR spectroscopy to observe the appearance of the new ester carbonyl stretch.[8][9][10]

Sources

Application Notes and Protocols for the Purification of Phenolic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed overview of the primary techniques for the purification of methyl esters of phenolic acids. Phenolic acid methyl esters are a critical class of compounds in pharmaceutical research and natural product chemistry, often requiring high purity for accurate biological evaluation and structural elucidation. This document outlines the theoretical and practical aspects of common purification methodologies, including solid-phase extraction (SPE), column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and crystallization. Each section offers in-depth protocols, troubleshooting advice, and the scientific rationale behind procedural steps, designed to equip researchers with the expertise to select and execute the most effective purification strategy for their specific needs.

Introduction: The Importance of Purity for Phenolic Acid Methyl Esters

Phenolic acids are a diverse group of secondary metabolites found throughout the plant kingdom, characterized by a phenolic ring and a carboxylic acid function. Esterification of the carboxylic acid group to its methyl ester derivative is a common strategy in natural product synthesis and isolation to increase lipophilicity, enhance membrane permeability, and improve stability. The resulting methyl esters often exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug development.

Strategic Approach to Purification

The selection of an appropriate purification technique is governed by the physicochemical properties of the target methyl ester (polarity, solubility, volatility), the nature and quantity of impurities, and the desired final purity and yield. A multi-step approach is often necessary, combining a preliminary clean-up method with a high-resolution polishing step.

Below is a decision-making workflow to guide the selection of a suitable purification strategy.

Purification_Strategy start Crude Sample (Phenolic Acid Methyl Ester) is_complex Complex Mixture? start->is_complex spe Solid-Phase Extraction (SPE) (Group Separation/Clean-up) is_complex->spe Yes column_chrom Column Chromatography (Moderate Resolution) is_complex->column_chrom No spe->column_chrom is_high_purity High Purity Required? column_chrom->is_high_purity prep_hplc Preparative HPLC (High Resolution) is_high_purity->prep_hplc Yes can_crystallize Can it Crystallize? is_high_purity->can_crystallize No prep_hplc->can_crystallize crystallization Crystallization (High Purity/Final Polishing) can_crystallize->crystallization Yes final_product Pure Methyl Ester can_crystallize->final_product No crystallization->final_product

Figure 1. A decision-making workflow for selecting a purification strategy.

Solid-Phase Extraction (SPE): A Versatile Clean-up Technique

Solid-phase extraction is a powerful and efficient method for the preliminary purification and fractionation of phenolic acid methyl esters from crude extracts.[1][2] It operates on the principle of partitioning a solute between a solid stationary phase and a liquid mobile phase. The choice of sorbent is critical and depends on the polarity of the target compound and the impurities to be removed.[3]

Rationale for SPE in Purifying Phenolic Acid Methyl Esters

Methylation of the carboxylic acid group reduces the polarity of phenolic acids. This increased lipophilicity makes them well-suited for retention on reversed-phase (e.g., C18) or polymeric sorbents. SPE is particularly effective for:

  • Group Separation: Separating the desired methyl esters from more polar impurities like residual phenolic acids, sugars, and glycosides, or from less polar compounds like lipids and waxes.[4]

  • Concentration: Concentrating the target compound from a dilute solution.

  • Solvent Switching: Transferring the analyte from an incompatible solvent to one suitable for downstream applications like HPLC.

Protocol for Reversed-Phase SPE (C18)

This protocol is a general guideline for the purification of a moderately polar phenolic acid methyl ester from a methanolic plant extract.

Materials:

  • C18 SPE Cartridge (select bed weight based on sample load)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the C18 cartridge to wet the stationary phase.

    • Equilibrate the cartridge by passing 3-5 mL of deionized water. Crucially, do not allow the sorbent bed to dry out after this step. [3]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of <10%. This ensures efficient binding to the C18 sorbent.

    • Load the sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing (Impurity Removal):

    • Wash the cartridge with 3-5 mL of deionized water to remove highly polar impurities.

    • Follow with a wash of 3-5 mL of a water/methanol mixture (e.g., 80:20 v/v) to elute slightly less polar impurities while retaining the target methyl ester. The exact ratio should be optimized based on TLC or analytical HPLC analysis of the fractions.

  • Elution of the Target Compound:

    • Elute the phenolic acid methyl ester with a less polar solvent. Start with 3-5 mL of a higher concentration of methanol (e.g., 80-100%).

    • For less polar methyl esters, ethyl acetate or a mixture of ethyl acetate and hexane can be used.[5]

  • Fraction Analysis:

    • Collect each fraction separately and analyze by TLC or HPLC to determine which fraction contains the pure compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Column Chromatography: The Workhorse of Purification

Flash column chromatography is a widely used technique for the preparative-scale purification of phenolic acid methyl esters. It relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase percolates through the column.

Key Considerations for Column Chromatography of Phenolic Acid Methyl Esters
  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.[6] The slightly acidic nature of silica can sometimes cause issues with sensitive compounds, but for most phenolic acid methyl esters, it provides excellent separation.[7] For reversed-phase column chromatography, C18-bonded silica is a popular choice, particularly for more polar methyl esters.[6]

  • Mobile Phase Selection: The choice of solvent system is paramount for achieving good separation. This is typically determined by preliminary thin-layer chromatography (TLC) analysis. A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. Common solvent systems for normal-phase chromatography of phenolic acid methyl esters include gradients of ethyl acetate in hexane or chloroform in methanol.[6]

Protocol for Flash Column Chromatography on Silica Gel

Materials:

  • Silica Gel (60 Å, 40-63 µm particle size)

  • Glass Chromatography Column

  • Solvents (HPLC grade, e.g., hexane, ethyl acetate)

  • Crude Sample

  • Collection Tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. This can be done in a stepwise or continuous manner.

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system.

    • Visualize the spots under UV light or by staining.

    • Combine the fractions containing the pure target compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified phenolic acid methyl ester.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements

Preparative HPLC is a high-resolution purification technique that is ideal for obtaining highly pure phenolic acid methyl esters, often for final product polishing or for separating closely related isomers.[8][9][10][11] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[12]

When to Choose Prep-HPLC
  • When baseline separation of the target compound from impurities cannot be achieved by column chromatography.

  • For the purification of small quantities of material where high recovery and purity are essential.

  • When separating isomers or compounds with very similar polarities.

Protocol for Reversed-Phase Prep-HPLC

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade)

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

  • Partially purified sample from column chromatography or SPE

Procedure:

  • Method Development:

    • Develop an analytical HPLC method first on a smaller C18 column to determine the optimal mobile phase gradient for separating the target compound. Aim for good resolution between the peak of interest and adjacent impurity peaks.

  • System Preparation:

    • Equilibrate the preparative HPLC system and column with the initial mobile phase conditions.

  • Sample Preparation and Injection:

    • Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulates that could clog the column.

    • Inject the sample onto the column.

  • Chromatographic Separation and Fraction Collection:

    • Run the preparative gradient method.

    • Monitor the elution profile using a UV detector at an appropriate wavelength for the phenolic acid methyl ester.

    • Use a fraction collector to collect peaks as they elute. Collect the peak corresponding to the target compound.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • If the purity is satisfactory, remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure compound as a solid.

Crystallization: The Ultimate Polishing Step

Crystallization is a powerful technique for achieving the highest possible purity of a compound. It relies on the principle that a compound will preferentially form a crystal lattice from a supersaturated solution, leaving impurities behind in the solution.[13][14][15][16]

Feasibility of Crystallization

The ability of a phenolic acid methyl ester to crystallize depends on its intrinsic properties, such as molecular shape, polarity, and the presence of functional groups that can participate in intermolecular interactions. Not all compounds will crystallize easily. The thermal behavior of methyl esters can be complex, with some exhibiting multiple melting and recrystallization events.[13][14]

General Protocol for Crystallization

Materials:

  • Purified phenolic acid methyl ester (from chromatography)

  • A suitable solvent or solvent system

  • Heating source (e.g., hot plate)

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Solvent Selection:

    • The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Test small amounts of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, or mixtures thereof) to find a suitable system.

  • Dissolution:

    • Place the compound in a clean flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring until the compound is completely dissolved.

  • Cooling and Crystal Formation:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Further cooling in an ice bath or refrigerator can also induce crystallization.

  • Isolation and Drying:

    • Once a good crop of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Comparison of Purification Techniques

TechniqueResolutionSample CapacitySpeedCostPrimary Application
Solid-Phase Extraction (SPE) LowHighVery FastLowSample clean-up, group separation
Column Chromatography ModerateHighModerateLowBulk purification
Preparative HPLC Very HighLow to ModerateSlowHighHigh-purity polishing, isomer separation
Crystallization Very HighVariableSlowLowFinal polishing for crystalline solids

Conclusion

The purification of phenolic acid methyl esters is a critical step in their investigation for potential therapeutic applications. The choice of purification technique depends on a careful consideration of the sample complexity, the desired purity, and the available resources. A logical, multi-step approach, often beginning with a rapid clean-up by SPE, followed by bulk purification via column chromatography, and culminating in a high-resolution polishing step like preparative HPLC or crystallization, will generally yield the highest quality material for research and development.

References

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC - ACS Publications. Available at: [Link]

  • Application of solid-phase extraction for determination of phenolic compounds in barrique wines - PubMed. Available at: [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC).
  • Crystallisation and Melting Behavior of Methyl Esters of Palm Oil - Science Publications.
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - MDPI. Available at: [Link]

  • Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed. Available at: [Link]

  • Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey | Request PDF - ResearchGate. Available at: [Link]

  • Crystallisation and Melting Behavior of Methyl Esters of Palm Oil - ResearchGate. Available at: [Link]

  • Full article: Crystallization behavior of fatty acid methyl esters and biodiesel based on differential scanning calorimetry and thermodynamic model - Taylor & Francis. Available at: [Link]

  • Crystallization Behavior of Fatty Acid Methyl Esters - ResearchGate. Available at: [Link]

  • Morphology and Growth of Methyl Stearate as a Function of Crystallization Environment. Available at: [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Scilit. Available at: [Link]

  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. Available at: [Link]

  • The Power of Preparative HPLC Systems - Teledyne Labs. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. Available at: [Link]

  • Purification of phenolic flavanoids with flash chromatography - ResearchGate. Available at: [Link]

  • Column chromatography of phenolics? - ResearchGate. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC - PubMed Central. Available at: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Available at: [Link]

  • Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root with Determination of Their In Vitro Antioxidant and Anti-Inflammatory Activity - MDPI. Available at: [Link]

  • Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PubMed Central. Available at: [Link]

  • Figure 2. HPLC chromatogram of phenolic acids and flavonoids fractions... - ResearchGate. Available at: [Link]

  • Free, esterified, and insoluble-bound phenolic acids. 1. Extraction and purification procedure | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava - Agritrop. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Phenolic Compounds

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate and its derivatives represent a class of phenolic compounds with significant therapeutic potential. The inherent structural motifs suggest possible interactions with a range of biological targets, from enzymes to cellular signaling pathways. High-throughput screening (HTS) is a cornerstone of modern drug discovery, offering a rapid and scalable methodology to evaluate large libraries of such compounds and identify promising "hits" for further development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and implementation of robust HTS assays tailored for this novel chemical series.

As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols. Instead, it offers a strategic framework, grounded in scientific principles, to empower researchers to develop and execute meaningful screening campaigns. We will explore the causality behind experimental choices, emphasize the importance of self-validating systems for data integrity, and provide actionable protocols for both biochemical and cell-based HTS assays.

Section 1: Presumed Biological Activities and Target Selection

Given the phenolic nature of this compound derivatives, several plausible biological activities can be hypothesized, guiding the selection of appropriate HTS targets. Phenolic compounds are well-documented as antioxidants and modulators of various enzymatic activities.[3][4][5] Therefore, this guide will focus on assays designed to investigate two primary modes of action:

  • Enzyme Inhibition: Many phenolic compounds are known to inhibit enzymes such as kinases, proteases, and oxidoreductases.[6] An HTS campaign focused on enzyme inhibition can rapidly identify potent and selective inhibitors within a compound library.

  • Modulation of Cellular Signaling Pathways: These derivatives may also impact cellular signaling cascades, such as those mediated by G-protein coupled receptors (GPCRs), or affect overall cell health.[7][8] Cell-based assays are indispensable for probing these more complex biological responses.

Section 2: High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that requires careful planning and execution. The following workflow provides a general framework for screening this compound derivatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage Assay_Selection Assay Selection (Biochemical vs. Cell-Based) Assay_Miniaturization Assay Miniaturization (384/1536-well plates) Assay_Selection->Assay_Miniaturization QC_Development QC Parameter Definition (Z', S/N, S/B) Assay_Miniaturization->QC_Development Compound_Library_Screening Single-Concentration Screening QC_Development->Compound_Library_Screening Hit_Identification Hit Identification (Statistical Cutoffs) Compound_Library_Screening->Hit_Identification Hit_Confirmation Re-testing of Primary Hits Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response Counter_Screening Counter-Screening for Specificity Dose_Response->Counter_Screening

Caption: A generalized workflow for a high-throughput screening campaign.

Section 3: Biochemical Assays - Probing Enzyme Inhibition

Biochemical assays offer a direct and often simpler approach to screen for enzyme inhibitors.[9][10] They are particularly useful for initial hit identification due to their robustness and lower complexity compared to cell-based assays.

Fluorescence-Based Kinase Inhibition Assay

Principle: This assay measures the inhibition of a specific kinase by the test compounds. A fluorogenic substrate is used, which upon phosphorylation by the kinase, can be acted upon by a developing reagent to produce a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase. Fluorescence-based assays are a popular choice for HTS due to their high sensitivity and wide dynamic range.[6][11][12]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Solution: Dilute the target kinase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically during assay development.

    • Substrate/ATP Solution: Prepare a solution containing the fluorogenic kinase substrate and ATP at their respective Km values (or as optimized).

    • Test Compounds: Prepare a stock solution of this compound derivatives in 100% DMSO. Further dilute in assay buffer to the desired screening concentration (typically 10 µM).

    • Controls: Prepare positive (no inhibitor) and negative (no kinase) controls.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution or control to the appropriate wells.

    • Add 5 µL of the kinase solution to all wells except the negative control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the fluorescent signal by adding 10 µL of a suitable developing reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Incubate for 40 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine hit compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Presentation:

ParameterConcentration
Kinase1-10 nM
Fluorogenic Substrate0.5-5 µM
ATP10-100 µM
Test Compound10 µM
DMSO Final Concentration<1%

Quality Control:

MetricAcceptable Range
Z'-factor≥ 0.5
Signal-to-Background (S/B)> 10
Signal-to-Noise (S/N)> 5

Section 4: Cell-Based Assays - Investigating Cellular Responses

Cell-based assays provide a more physiologically relevant context for screening, allowing for the evaluation of compound effects on complex cellular processes.[7][8][13] They are essential for identifying compounds that modulate signaling pathways or exhibit cytotoxicity.

Luminescence-Based GPCR Activation Assay (cAMP Modulation)

Principle: This assay measures the activation or inhibition of a G-protein coupled receptor (GPCR) by monitoring changes in intracellular cyclic AMP (cAMP) levels. A genetically engineered cell line expressing the target GPCR and a luciferase-based cAMP biosensor is utilized. Ligand binding to the GPCR modulates adenylyl cyclase activity, leading to changes in cAMP levels, which are detected as a change in luminescence. Luminescence assays are highly sensitive and have low background signals, making them ideal for HTS.[14][15][16]

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the target GPCR (e.g., a Gs- or Gi-coupled receptor) and a cAMP-responsive luciferase reporter (e.g., GloSensor™, Promega).

    • Harvest and seed the cells into 384-well white, clear-bottom plates at an optimized density.

    • Incubate overnight to allow for cell attachment.

  • Assay Procedure:

    • Remove the culture medium and add 10 µL of assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add 5 µL of the test compound solution or control.

    • For antagonist screening, pre-incubate with the test compounds before adding a known agonist.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the GloSensor™ cAMP Reagent.

    • Incubate for 15-20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • For agonist screening, calculate the percent activation relative to a known agonist.

    • For antagonist screening, calculate the percent inhibition of the agonist response.

    • Identify hits based on statistically significant changes in luminescence.

Absorbance-Based Cytotoxicity Assay (MTT/XTT)

Principle: This assay assesses the effect of the compounds on cell viability. Viable cells with active metabolism can reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. Absorbance-based assays are cost-effective and straightforward to implement.[17][18][19]

Detailed Protocol:

  • Cell Culture and Plating:

    • Seed a relevant cell line (e.g., a cancer cell line or a normal cell line) in a 96- or 384-well clear plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Assay Procedure:

    • Treat the cells with various concentrations of the this compound derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-72 hours.

    • Add the tetrazolium salt solution (e.g., MTT at 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours to allow for formazan crystal formation.

    • If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol). XTT does not require a solubilization step.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

    • Calculate the percent cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Section 5: Data Analysis, Quality Control, and Troubleshooting

Data Analysis and Hit Selection:

The analysis of HTS data requires robust statistical methods to distinguish true hits from experimental noise.[2][20][21] Key steps include:

  • Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability. Common methods include normalization to the plate median or to the positive and negative controls.[22]

  • Hit Selection: Hits are typically identified based on a statistical cutoff, such as a certain number of standard deviations from the mean of the control wells (e.g., >3 standard deviations).

Quality Control (QC):

Maintaining high data quality throughout the HTS campaign is critical for the reliability of the results.[20][23] Key QC metrics include:

  • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor of ≥ 0.5 is generally considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control.

  • Signal-to-Noise (S/N) Ratio: The difference between the means of the positive and negative controls divided by the standard deviation of the negative control.

QC_Metrics Z_Factor Z'-Factor (Assay Window) Robust_Assay Robust & Reliable HTS Assay Z_Factor->Robust_Assay SB_Ratio S/B Ratio (Dynamic Range) SB_Ratio->Robust_Assay SN_Ratio S/N Ratio (Signal Variability) SN_Ratio->Robust_Assay

Sources

Cell-based assays to evaluate the efficacy of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate Using Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropanoate

This compound is a phenolic compound with structural similarities to bioactive molecules found in Salvia miltiorrhiza (Danshen), a cornerstone of traditional Chinese medicine.[1][2] The primary active components of Danshen, such as salvianolic acids and tanshinones, are well-documented for their potent antioxidant, anti-inflammatory, and cardioprotective properties.[3][4][5] Given this structural analogy, this compound is a compelling candidate for drug discovery, warranting a systematic investigation into its biological efficacy.

Cell-based assays are indispensable tools in the early stages of drug development, offering insights into a compound's mechanism of action, efficacy, and potential toxicity in a biologically relevant context.[6][7][8] They serve as a crucial bridge between biochemical screenings and more complex in vivo studies.[9] This guide provides a comprehensive, multi-tiered strategy for evaluating the efficacy of this compound, progressing from foundational safety assessments to detailed mechanistic studies.

Experimental Evaluation Workflow

The proposed workflow is designed to systematically characterize the bioactivity of the compound. It begins with determining the optimal concentration range by assessing cytotoxicity and effects on cell proliferation. Subsequent tiers focus on elucidating the specific mechanisms of action, such as antioxidant and anti-inflammatory activities, which are hypothesized based on the compound's chemical structure.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Evaluation cluster_2 Tier 3: Data Interpretation A Cytotoxicity Assays (e.g., LDH Release) C Determine Non-Toxic Concentration Range (IC50/EC50) A->C B Cell Viability/Proliferation Assays (e.g., MTT, WST-1) B->C D Antioxidant Activity Assays (ROS Scavenging, Nrf2 Activation) C->D Using Safe Concentrations E Anti-inflammatory Assays (NF-κB Inhibition, Cytokine Profiling) C->E Using Safe Concentrations F Apoptosis Induction Assays (Caspase Activity, TUNEL) C->F Using Safe Concentrations G Synthesize Data & Propose Mechanism of Action D->G E->G F->G

Caption: A tiered workflow for the systematic evaluation of a novel compound.

Part 1: Foundational Assays - Determining the Therapeutic Window

Before investigating the specific efficacy of a compound, it is imperative to establish its safety profile at the cellular level. These initial assays determine the concentration range that is non-toxic and suitable for subsequent functional experiments.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

Scientific Rationale: The LDH assay is a classic method for quantifying cytotoxicity.[10] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is directly proportional to the number of lysed cells.

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include wells for "untreated" (vehicle control), "maximum LDH release" (add lysis buffer), and "medium background" controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Vehicle Abs) / (Max Lysis Abs - Vehicle Abs)] * 100

Cell Viability & Proliferation Assessment: MTT Assay

Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells. While often used to measure proliferation, it's important to note it directly measures metabolic activity, which usually correlates with cell number.[14][15]

Experimental Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the LDH protocol.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter LDH Assay MTT Assay
Principle Measures membrane integrityMeasures metabolic activity
Endpoint Cell death (lysis)Cell viability/proliferation
Readout Colorimetric (490 nm)Colorimetric (570 nm)
Interpretation Higher signal = more cytotoxicityLower signal = less viability

Part 2: Mechanistic Assays - Elucidating Bioactivity

Based on the foundational data, subsequent experiments should use non-toxic concentrations of the compound to explore specific mechanisms of action.

Evaluation of Antioxidant Efficacy

Scientific Rationale: Many phenolic compounds exert their therapeutic effects by mitigating oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses.[16] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response.[16][17]

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or chemical inducers, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[17]

G compound Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate (Potential Inducer) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) compound->keap1_nrf2 Induces Release ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Release nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free Dissociation nucleus Nucleus nrf2_free->nucleus Translocation are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Binding & Activation protection Cellular Protection genes->protection

Caption: The Nrf2-ARE antioxidant signaling pathway.

Protocol: Nrf2/ARE Reporter Assay

  • Cell Line: Use a cell line stably transfected with a reporter plasmid containing the ARE sequence upstream of a luciferase gene (e.g., HepG2-ARE-Luciferase).

  • Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate. After 24 hours, treat with various concentrations of the test compound. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Incubation: Incubate for 16-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (determined by a parallel MTT assay) to ensure the observed effect is not due to changes in cell number. Express results as fold induction over the vehicle control.

Treatment Group Concentration (µM) Normalized Luminescence (RLU) Fold Induction (vs. Vehicle)
Vehicle Control015,230 ± 8501.0
Test Compound122,845 ± 1,1001.5
Test Compound1076,150 ± 4,2005.0
Test Compound50121,840 ± 9,7008.0
Positive Control5137,070 ± 11,5009.0
Evaluation of Anti-inflammatory Efficacy

Scientific Rationale: Chronic inflammation is a key factor in many diseases.[18][19] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19][20] Compounds that inhibit NF-κB activation are promising anti-inflammatory agents.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to promoter regions of target genes and induces the transcription of pro-inflammatory mediators.[20]

G lps Inflammatory Stimulus (e.g., LPS) ikk IKK Complex lps->ikk Activates compound Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate (Potential Inhibitor) compound->ikk Inhibits ikb_nfkab IκB-NF-κB Complex (Cytoplasm) ikk->ikb_nfkab Phosphorylates IκB nfkab_free NF-κB (Free) ikb_nfkab->nfkab_free IκB Degradation, NF-κB Release nucleus Nucleus nfkab_free->nucleus Translocation genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) inflammation Inflammatory Response genes->inflammation

Caption: The NF-κB inflammatory signaling pathway.

Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line with an NF-κB-driven reporter system (e.g., HEK293T-NF-κB-Luc).

  • Seeding and Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat cells with the test compound or a known NF-κB inhibitor (positive control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) or TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Perform the luciferase assay as described in the Nrf2 protocol.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

Evaluation of Apoptosis Induction

Scientific Rationale: Inducing apoptosis (programmed cell death) is a key strategy in cancer therapy.[4] Key markers of apoptosis include the activation of executioner caspases (like caspase-3 and -7) and DNA fragmentation. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks, which are a hallmark of late-stage apoptosis.[21][22]

Protocol: TUNEL Assay

  • Cell Culture: Grow a relevant cancer cell line (e.g., A549 lung carcinoma) on chamber slides or coverslips.

  • Treatment: Treat cells with the test compound at various concentrations for 24-48 hours. Include a vehicle control and a positive control known to induce apoptosis (e.g., staurosporine).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a solution containing Triton X-100.

  • TUNEL Staining:

    • Incubate cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., Br-dUTP). The TdT enzyme incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.[23]

    • Wash the cells to remove unincorporated nucleotides.

  • Visualization: Counterstain the nuclei with DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the label) co-localized with the blue DAPI-stained nucleus.

  • Quantification: Count the number of TUNEL-positive cells versus the total number of cells (DAPI-stained) in several fields of view to determine the apoptotic index.

Treatment Group Concentration (µM) Apoptotic Index (%)
Vehicle Control01.2 ± 0.4
Test Compound108.5 ± 1.1
Test Compound5035.7 ± 4.3
Positive Control168.2 ± 5.9

Conclusion and Future Directions

This application guide outlines a robust, tiered approach to characterize the bioactivity of this compound. By systematically assessing cytotoxicity, antioxidant potential, anti-inflammatory effects, and apoptotic induction, researchers can build a comprehensive efficacy profile for this novel compound. Positive results from these in vitro assays would provide a strong rationale for advancing the compound into more complex preclinical models, such as 3D cell cultures and in vivo animal studies, for further validation of its therapeutic potential.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Pharmaron. Enhance Drug Efficacy With Cell-Based Assays. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Gao, W., et al. Tanshinones, critical pharmacological components in Salvia miltiorrhiza. Chinese Medicine. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • protocols.io. Cytotoxicity Assay Protocol. [Link]

  • Gao, S., et al. Danshen (Salvia miltiorrhiza) Compounds Improve the Biochemical Indices of the Patients with Coronary Heart Disease. Evidence-Based Complementary and Alternative Medicine, NIH. [Link]

  • BioAgilytix Labs. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Promega Corporation. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Ren, Y., et al. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer. Frontiers in Pharmacology, PMC. [Link]

  • Lee, H., et al. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action. Journal of Menopausal Medicine, PMC. [Link]

  • Grenman, R., et al. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. International Journal of Oncology, PubMed. [Link]

  • ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Tatalović, N., et al. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity. Molecules, MDPI. [Link]

  • Xia, M., et al. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, PMC, NIH. [Link]

  • ResearchGate. What is different between MTT and Brdu assay?. [Link]

  • JoVE. Video: The TUNEL Assay. [Link]

  • Liu, C., et al. Salvianolic acid B: a promising cardioprotective agent. Frontiers in Pharmacology, PMC, NIH. [Link]

  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]

  • Lin, T. H., & Hsieh, C. L. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)?. [Link]

  • Darzynkiewicz, Z., et al. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies?. Cells, NIH. [Link]

  • Huang, M., et al. Biological activities of salvianolic acid B from Salvia miltiorrhiza on type 2 diabetes induced by high-fat diet and streptozotocin. Pharmaceutical Biology, Taylor & Francis Online. [Link]

  • Zhang, X., et al. Salvia miltiorrhiza Bunge (Danshen) based nano-delivery systems for anticancer therapeutics. Journal of Drug Delivery Science and Technology, PubMed. [Link]

  • ResearchGate. (PDF) Danshen (Salvia miltiorrhiza Bunge): A Prospective Healing Sage for Cardiovascular Diseases. [Link]

  • National Center for Biotechnology Information. Methyl 2-hydroxy-3-phenylpropanoate. PubChem, NIH. [Link]

  • ResearchGate. Nrf2 pathway modulation and oxidative stress: (a) intracellular ROS.... [Link]

  • Dolcet, X., et al. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, PMC, NIH. [Link]

  • Chembest. This compound. [Link]

  • Shaw, P., & Chattopadhyay, A. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, NIH. [Link]

  • Park, J. B. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Medicinal Food, PMC, NIH. [Link]

  • ResearchGate. Oxidative stress markers in Nrf2 + / +. [Link]

  • Li, D., et al. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific Reports, NIH. [Link]

  • Li, Q., & Verma, I. M. NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, PMC, NIH. [Link]

  • MDPI. Special Issue : Oxidative Stress and NRF2 in Health and Disease—2nd Edition. [Link]

  • MDPI. Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract. [Link]

  • Oxford Academic. In situ injectable chemico-biological cascade-driven antioxidant nanoparticles for periodontitis treatment. Regenerative Biomaterials. [Link]

  • National Center for Biotechnology Information. Methyl 3-(3-hydroxyphenyl)propionate. PubChem. [Link]

  • National Center for Biotechnology Information. Methyl 3-(2-hydroxyphenyl)propionate. PubChem, NIH. [Link]

  • Wikipedia. 3-(3-hydroxyphenyl)propanoate hydroxylase. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable β-hydroxy ester. We will explore the primary synthetic routes, address frequently encountered issues in a troubleshooting format, and provide detailed, validated protocols.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound (Target Compound) primarily relies on two robust chemical transformations. The choice between them often depends on the availability of starting materials, scalability, and tolerance for specific reagents.

  • The Reformatsky Reaction: This is a classic and direct method for forming β-hydroxy esters. It involves the reaction of an α-halo ester (Methyl 2-bromoacetate) with a carbonyl compound (3-hydroxybenzaldehyde) in the presence of metallic zinc.[1][2] The key intermediate is an organozinc enolate, which is less basic than Grignard reagents or lithium enolates, making it more tolerant of certain functional groups, though the acidic phenolic proton can still present challenges.[3]

  • Diazotization of an Amino Acid Precursor: This route begins with the corresponding amino acid, 3-(3-hydroxyphenyl)alanine. The amino group is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions, which then undergoes substitution by a hydroxyl group from the aqueous solvent.[4][5] This method leverages a readily available chiral pool if stereospecificity is desired, starting from L- or D-3-hydroxyphenylalanine.[5]

G cluster_0 Route 1: Reformatsky Reaction cluster_1 Route 2: Diazotization start1 3-Hydroxybenzaldehyde + Methyl 2-bromoacetate reagent1 Zinc (Zn) start1->reagent1 Reacts with end Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate reagent1->end Forms start2 Methyl 3-(3-hydroxyphenyl)alaninate reagent2 NaNO₂ / H₂SO₄ start2->reagent2 Reacts with reagent2->end Forms

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Part 2.1: The Reformatsky Reaction Route

Question 1: My Reformatsky reaction is failing to initiate. The zinc is not being consumed. What's wrong?

Answer: This is the most common failure point and is almost always related to the zinc metal's surface activity.

  • Causality: Commercial zinc dust or turnings are coated with a passivating layer of zinc oxide (ZnO), which prevents the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester.[2]

  • Troubleshooting Steps:

    • Activation of Zinc: The ZnO layer must be removed. Common activation methods include washing the zinc with dilute HCl, followed by water, methanol, and finally dry ether. Alternatively, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the reaction flask to chemically etch the surface.[2]

    • Solvent Purity: The reaction is highly sensitive to water. Ensure your solvent (typically THF, diethyl ether, or toluene) is anhydrous. Grignard-quality dry solvents are recommended.[6]

    • Initiation Assistance: Gentle heating with a heat gun on a small spot of the flask can often initiate the reaction. Once started, it is typically exothermic and may require cooling to maintain control.

Question 2: My yield is consistently low, and I recover a lot of unreacted 3-hydroxybenzaldehyde. How can I improve conversion?

Answer: Low conversion points to issues with the formation or reactivity of the Reformatsky reagent.

  • Causality: The acidic proton of the 3-hydroxyl group on the benzaldehyde can react with and quench the organozinc reagent, although this is less severe than with more basic organometallics like Grignard reagents.[3] Inefficient formation of the reagent is also a primary cause.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of both zinc and the methyl 2-bromoacetate (typically 1.2 to 1.5 equivalents of each relative to the aldehyde).[6]

    • Slow Addition: Add the methyl 2-bromoacetate slowly to the suspension of activated zinc and 3-hydroxybenzaldehyde. This maintains a low concentration of the bromoester and allows the organozinc reagent to form and react with the aldehyde in situ, minimizing side reactions.

    • Protecting Group Strategy (Advanced): If yields remain poor, consider protecting the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or another easily cleavable ether before the reaction. This adds steps but can significantly boost yield by eliminating the competing acid-base reaction.

Question 3: My final product is contaminated with Methyl 3-(3-hydroxyphenyl)acrylate. How do I prevent this dehydration?

Answer: The formation of the α,β-unsaturated ester is a common side reaction caused by the elimination of water from your desired β-hydroxy ester product.

  • Causality: This dehydration is often catalyzed by acid or heat during the reaction workup.[6][7] The resulting conjugated system is thermodynamically stable, driving the elimination.

  • Troubleshooting Steps:

    • Workup Temperature: Conduct the aqueous workup at low temperatures (0-5 °C). Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid. Avoid strong acids or prolonged heating.

    • pH Control: Keep the pH of the aqueous phase near neutral during extraction. A slightly acidic environment is better than a basic one, which can also promote elimination.

    • Purification Method: Avoid high-temperature distillation if possible. Purification via column chromatography on silica gel is generally preferred for thermally sensitive compounds.

G Start Methyl 2-bromoacetate + Zn Reagent Reformatsky Reagent (Organozinc Enolate) Start->Reagent Oxidative Addition Intermediate Zinc Alkoxide Intermediate Reagent->Intermediate Nucleophilic Addition QuenchedReagent Quenched Reagent Reagent->QuenchedReagent Phenolic Proton (Acid-Base Reaction) Aldehyde 3-Hydroxybenzaldehyde Aldehyde->Intermediate Product Desired Product (β-Hydroxy Ester) Intermediate->Product Acidic Workup SideProduct Dehydration Product (α,β-Unsaturated Ester) Product->SideProduct

Caption: Key reaction steps and potential pitfalls in the Reformatsky synthesis.

Part 2.2: The Diazotization Route

Question 1: The conversion of my starting amino ester is low, and the reaction is sluggish.

Answer: Incomplete diazotization is typically a result of suboptimal reaction conditions.

  • Causality: The formation of the nitrosating agent (nitrous acid, HONO) from NaNO₂ and a strong acid is temperature-dependent. The subsequent reaction with the amino group to form the diazonium salt must be carefully controlled.

  • Troubleshooting Steps:

    • Temperature Control: The reaction must be kept cold (0-5 °C) at all times.[4] Higher temperatures cause the nitrous acid to decompose and can lead to uncontrolled side reactions of the sensitive diazonium salt.

    • Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise to the acidic solution of the amino ester.[8][9] This ensures that nitrous acid is generated in situ and consumed immediately, preventing its decomposition.

    • Sufficient Acid: Ensure at least two equivalents of strong acid (like H₂SO₄) are used: one to protonate the amino group and one to react with NaNO₂.[4]

Question 2: My product is difficult to purify and seems contaminated with colored impurities.

Answer: Diazonium salts are highly reactive intermediates and can participate in various side reactions, leading to a complex product mixture.

  • Causality: Aryl diazonium salts can undergo side reactions, including coupling with the electron-rich phenol ring of another molecule to form colored azo compounds.

  • Troubleshooting Steps:

    • Dilute Conditions: Running the reaction at high dilution can minimize intermolecular side reactions, such as azo coupling.

    • Stirring Efficiency: Ensure vigorous stirring to dissipate localized heat and concentrations of reagents.

    • Workup and Extraction: After the reaction, a thorough extraction is necessary to separate the organic product from inorganic salts and water-soluble byproducts. Adjusting the pH of the aqueous layer before extraction can help break up emulsions and improve recovery.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Reformatsky Reaction

Materials:

  • 3-hydroxybenzaldehyde

  • Methyl 2-bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, add zinc dust (1.5 eq.). Add a small volume of 1M HCl, stir for 2 minutes, decant the acid, and wash with deionized water (3x), methanol (2x), and finally anhydrous diethyl ether (2x). Dry the activated zinc under high vacuum.

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to the flask containing the activated zinc. Add 3-hydroxybenzaldehyde (1.0 eq.).

  • Addition of Bromoester: In the dropping funnel, prepare a solution of methyl 2-bromoacetate (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred suspension over 30-60 minutes.

  • Reaction: The reaction may become exothermic. Maintain a gentle reflux using a water bath if necessary. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring it into a flask of cold, saturated aqueous NH₄Cl solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis via Diazotization

Materials:

  • Methyl 2-amino-3-(3-hydroxyphenyl)propanoate (1.0 eq.)[8]

  • Sulfuric acid (1N or similar concentration)

  • Sodium nitrite (NaNO₂) (1.5 eq.)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the starting amino ester in 1N sulfuric acid in a beaker or flask and cool the solution to 0 °C in an ice-salt bath. Ensure the solution is stirred vigorously.

  • Diazotization: Prepare a solution of NaNO₂ in cold deionized water. Add this solution dropwise to the stirred amino ester solution, ensuring the internal temperature does not rise above 5 °C.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 3 hours.[4] Monitor the reaction by TLC.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into ethyl acetate (3-5x).[8]

  • Neutralization and Wash: Combine the organic extracts. Carefully wash with saturated aqueous NaHCO₃ until effervescence ceases, then wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Section 4: Data Summary

FeatureRoute 1: Reformatsky Reaction Route 2: Diazotization
Starting Materials 3-Hydroxybenzaldehyde, Methyl 2-bromoacetateMethyl 3-(3-hydroxyphenyl)alaninate
Key Reagents Activated ZincSodium Nitrite, Sulfuric Acid
Typical Yields 50-75% (can be lower without protection)50-60%[4]
Pros Direct C-C bond formation, common lab reagents.Starts from a common amino acid, stereochemistry can be retained.[5]
Cons Highly sensitive to zinc activation and water, risk of dehydration side product, potential quenching by phenol.[10]Requires careful temperature control, diazonium intermediate can lead to side products (azo-coupling), generates significant salt waste.

References

  • J. Med. Chem., 23, 666, Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid, [Link]

  • ERIC - EJ918273, The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid, [Link]

  • National Institutes of Health (NIH), Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents, [Link]

  • Wikipedia, Reformatsky reaction, [Link]

  • Google Patents, Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid,
  • Chemguide, reaction of aldehydes and ketones with grignard reagents, [Link]

  • Organic Chemistry Portal, Grignard Reaction, [Link]

  • Wikipedia, Aldol condensation, [Link]

  • Organic Chemistry Portal, Reformatsky Reaction, [Link]

  • Master Organic Chemistry, Grignard Reagents For Addition To Aldehydes and Ketones, [Link]

  • Wikipedia, Reformatsky reaction, [Link]

  • Chemistry LibreTexts, Reactions with Grignard Reagents, [Link]

  • ChemBK, 3-Phenyl-3-hydroxypropanoic acid, [Link]

  • Master Organic Chemistry, Aldol Addition and Condensation Reactions, [Link]

  • Scribd, The Reformatsky reaction (n°27), [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Phenolic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phenolic esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often sensitive compounds. Phenolic esters, characterized by an ester linkage to a phenolic hydroxyl group, present unique purification hurdles due to their susceptibility to hydrolysis and oxidation, as well as their varied polarity. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Section 1: Stability and Degradation During Purification

The inherent instability of the ester linkage and the phenolic moiety is a primary source of low yields and impure products. Understanding the mechanisms of degradation is the first step toward preventing it.

Q1: My phenolic ester seems to be degrading during my workup or chromatography. What are the likely causes and how can I prevent this?

A1: Degradation of phenolic esters during purification typically proceeds via two main pathways: hydrolysis of the ester bond and oxidation of the phenol group.[1]

  • Hydrolysis: The ester linkage is susceptible to cleavage, especially under basic (alkaline) or strongly acidic conditions, which regenerates the parent phenol and carboxylic acid.[1][2] This is often accelerated by elevated temperatures.

  • Oxidation: The phenolic hydroxyl group, particularly in catechol-like structures (1,2-dihydroxybenzene), is easily oxidized to form quinones.[1] This process is catalyzed by light, oxygen, and trace metal ions and is more pronounced at higher pH where the phenol is deprotonated to the more reactive phenoxide ion.[1][3]

Troubleshooting & Prevention Strategies:

  • Maintain a Slightly Acidic pH: Throughout your extraction, washing, and chromatography steps, maintain a pH between 3 and 6.[1] Adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1-0.5%) to your solvents can suppress both hydrolysis and the ionization of the phenolic hydroxyl group, making it less prone to oxidation.[1][4]

  • Control Temperature: Perform all purification steps at low or ambient temperatures whenever possible. Avoid excessive heating during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C). Elevated temperatures accelerate both hydrolysis and oxidation.[1]

  • Minimize Exposure to Light and Air: Use amber-colored glassware or wrap your flasks and columns in aluminum foil to protect light-sensitive compounds.[1] If your compound is highly sensitive, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Store Samples and Extracts Properly: For storage, samples should be kept at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere to ensure stability.[1]

Diagram: Key Degradation Pathways for Phenolic Esters

cluster_main Phenolic Ester Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PhenolicEster Phenolic Ester (Ar-O-CO-R) Hydrolysis H₂O, H⁺ or OH⁻ (High/Low pH, Heat) PhenolicEster->Hydrolysis Oxidation O₂, Light, Metal Ions (High pH) PhenolicEster->Oxidation Products_H Phenol (Ar-OH) + Carboxylic Acid (R-COOH) Hydrolysis->Products_H Products_O Quinones & Polymerization Products Oxidation->Products_O

Caption: Mechanisms of phenolic ester degradation.

Section 2: Removing Common Synthesis Impurities

A successful purification begins with an effective initial workup to remove the bulk of impurities before chromatography or recrystallization.

Q2: My crude product contains unreacted starting materials (phenol and carboxylic acid). What is the most efficient way to remove them?

A2: The most common impurities in an esterification reaction are the unreacted starting materials.[5] A standard liquid-liquid extraction (LLE) workup is highly effective for their removal, exploiting the differences in their acidic/basic properties.[6]

Detailed Protocol: Liquid-Liquid Extraction Workup

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[7]

  • Acid Removal: Transfer the organic solution to a separatory funnel and wash it with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1-2N) sodium carbonate (Na₂CO₃) solution.[5][8][9] This converts the acidic carboxylic acid impurity into its water-soluble carboxylate salt, which partitions into the aqueous layer.[9]

    • Causality: The basic wash deprotonates the acidic starting material, making it a salt and thus highly soluble in the aqueous phase, while the neutral ester product remains in the organic phase.

    • Caution: Add the basic solution slowly and vent the funnel frequently, as CO₂ gas evolution can cause pressure buildup.[9] Continue washing until gas evolution ceases.

  • Catalyst/Base Removal: If you used a basic catalyst (like pyridine) or need to remove unreacted phenol, wash the organic layer with a dilute acid, such as 1M HCl.[5] This will protonate basic impurities and extract them into the aqueous layer. For phenols, this step is generally omitted as many phenols are weak acids and will remain in the organic layer.

  • Water Wash: Wash the organic layer with water to remove any residual base or acid from the previous steps.

  • Brine Wash & Drying: Wash the organic layer with a saturated sodium chloride solution (brine).[9] This helps to remove the bulk of the dissolved water from the organic layer. Afterwards, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield your crude ester, now significantly enriched and ready for further purification.

Impurity Type Aqueous Wash Solution Chemical Rationale
Unreacted Carboxylic AcidSaturated NaHCO₃ or 1N Na₂CO₃Converts acid to a water-soluble salt (R-COO⁻Na⁺).
Acid Catalyst (e.g., H₂SO₄)Saturated NaHCO₃ or 1N Na₂CO₃Neutralizes the strong acid.
Unreacted Phenol1N NaOH (Use with caution)Converts phenol to a water-soluble phenoxide salt (Ar-O⁻Na⁺). Warning: This can hydrolyze your ester product.
Basic Catalyst (e.g., Pyridine)1M HClConverts base to a water-soluble ammonium salt.

Section 3: Chromatographic Purification Challenges

Column chromatography is the workhorse of purification, but phenolic esters can present specific challenges.

Q3: My phenolic ester is streaking or "tailing" badly on my silica gel column. How can I get sharp, symmetrical peaks?

A3: Peak tailing for phenolic compounds on silica gel is a classic problem. It occurs because the acidic silanol groups (Si-OH) on the silica surface can strongly and non-specifically interact with the polar phenolic hydroxyl group, leading to slow and uneven elution.

Troubleshooting & Solutions:

  • Acidify the Mobile Phase: This is the most common and effective solution. Add a small amount of a weak acid, typically 0.5% acetic acid or 0.1% formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% AcOH).[4]

    • Causality: The added acid protonates the silica surface, reducing its ability to interact with your compound via hydrogen bonding. It also ensures your phenolic ester remains fully protonated, minimizing ionic interactions.

  • Switch to a Different Stationary Phase: If acidifying the mobile phase doesn't work, the issue may be the stationary phase itself.

    • Reverse-Phase (RP) Chromatography: This is often the ideal solution for polar compounds.[4] Using a C18-functionalized silica column with a polar mobile phase (e.g., water/methanol or water/acetonitrile) reverses the polarity.[10][11] Your polar phenolic ester will have less affinity for the non-polar C18 stationary phase and elute more cleanly.[4]

    • Other Phases: For very specific challenges, consider alternative normal-phase media like diol or amine-functionalized silica.[12]

Q4: I'm struggling to separate my phenolic ester from a non-polar impurity. What's the best approach?

A4: If you have a polar product and a non-polar impurity, normal-phase chromatography on silica gel is ideal. The non-polar impurity will have very little affinity for the polar silica and will elute quickly with a non-polar solvent (like hexane), while your more polar phenolic ester will be retained and elute later as you increase the solvent polarity (by adding ethyl acetate, for example).

Diagram: Chromatography Troubleshooting Workflow

cluster_workflow Chromatography Troubleshooting Start Analyze TLC Plate Issue1 Compound stuck at baseline? Start->Issue1 Issue2 Poor separation / Co-elution? Issue1->Issue2 No Sol1 Increase eluent polarity (e.g., more EtOAc, add MeOH) Issue1->Sol1 Yes Issue3 Streaking / Tailing peak? Issue2->Issue3 No Sol2 Screen different solvent systems (e.g., DCM/MeOH, Toluene/Acetone) Issue2->Sol2 Yes Success Proceed with Column Issue3->Success No Sol3 Add 0.5% Acetic Acid or 0.1% Formic Acid to eluent Issue3->Sol3 Yes Sol1->Start Sol2b Try Reverse-Phase (C18) TLC/HPLC for very polar compounds Sol2->Sol2b Sol2b->Start Sol3->Start

Caption: A logical workflow for troubleshooting common TLC and column chromatography issues.

Section 4: Recrystallization of Solid Phenolic Esters

For solid esters, recrystallization is a powerful purification technique that can yield highly pure material.[13]

Q5: I can't find a good solvent for recrystallization. What are the criteria, and how do I perform the selection?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][14] The impurities, conversely, should either be completely insoluble or highly soluble at all temperatures.

Protocol: Systematic Solvent Screening

  • Preparation: Place a small amount of your crude solid (10-20 mg) into several small test tubes.

  • Testing: To each tube, add a different solvent (e.g., ethanol, methanol, toluene, ethyl acetate, hexane, water) dropwise at room temperature.

    • If the solid dissolves immediately at room temperature, the solvent is too good.

    • If the solid does not dissolve at all, even with stirring, proceed to the next step.

  • Heating: Gently heat the tubes that did not dissolve in a water bath. Add the solvent dropwise until the solid just dissolves.[14]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.[14][15]

  • Observation: The best solvent is the one that produces a large quantity of pure-looking crystals upon cooling.[14]

  • Mixed Solvents: If no single solvent works, try a mixed-solvent system.[16] Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), then add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly.

Q6: My solution is supersaturated, and no crystals are forming upon cooling. What should I do?

A6: Supersaturation is a common issue where the compound remains dissolved even though its solubility limit has been exceeded.[14] You need to induce nucleation, the formation of the initial seed crystals.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution. It will act as a template for other molecules to crystallize onto.

  • Reduce the Temperature: Ensure the solution is thoroughly cooled in an ice-water bath. Sometimes, even lower temperatures (e.g., a freezer) are required, but be careful not to freeze the solvent.

  • Reduce Solvent Volume: If you used too much solvent, you can gently heat the solution to boil off some of the solvent to re-concentrate it, then attempt to cool it again.[4]

Frequently Asked Questions (FAQs)

Q: Can I use a strong base like NaOH to wash out unreacted phenol? A: This is risky. While NaOH will effectively deprotonate and remove the phenol, it is a strong enough base to hydrolyze your ester product, especially with prolonged contact or elevated temperature. A milder base like sodium carbonate is sometimes used, but the most common and safest method is to remove unreacted phenol via chromatography or recrystallization after the initial workup.

Q: Is it better to use normal-phase or reverse-phase chromatography for phenolic esters? A: It depends on the polarity of your specific molecule. For relatively non-polar esters, normal-phase (silica gel) works well. For more polar esters, especially those with additional hydroxyl groups or other polar functionalities, reverse-phase (C18) often provides superior separation and peak shape.[4][10]

Q: My ester is a liquid that can't be recrystallized. What are my options after chromatography? A: For liquid esters, the primary purification methods are liquid-liquid extraction and chromatography. If these are insufficient, high-vacuum distillation (for thermally stable, high-boiling point esters) can be an excellent final purification step to remove non-volatile impurities.[5]

Q: What are some advanced techniques for separating very similar phenolic ester isomers? A: Separating regioisomers or stereoisomers can be extremely challenging.[4] When standard column chromatography fails, High-Performance Liquid Chromatography (HPLC), particularly preparative RP-HPLC, offers much higher resolving power and is the method of choice for these difficult separations.[4][10] Other advanced techniques include Medium Pressure Liquid Chromatography (MPLC) and Counter-Current Chromatography (CCC).[17][18]

References

  • BenchChem. (n.d.). Preventing degradation of fukinolic acid during sample preparation.
  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
  • ResearchGate. (2023). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?.
  • Andrés-Lacueva, C., et al. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH).
  • Rocío-Bautista, P., et al. (n.d.). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. National Institutes of Health (NIH).
  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polysubstituted Phenols.
  • University of Colorado Boulder. (n.d.). Recrystallization1.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • ResearchGate. (2025). Purification of phenolic flavanoids with flash chromatography.
  • Shi, J., et al. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. National Institutes of Health (NIH).
  • Wojtowicz, E., et al. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Institutes of Health (NIH).
  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • Profiling Plant Metabolites. (2018). LC and Capillary Electromigration Techniques for the Analysis of Phenolic Compounds.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • ResearchGate. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Bérubé, E. R., et al. (2013). Severe impact of hemolysis on stability of phenolic compounds. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Purification of Liquid Ester Compounds.

Sources

Troubleshooting poor peak resolution in HPLC analysis of phenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylpropanoate Analysis

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of phenylpropanoates. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak resolution. We will move from foundational checks to advanced method development strategies, explaining the scientific principles behind each step to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Level 1: Foundational Checks & Common Peak Shape Problems

Question: My chromatogram shows broad, co-eluting peaks for my phenylpropanoate standards. Where should I begin troubleshooting?

Answer: Poor resolution is often a symptom of several underlying issues. Before making significant changes to your method, it's crucial to perform a systematic check of your HPLC system and consumables. This ensures that the problem isn't caused by a simple oversight or routine maintenance issue.

A logical first step is to differentiate between problems related to chromatographic efficiency (peak broadness) and selectivity (peak spacing). The resolution of two peaks is governed by efficiency (N), selectivity (α), and retention factor (k).[1][2][3] A breakdown in any of these areas can lead to poor results.

Initial Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 System & Consumable Checks cluster_2 Method & Column Checks start Poor Peak Resolution Observed prob1 Are Peaks Broad? (Low Efficiency) start->prob1 prob2 Are Peaks Overlapping? (Poor Selectivity) start->prob2 prob3 Are Peak Shapes Asymmetrical? start->prob3 check1 Verify Mobile Phase (Freshly prepared, degassed, correct composition?) prob1->check1 action1 Optimize Method Parameters (See Level 2 Troubleshooting) prob2->action1 check4 Review Sample Preparation (Solvent compatibility, filtration) prob3->check4 check2 Check for System Leaks (Fittings, pump seals, injector) check1->check2 check3 Ensure Column Equilibration (Minimum 10-15 column volumes) check2->check3 action2 Assess Column Health (Perform performance check, check for voids/blockages) check3->action2 action3 Address Asymmetry (Tailing/Fronting issues) check4->action3

Caption: Initial troubleshooting workflow for poor peak resolution.

Step-by-Step Initial Checks:

  • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, well-mixed, and thoroughly degassed.[4] Inconsistent mobile phase composition is a common cause of drifting baselines and retention times, which can mimic poor resolution.

  • System Integrity: Check for any leaks in the system, from the solvent reservoirs to the detector waste line. Even a small leak can cause pressure fluctuations and poor performance.

  • Column Equilibration: Confirm that the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator. For isocratic methods, flushing with 10-15 column volumes should be sufficient. For gradient methods, run at least two blank gradients before your first injection.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause significant peak distortion and broadening, especially for early-eluting peaks.[5]

Question: My phenylpropanoate peaks are tailing significantly. What causes this and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is elongated, is one of the most common peak shape issues in HPLC.[6][7] It is detrimental to resolution and accurate integration. Tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase.

Primary Causes and Solutions:

  • Silanol Interactions: The most frequent cause of tailing for compounds with basic functional groups is interaction with acidic, unreacted silanol groups (Si-OH) on the silica surface of reversed-phase columns.[6] Phenylpropanoates can contain amine groups or other basic moieties that are susceptible to this.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or TFA) protonates the silanol groups, suppressing their ionization and minimizing these secondary interactions.[6][8] This is often the most effective solution.

    • Solution 2: Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to minimize accessible silanols. If you are using an older column (e.g., a traditional Type A silica), switching to a modern, high-purity, base-deactivated Type B silica column can dramatically improve peak shape.[6]

  • Column Contamination or Degradation: Strongly retained impurities from previous injections can create active sites on the column, leading to tailing. A void at the column inlet can also disrupt the sample band, causing tailing.[9]

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or a solvent recommended by the manufacturer). If this fails, replace the column. Using a guard column can help protect your analytical column from contaminants.[5]

Question: My peaks are fronting, appearing like shark fins. What is the issue?

Answer: Peak fronting, the inverse of tailing where the front half of the peak is broader, is less common but points to specific problems.[10]

Primary Causes and Solutions:

  • Column Overload: This is the most common cause of fronting.[11] Injecting too much sample mass saturates the stationary phase, causing excess analyte molecules to travel through the column unretained, thus eluting earlier and "fronting" the peak.

    • Solution: Dilute your sample or reduce the injection volume. A simple 1-to-10 dilution can often resolve the issue.[11]

  • Poor Sample Solubility/Solvent Mismatch: If the sample is not fully soluble in the mobile phase or if the injection solvent is significantly different, it can cause the sample band to spread improperly at the column inlet.[10]

    • Solution: As mentioned previously, ensure your sample is dissolved in a solvent composition as close as possible to the mobile phase.

Level 2: Method Optimization for Phenylpropanoate Separation

Question: I've addressed the basic issues, but two of my structurally similar phenylpropanoate analogues are still co-eluting. How can I improve their separation?

Answer: Separating structurally similar compounds is a challenge of selectivity (α) , which is the most powerful factor in the resolution equation.[3] To improve selectivity, you must change the chemistry of the separation by modifying the mobile phase or stationary phase.

The Resolution Equation Factors:

G cluster_0 Controlling Parameters Rs Resolution (Rs) N Efficiency (N) 'Peak Sharpness' Rs->N alpha Selectivity (α) 'Peak Spacing' Rs->alpha k Retention Factor (k) 'Peak Retention' Rs->k param_N Particle Size Column Length Flow Rate Temperature N->param_N Influenced by param_alpha Mobile Phase (Organic, pH) Stationary Phase Chemistry Temperature alpha->param_alpha Influenced by param_k Mobile Phase (Organic %) pH k->param_k Influenced by

Caption: Key factors influencing HPLC resolution and their controlling parameters.

Strategies to Enhance Selectivity (α):

  • Optimize Mobile Phase pH: For phenylpropanoates with ionizable functional groups (e.g., carboxylic acids or phenols), pH is a critical tool.[12][13] Changing the pH alters the ionization state of an analyte, which dramatically affects its hydrophobicity and retention.[8][14] Two compounds with different pKa values may show significant changes in relative retention (and thus selectivity) with even small adjustments in mobile phase pH.

  • Change the Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities due to their unique properties (ACN is aprotic, MeOH is protic). If you are using ACN, try developing a method with MeOH, or vice-versa. This simple change can sometimes reverse elution order or significantly improve the separation of a critical pair.[3]

  • Switch the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. For aromatic compounds like phenylpropanoates, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer unique π-π interactions that are not available on a standard C18 column, leading to dramatic changes in selectivity.[15] Carbon-based phases can also provide different retention mechanisms that enhance selectivity for structurally similar molecules.[16]

Protocol 1: Systematic Mobile Phase pH Screening

  • Determine Analyte pKa: If possible, find the pKa values of your phenylpropanoate analytes.

  • Prepare Buffers: Prepare three mobile phases with buffers at different pH values:

    • pH ~2.7 (e.g., 0.1% Formic Acid)

    • pH ~4.5 (e.g., 10 mM Acetate Buffer)

    • pH ~7.0 (e.g., 10 mM Phosphate Buffer)

  • Analyze Sample: Inject your sample using an identical gradient and column for each pH condition.

  • Evaluate: Compare the chromatograms. Look for changes in peak spacing and elution order to identify the optimal pH for maximum selectivity. Ensure the chosen pH is within the stable operating range for your column (typically pH 2-8 for silica-based columns).[17]

Question: Can adjusting the column temperature improve my resolution?

Answer: Yes, column temperature is a powerful but often overlooked parameter that can significantly impact resolution in two ways.[18][19]

  • Improved Efficiency (N): Increasing the temperature lowers the viscosity of the mobile phase. This leads to faster mass transfer of the analyte between the mobile and stationary phases, resulting in sharper, narrower peaks (higher efficiency) and thus better resolution.[1] Standard methods are often run around 40°C for this reason.[19]

  • Altered Selectivity (α): Temperature can also change the selectivity of a separation, especially for compounds with different chemical structures.[19] Sometimes, increasing the temperature may cause peaks to merge, while in other cases, it can resolve them.[1] Conversely, lowering the temperature increases retention and can sometimes improve the resolution of specific analytes.[20]

Practical Approach:

  • Start with a temperature of 40°C.

  • If resolution is still poor, systematically investigate temperatures between 30°C and 60°C (in 5°C or 10°C increments), ensuring you do not exceed the column's maximum temperature limit.[20]

  • Always allow the column sufficient time to thermally equilibrate after changing the temperature.

Parameter ChangeEffect on Retention (k)Effect on Selectivity (α)Effect on Efficiency (N)Overall Effect on Resolution (Rs)
Increase % Organic DecreasesVariableMinimalVariable (likely decreases)
Decrease % Organic IncreasesVariableMinimalVariable (likely increases)
Change Organic Type VariableSignificant Change MinimalSignificant Change
Change Mobile Phase pH Variable (for ionizables)Significant Change Can improve peak shapeSignificant Change
Increase Temperature DecreasesVariableIncreasesVariable (often improves)
Decrease Temperature IncreasesVariableDecreasesVariable (can improve)
Decrease Flow Rate IncreasesMinimalIncreases (to a point)Generally Improves
Decrease Particle Size MinimalMinimalSignificantly Increases Significantly Increases

Table 1: Summary of the influence of key HPLC parameters on the factors affecting resolution.

References

Technical Support Center: Preventing Degradation of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for maintaining the stability and integrity of this compound during storage. Our goal is to move beyond simple instructions and offer a comprehensive understanding of the chemical principles at play, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the storage and handling of this compound.

Q1: My stored this compound has developed a pink or brownish tint. What does this indicate?

A1: A color change to pink or brown is a primary indicator of degradation, specifically oxidation.[1] The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. This process leads to the formation of highly colored quinone-type structures and potentially polymeric byproducts.[2]

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

A2: For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage (months to years), storing the compound at -20°C or below is advisable to significantly slow down all potential degradation pathways. It is crucial to use a tightly sealed container to prevent moisture condensation upon removal from cold storage.

Q3: Is this compound sensitive to light?

A3: Yes. Aromatic hydroxy acids and phenolic compounds, in general, can be sensitive to light.[3] UV radiation can provide the energy to initiate photo-oxidative degradation pathways.[4] Therefore, it is best practice to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[5]

Q4: Can I store the compound in a solution? If so, what solvent is recommended?

A4: While storing the compound in its solid, crystalline form is ideal for long-term stability, solutions are often necessary for experimental workflows. If a solution is required, use a dry, aprotic solvent such as anhydrous acetonitrile or ethyl acetate. Avoid solvents that can react with the ester or phenolic groups, such as alcohols (which can lead to transesterification) or water (which can cause hydrolysis). Prepare solutions fresh whenever possible.

Q5: How does humidity affect the stability of this compound?

A5: High humidity can be detrimental. The primary concern is hydrolysis of the methyl ester group, which can be catalyzed by moisture, especially under acidic or basic conditions, to form the corresponding carboxylic acid and methanol.[6][7][8] Storing the compound in a desiccator or with a desiccant can help mitigate this issue.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific degradation issues, including the underlying chemistry, preventative measures, and analytical methods for assessment.

Issue 1: Observable Color Change (Oxidation)

Symptoms: The initially white or off-white solid turns pink, yellow, or brown over time.

Causality: The phenolic hydroxyl group is susceptible to oxidation. This process can be accelerated by:

  • Oxygen: Atmospheric oxygen can directly react with the phenol, especially in the presence of catalysts.

  • Light: UV light can generate free radicals, initiating a chain reaction of oxidation.[4]

  • Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation.[4]

The oxidation of phenols typically proceeds through a radical mechanism to form phenoxy radicals, which can then couple to form colored polymeric products or be further oxidized to quinones.

Prevention Protocol:

  • Inert Atmosphere Storage:

    • Step 1: Place the vial containing this compound into a larger, sealable container (e.g., a desiccator or a sealable bag).

    • Step 2: Purge the container with an inert gas like argon or nitrogen for several minutes to displace any oxygen.

    • Step 3: Seal the container tightly. For long-term storage, repeat the purge cycle 2-3 times.

  • Light Protection:

    • Step 1: Always store the compound in amber glass vials to filter out UV light.

    • Step 2: For additional protection, wrap the vial in aluminum foil.[5]

    • Step 3: Store the container in a dark place, such as a cabinet or a light-proof box.

  • Chelation of Metal Ions:

    • If you suspect metal ion contamination in a solution, adding a small amount of a chelating agent like EDTA can help sequester these ions and prevent them from catalyzing oxidation.[9]

Analytical Verification:

  • UV-Vis Spectroscopy: The formation of colored oxidation products will result in new absorption bands in the visible region of the spectrum. A pure sample should be colorless with absorption only in the UV region.

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram of a degraded sample will show additional peaks corresponding to the degradation products, with a decrease in the area of the main peak for this compound.

Issue 2: Change in Physical State or pH (Hydrolysis)

Symptoms: The crystalline solid becomes sticky or oily. If dissolved, the pH of the solution may decrease.

Causality: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and methanol.[7] This reaction is catalyzed by both acids and bases. The resulting carboxylic acid is less volatile and can contribute to a change in the physical state of the sample. The formation of the acidic product will also lower the pH of any aqueous solution.

Prevention Protocol:

  • Moisture Control:

    • Step 1: Store the compound in a tightly sealed container. Use parafilm to further secure the cap.

    • Step 2: Place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

    • Step 3: When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[10]

  • pH Control:

    • Avoid storing the compound in solutions with a high or low pH. If an aqueous solution is necessary for a short period, use a buffered system with a slightly acidic to neutral pH (around 5.0-7.0) to minimize both acid- and base-catalyzed hydrolysis.[1]

Analytical Verification:

  • Infrared (IR) Spectroscopy: Hydrolysis will result in the appearance of a broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹) and a shift in the carbonyl (C=O) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a decrease in the integration of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad peak for the carboxylic acid proton.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the hydrolyzed carboxylic acid.

Issue 3: Reduced Purity or Potency in Experiments

Symptoms: Experimental results are inconsistent or show lower than expected activity of the compound.

Causality: This is a general symptom that can result from either oxidation, hydrolysis, or a combination of both. Even small amounts of degradation can significantly impact biological or chemical assays. Phenolic compounds are known to be thermally labile, and degradation can occur even at moderately elevated temperatures.[11][12]

Comprehensive Storage and Handling Protocol:

  • Receiving and Initial Handling:

    • Upon receipt, inspect the container for any signs of damage or improper sealing.

    • Log the date of receipt and the initial appearance of the compound.

    • Aliquot the compound into smaller, single-use vials if you will be using it over an extended period. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Optimized Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or below (long-term)Minimizes all chemical degradation rates.[13]
4°C (short-term)Slows degradation for immediate use.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[2]
Light Amber vial, stored in the darkPrevents photo-degradation.[5][13]
Humidity Desiccated environmentPrevents hydrolysis of the ester group.[14]
  • Regular Purity Checks:

    • For long-term stored compounds, it is good practice to periodically check the purity using a reliable analytical method like HPLC before use in critical experiments.

    • Compare the results to a previously recorded chromatogram of a fresh sample.

Section 3: Visualizing Degradation and Prevention

Primary Degradation Pathways

The following diagram illustrates the two main degradation pathways for this compound.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis MHP Methyl 2-Hydroxy-3- (3-hydroxyphenyl)propanoate Quinone Quinone-type Products (Colored) MHP->Quinone + O2, light, metal ions CarboxylicAcid 2-Hydroxy-3-(3-hydroxyphenyl)propanoic Acid MHP->CarboxylicAcid + H2O (acid/base catalyst)

Caption: Key degradation pathways for the compound.

Workflow for Optimal Storage

This workflow outlines the critical steps from receiving the compound to its use in an experiment.

StorageWorkflow Receive Receive Compound Inspect Inspect Container Receive->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Store Store at ≤ -20°C (Inert gas, dark, desiccated) Aliquot->Store Warm Warm to Room Temp Before Opening Store->Warm PurityCheck Analytical Purity Check (e.g., HPLC) Warm->PurityCheck Use Use in Experiment PurityCheck->Use

Caption: Recommended workflow for compound storage.

References

  • Effect of Temperatures on Polyphenols during Extraction. (2022-02-17). MDPI. Retrieved from [Link]

  • Hydrolysis of methyl esters. (US4185027A). Google Patents.
  • Effects of temperature and heating time on the stability of five phenolic compounds in HTW. (2014). Retrieved from [Link]

  • Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. Retrieved from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021-09-28). MDPI. Retrieved from [Link]

  • Methyl Esters and Derivatives. Retrieved from [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. SciSpace. Retrieved from [Link]

  • Inhibitors of oxidation of phenols. (US2872490A). Google Patents.
  • hydrolysis of esters. Chemguide. Retrieved from [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (WO/1994/014743). WIPO Patentscope. Retrieved from [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (2021-09-29). PMC - NIH. Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH. Retrieved from [Link]

  • Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. (2014-04-23). PubMed. Retrieved from [Link]

  • Methyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013-02-14). MDPI. Retrieved from [Link]

  • Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. (2014-04-23). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Discoloration prevention of phenolic antioxidants. (US4316996A). Google Patents.
  • Analytical Methods for Phenolic Compounds. Scribd. Retrieved from [Link]

  • Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. (2022-07-12). PubMed. Retrieved from [Link]

  • Safety Data Sheet: 4-Hydroxycinnamic acid. Carl ROTH. Retrieved from [Link]

  • How to Store Reagents. Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2014-05-22). NIH. Retrieved from [Link]

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. (CAS#:20349-89-7). Chemsrc. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013-02-14). ResearchGate. Retrieved from [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • metabolic pathways for the biodegradation of phenol. Semantic Scholar. Retrieved from [Link]

  • How to store temperature and moisture-sensitive compounds? (2017-07-07). r/chemistry - Reddit. Retrieved from [Link]

  • Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. (2024-08-04). Frontiers. Retrieved from [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. Moravek. Retrieved from [Link]

  • Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. (2025-07-10). Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. (2010-04-20). PMC - NIH. Retrieved from [Link]

  • Safe Chemical Storage: 7 Pro Tips You Need. Nist Global. Retrieved from [Link]

  • Methyl 2-hydroxy-3-phenylpropanoate. (C10H12O3). PubChem - NIH. Retrieved from [Link]

  • Photosensitivity and allergy to aromatic lichen acids, Compositae oleoresins and other plant substances. (1980-01). PubMed. Retrieved from [Link]

  • Applications of hydroxy acids: Classification, mechanisms, and photoactivity. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Alpha Hydroxy Acids. (2022-11-22). FDA. Retrieved from [Link]

  • Topical glycolic acid enhances photodamage by ultraviolet light. PubMed. Retrieved from [Link]

Sources

Addressing solubility issues of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate Solubility Guide

Welcome to the technical support hub for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of this compound in biological assays. Poor aqueous solubility is a common hurdle for many promising therapeutic candidates, affecting everything from initial screening to bioavailability.[1] This guide provides in-depth, practical solutions and troubleshooting strategies to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

A1: this compound is a phenolic ester. Like many phenolic compounds, it possesses a hydrophobic nature, which can lead to limited solubility in aqueous solutions such as cell culture media and buffers.[2][3] This poor solubility can cause the compound to precipitate out of solution, leading to inaccurate dosing, reduced compound activity, and unreliable experimental data.[4]

Q2: What are the initial signs of compound precipitation in my experiment?

A2: Visual indicators of precipitation include the appearance of a cloudy or hazy solution, visible particles, or a film on the surface of your culture plates or tubes.[4] You may also observe inconsistent results between replicate wells or experiments, which can be a sign of uneven compound distribution due to precipitation.

Q3: My compound precipitated after diluting the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when working with hydrophobic compounds.[5][6] Here are several strategies to mitigate precipitation upon dilution:

  • Optimize the final DMSO concentration: While DMSO is an excellent solvent for many organic compounds, its concentration in the final assay should be kept to a minimum, typically below 0.5%, to avoid cellular toxicity and other solvent-related artifacts.[7][8]

  • Employ a different co-solvent: If DMSO is not providing the desired solubility, consider other biocompatible organic solvents or a combination of solvents.[5]

  • Use sonication or gentle heating: After dilution, brief sonication or warming the solution to 37°C can help redissolve precipitated compound.[6] However, be cautious to avoid compound degradation.

  • Prepare fresh dilutions: Always prepare fresh dilutions of the compound from your concentrated stock solution immediately before use to minimize the time for precipitation to occur.[5]

Q4: Can I use surfactants or other excipients to improve the solubility of this compound?

A4: Yes, incorporating biocompatible surfactants or other solubilizing agents can be a very effective strategy.[9]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][11][12] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[13]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low, non-toxic concentrations to aid in solubilization.[9][14] However, it's crucial to determine the optimal concentration that does not interfere with your specific assay.

Troubleshooting Guides

Problem 1: Compound Precipitation in Stock Solution

Even in 100% DMSO, highly concentrated stock solutions of some compounds can precipitate, especially after freeze-thaw cycles.[15]

Troubleshooting Workflow:

Caption: Workflow for addressing stock solution precipitation.

Problem 2: Inconsistent Results in Dose-Response Experiments

This can be a direct consequence of poor solubility and precipitation at higher concentrations, leading to a non-linear and inaccurate dose-response curve.

Troubleshooting Steps:

  • Visual Inspection: Before adding to your assay, visually inspect each dilution for any signs of precipitation.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound begins to precipitate over the course of your experiment.[5]

  • Serial Dilutions in DMSO: When preparing a dose-response curve, perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[7][8] This ensures the compound is fully dissolved at each step before encountering the aqueous environment.

  • Consider a Different Formulation Strategy: If solubility issues persist, explore the use of cyclodextrins or other formulation approaches to enhance the aqueous solubility of your compound.[1][16]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO[17]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pipettes[18][19]

Procedure:

  • Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.[18][20]

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10-100 mM).[21]

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[5]

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the concentrated stock solution into the final assay medium while minimizing precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or 96-well plates

Procedure for a Single Concentration:

  • Pre-warm the cell culture medium or assay buffer to 37°C.

  • In a sterile tube, add the required volume of medium.

  • While gently vortexing the medium, add the appropriate volume of the DMSO stock solution to achieve the final desired concentration. The final DMSO concentration should typically be kept below 0.5%.[7][22]

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Procedure for a Dose-Response Curve (Serial Dilutions):

  • Perform serial dilutions of the concentrated stock solution in 100% DMSO to create a series of intermediate stock solutions at the desired concentrations.[7][8]

  • For each final concentration to be tested, add the appropriate volume of the corresponding intermediate DMSO stock to pre-warmed cell culture medium. This ensures a consistent final DMSO concentration across all tested concentrations.[23][24]

  • Mix thoroughly and visually inspect before use.

Advanced Solubilization Strategies

For particularly challenging solubility issues, more advanced formulation techniques may be necessary.

Cyclodextrin-Based Formulations

Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guest molecules, increasing their solubility in water.[10][11][25]

Decision Tree for Using Cyclodextrins:

Caption: Decision-making process for cyclodextrin use.

Summary of Solvent and Excipient Options

Solvent/Excipient Typical Starting Concentration Advantages Potential Issues
DMSO< 0.5% in final assay[7][22]Excellent solvating power for many compounds[17]Cellular toxicity at higher concentrations, can interfere with assays[7][22]
Ethanol< 0.5% in final assayBiocompatible at low concentrationsCan be more cytotoxic than DMSO for some cell lines[9][14]
HP-β-Cyclodextrin1-5% (w/v)Low toxicity, effectively increases solubility of hydrophobic compounds[10][13]Can potentially extract cholesterol from cell membranes at high concentrations
Tween® 20/800.01-0.1% in final assayCan improve solubility and prevent precipitationCan have cytotoxic effects and interfere with some assays[9][14]

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. Available from: [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. Available from: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. The Professional Medical Journal. Available from: [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available from: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]

  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Bionity. Available from: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available from: [Link]

  • Methyl 2-hydroxy-3-phenylpropanoate. PubChem. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • DMSO Solution 60ml. Elite Biogenix. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available from: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate. PubChem. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: [Link]

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. Available from: [Link]

  • Method 610: Polynuclear Aromatic Hydrocarbons. EPA. Available from: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available from: [Link]

  • In Vitro Antioxidant, Photoprotective, and Volatile Compound Profile of Supercritical CO2 Extracts from Dandelion (Taracum officinale L.) Flowers. MDPI. Available from: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available from: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available from: [Link]

  • High-throughput screening: Enabling and influencing the process of drug discovery. ScienceDirect. Available from: [Link]

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. Chemsrc. Available from: [Link]

  • Cell culture troubleshooting?. ResearchGate. Available from: [Link]

  • Studies on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. Available from: [Link]

  • Methyl 3-hydroxy-2-phenylpropanoate. Pharmaffiliates. Available from: [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available from: [Link]

Sources

Minimizing by-product formation in the synthesis of hydroxyphenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxyphenylpropanoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize by-product formation and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of hydroxyphenylpropanoates, providing potential causes and actionable solutions.

Issue 1: Low yield of the desired hydroxyphenylpropanoate with multiple spots on TLC/peaks in HPLC.

  • Possible Cause 1: Formation of Positional Isomers (ortho- and meta-).

    • Why it happens: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the incoming acyl group can add to different positions on the aromatic ring, leading to a mixture of ortho-, meta-, and para-isomers. The desired isomer is often the para-substituted product.

    • Solutions:

      • Reaction Temperature: Lowering the reaction temperature in Friedel-Crafts acylations often favors the formation of the para-isomer over the ortho-isomer due to steric hindrance.[1]

      • Catalyst Choice: The choice and amount of Lewis acid catalyst can influence the isomer ratio. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) and their concentrations to find the optimal conditions for para-selectivity.[1]

      • Solvent Effects: The polarity of the solvent can affect the regioselectivity. Less polar solvents may favor para-substitution.[1]

  • Possible Cause 2: O-acylation instead of C-acylation.

    • Why it happens: The phenolic hydroxyl group is nucleophilic and can compete with the aromatic ring for the acylating agent, leading to the formation of a phenyl ester by-product (O-acylation) instead of the desired hydroxyphenylpropanoate (C-acylation).[1]

    • Solutions:

      • Use of Protecting Groups: The most effective way to prevent O-acylation is to protect the phenolic hydroxyl group before the acylation step. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[2][3] These groups can be removed later in the synthetic sequence.

      • Fries Rearrangement: If the O-acylated product has already formed, it may be possible to convert it to the desired C-acylated product through a Fries rearrangement. This is typically promoted by higher concentrations of the Lewis acid catalyst and prolonged reaction times or higher temperatures.[1]

  • Possible Cause 3: Di-acylation or Polysubstitution.

    • Why it happens: The newly introduced acyl group can further activate the aromatic ring, leading to the addition of a second acyl group.

    • Solutions:

      • Stoichiometry: Use a molar excess of the phenol substrate relative to the acylating agent to reduce the statistical probability of di-acylation.[1]

      • Controlled Addition: Add the acylating agent slowly and at a low temperature to minimize the localized concentration and reduce the likelihood of multiple substitutions.

Issue 2: Formation of a high molecular weight, insoluble material.

  • Possible Cause: Polycondensation.

    • Why it happens: Hydroxyphenylpropanoic acids contain both a hydroxyl and a carboxylic acid group. Under esterification conditions, particularly at high temperatures, they can undergo intermolecular esterification to form polyester chains.[4]

    • Solutions:

      • Protecting Groups: Protect either the hydroxyl or the carboxylic acid group before carrying out reactions on the other functional group. Esters are the most common protecting group for carboxylic acids.[3]

      • Milder Reaction Conditions: Use milder esterification methods that do not require high temperatures, such as the Steglich esterification using DCC or EDC as coupling agents.[5][6]

Issue 3: Formation of an unexpected ether by-product.

  • Possible Cause: Phenol Ether Formation.

    • Why it happens: During Fischer esterification, the removal of water is crucial to drive the reaction forward. However, under strongly acidic conditions and high temperatures, the phenolic hydroxyl group can react with the alcohol solvent to form an ether.[4]

    • Solutions:

      • Alternative Esterification Methods: Employ methods that do not generate water, such as using an acid chloride or anhydride, or coupling agents like DCC (Steglich esterification).[6]

      • Azeotropic Water Removal: When performing a Fischer esterification, use a non-polar solvent like toluene to remove water azeotropically with a Dean-Stark apparatus. This can be more controlled than simple distillation.[7]

Issue 4: The reaction is slow or does not go to completion.

  • Possible Cause 1: Catalyst Deactivation.

    • Why it happens: Impurities in the starting materials, particularly water, can deactivate the acid catalyst.[8]

    • Solutions:

      • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry.[9]

      • Catalyst Loading: A slight increase in the catalyst concentration may be necessary, but be mindful that this can also promote side reactions.[10]

  • Possible Cause 2: Unfavorable Equilibrium.

    • Why it happens: The Fischer esterification is a reversible reaction. The presence of the water by-product can inhibit the forward reaction.[10][11]

    • Solutions:

      • Excess Alcohol: Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[11][12]

      • Water Removal: Continuously remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing hydroxyphenylpropanoates, and what are its main drawbacks?

A1: The Fischer-Speier esterification is a widely used method, involving the reaction of a hydroxyphenylpropanoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid.[5][7] The main drawbacks are the reversible nature of the reaction, which requires the removal of water to achieve high yields, and the potential for side reactions such as O-acylation, ether formation, and polycondensation, especially at the high temperatures often required.[4][10]

Q2: When should I consider using a protecting group for the phenolic hydroxyl group?

A2: The use of a protecting group for the phenolic hydroxyl is highly recommended when you are performing reactions that are not compatible with a free phenol, such as:

  • Friedel-Crafts acylation: To prevent O-acylation.[1]

  • Reactions involving strong bases: The acidic proton of the phenol can interfere with base-catalyzed reactions.[3]

  • To control electrophilic aromatic substitution: The hydroxyl group is a powerful activating group, and protecting it can help control the regioselectivity of subsequent reactions on the aromatic ring.[3]

Q3: What are some common protecting groups for phenols and how do I choose the right one?

A3: Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers (e.g., TBDMS).[13] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. For example, benzyl ethers are stable to a wide range of conditions but can be easily removed by catalytic hydrogenation, which might also reduce other functional groups in the molecule.[14] Silyl ethers are labile to acidic conditions and fluoride ions.[2][13]

Q4: Are there alternative methods to the Fischer esterification that can avoid some of these by-products?

A4: Yes, several alternative methods can be advantageous:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxylic acid. It is performed under mild conditions and does not produce water, thus avoiding the need for its removal and associated side reactions.[5][6]

  • Carbodiimide Couplings: These can be chemoselective, allowing for the acylation of alcohols in the presence of phenols under certain conditions.[15][16]

  • Mitsunobu Reaction: This reaction can also be used for the chemoselective esterification of phenolic acids.[17]

Q5: How can I effectively identify the by-products in my reaction mixture?

A5: A combination of analytical techniques is recommended for by-product identification:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from its isomers and other impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the compounds in the mixture.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the components, aiding in their identification.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can help identify functional groups, for example, distinguishing between an O-acylated by-product (ester carbonyl stretch at ~1760-1770 cm⁻¹) and the desired product's carboxylic acid or ester carbonyl.[1]

Data Summary Table

ParameterRecommendation for Minimizing By-productsRationale
Reaction Temperature Lower temperatures (e.g., 0-25°C) for Friedel-Crafts acylations.[1]Favors para-substitution and reduces thermal degradation.[1][8]
Catalyst Screen different Lewis acids (AlCl₃, FeCl₃, SnCl₄) and their concentrations.[1]Catalyst choice can significantly influence isomer ratios.[1]
Reactant Stoichiometry Use an excess of the phenol substrate in acylations.[1]Reduces the probability of di-acylation.[1]
Water Removal Use a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene).[7]Efficiently removes water to drive equilibrium without excessively high temperatures that can cause side reactions.[4]
Protecting Groups Use for phenolic -OH in reactions involving strong acids or bases.[3]Prevents O-acylation and other unwanted side reactions of the phenol group.[1]

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification

  • To a solution of the hydroxyphenylpropanoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, ~10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[5]

  • Heat the reaction mixture to reflux (typically 65-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).[5] Reaction times can vary from 2 to 24 hours.[5]

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[5]

  • Dissolve the residue in an organic solvent such as ethyl acetate.[5]

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[5]

  • Purify the crude product by column chromatography on silica gel if necessary.[5]

Protocol 2: HPLC Method for Isomer Separation

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the proportion of B over 30-40 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm.[1]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.[1]

Visual Diagrams

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_byproducts Potential By-product Formation cluster_analysis Analysis & Purification Start Hydroxyphenylpropanoic Acid + Alcohol Reaction Esterification (e.g., Fischer-Speier) Start->Reaction Crude_Product Crude Hydroxyphenylpropanoate Reaction->Crude_Product Isomers Positional Isomers Reaction->Isomers Side Reaction O_Acylation O-Acylation Product Reaction->O_Acylation Side Reaction Polycondensation Polymer Reaction->Polycondensation Side Reaction Ether_Formation Ether By-product Reaction->Ether_Formation Side Reaction Analysis TLC / HPLC / NMR / MS Crude_Product->Analysis Purification Column Chromatography / Recrystallization Analysis->Purification Final_Product Pure Hydroxyphenylpropanoate Purification->Final_Product

Caption: Workflow for the synthesis of hydroxyphenylpropanoates, highlighting potential by-product formation points.

References

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scirp.org. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings - RSC Publishing. Available at: [Link]

  • Protecting Groups - chem.iitb.ac.in. Available at: [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. Available at: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchGate. Available at: [Link]

  • US4610825A - Phosphorous acid catalyzed phenol esterification - Google Patents.
  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Fischer Esterification Reaction: Mechanism, Limitations - Science Info. Available at: [Link]

  • EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents.
  • PROCESS FOR PRODUCTION OF 3-(HYDROXYPHENYLPHOSPHINYL)-PROPANOIC ACID | Paper Digest. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • 6 Steps to reduce nitrosamines impurities in Pharma industry. Available at: [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Best Practices to Reduce Impurities in Generics - ProPharma Group. Available at: [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

  • Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols - ResearchGate. Available at: [Link]

  • Synthesis of Hydroxylamine Sulfate via NO Hydrogenation over Pt/Graphite Catalysts, Part 2: Effect of the Reaction Conditions and the Physicochemical State of a Catalyst on the Yield of Products - ResearchGate. Available at: [Link]

  • Reaction of 4-Hydroxycoumarin with Salicylaldehyde: Products Formed Under Various Conditions and their Antiproliferative Activity | Request PDF - ResearchGate. Available at: [Link]

  • CN101897700A - Compositions and methods for treating hair loss using unnatural prostaglandins - Google Patents.

Sources

Technical Support Center: Enhancing the Stability of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of this compound in solution. As a bifunctional molecule containing both a phenolic hydroxyl group and a methyl ester, this compound is susceptible to specific degradation pathways. This resource will equip you with the knowledge to anticipate, identify, and mitigate these stability challenges in your experimental work.

Understanding the Stability Landscape of this compound

The stability of this compound in solution is primarily dictated by the reactivity of its two key functional groups: the phenolic hydroxyl group and the methyl ester. Consequently, the two main degradation pathways of concern are:

  • Oxidation of the Phenolic Hydroxyl Group: The phenolic moiety is susceptible to oxidation, which can be catalyzed by factors such as elevated pH, the presence of metal ions, light, and dissolved oxygen. This process can lead to the formation of colored quinone-type degradation products, resulting in a loss of potency and a change in the solution's appearance.

  • Hydrolysis of the Methyl Ester Group: The ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid (2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid) and methanol. This reaction can be catalyzed by both acids and bases, with the rate being highly dependent on the pH and temperature of the solution.

This guide will provide a structured approach to troubleshooting and preventing these degradation pathways through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses common problems encountered during the handling and formulation of this compound solutions.

Issue 1: Discoloration of the Solution (Yellowing or Browning)

Symptom: Your solution of this compound, which was initially colorless, has developed a yellow or brown tint over time.

Probable Cause: This is a classic indicator of the oxidation of the phenolic hydroxyl group to form colored quinone-type structures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution discoloration.

Solutions & Preventative Measures:

  • pH Control: Phenolic compounds are significantly more susceptible to oxidation at alkaline pH. Maintaining the solution pH in the slightly acidic to neutral range (ideally pH 4-6) can drastically reduce the rate of oxidation.[1][2][3]

  • Use of Antioxidants: Incorporating antioxidants into your formulation can effectively inhibit oxidative degradation. The choice of antioxidant will depend on the solvent system and compatibility with your application.

    • For Aqueous Solutions: Ascorbic acid, sodium sulfite, or N-acetylcysteine (NAC) are effective options.[4]

    • For Organic Solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used.

  • Inert Atmosphere: Oxygen is a key player in the oxidation process. Preparing and storing your solutions under an inert atmosphere, such as nitrogen or argon, will minimize the dissolved oxygen content and slow down degradation.[2][3][4]

  • Light Protection: Exposure to UV light can accelerate the oxidation of phenolic compounds.[5] Always store your solutions in amber vials or otherwise protected from light.

  • Chelating Agents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or from container leachables can catalyze the oxidation of phenols.[6][7] The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts (typically at 0.01-0.1%), can sequester these metal ions and prevent them from participating in oxidative reactions.[2]

Issue 2: Decrease in Potency or Appearance of New Peaks in HPLC Analysis

Symptom: Quantitative analysis (e.g., by HPLC) shows a decrease in the concentration of this compound over time, with the concurrent appearance of one or more new peaks.

Probable Cause: This is indicative of chemical degradation, which could be due to either hydrolysis of the ester or oxidation of the phenol, or both.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for potency loss.

Solutions & Preventative Measures:

  • Addressing Ester Hydrolysis:

    • pH Optimization: The rate of ester hydrolysis is highly pH-dependent. Both acid- and base-catalyzed hydrolysis can occur. A pH stability study is crucial to identify the pH of maximum stability, which is typically in the mildly acidic range (pH 4-6) for many esters.

    • Temperature Control: Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Storing your solutions at lower temperatures (e.g., 2-8°C) will significantly slow down the rate of hydrolysis.

    • Reduce Water Content: For non-aqueous applications, ensure that your organic solvents are anhydrous. In solid formulations, protect the product from humidity.[8]

    • Co-solvents: In aqueous formulations, the addition of co-solvents like propylene glycol or ethanol can sometimes reduce the water activity and slow down hydrolysis.[9]

  • Addressing Phenolic Oxidation:

    • Refer to the solutions outlined in Issue 1 .

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The molecule has two primary points of instability: the phenolic hydroxyl group, which is prone to oxidation, and the methyl ester, which is susceptible to hydrolysis. The dominant pathway will depend on the specific conditions of the solution, such as pH, temperature, and exposure to oxygen and light.

Q2: What is the optimal pH for storing a solution of this compound?

Q3: Which antioxidant should I choose for my formulation?

A3: The choice of antioxidant depends on your solvent system. For aqueous-based solutions, ascorbic acid or sodium sulfite are good choices. For lipid-based or organic solutions, butylated hydroxytoluene (BHT) is a common and effective option. It is crucial to ensure the chosen antioxidant is soluble and stable in your formulation and does not interfere with any downstream applications.

Q4: How can I perform a quick assessment of my compound's stability?

A4: A forced degradation study can provide rapid insights into the stability of your compound. This involves exposing your solution to a range of stress conditions (e.g., high temperature, extreme pH, oxidizing agents, UV light) for a short period. Analysis of the stressed samples by a stability-indicating HPLC method will reveal the primary degradation pathways and help you to proactively design a stable formulation.

Q5: Are there any specific storage recommendations?

A5: Based on the chemical structure, the following general storage recommendations are advised:

  • Temperature: Store at refrigerated temperatures (2-8°C) to slow down both hydrolysis and oxidation rates.

  • Light: Protect from light by using amber glass containers or by storing in the dark.

  • Atmosphere: For long-term storage, it is recommended to purge the container with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure.

Data Presentation: Illustrative Stability Data

Since specific kinetic data for this compound is not available in the public domain, we present illustrative data for the hydrolysis of a similar phenolic ester, Methylparaben (Methyl 4-hydroxybenzoate), to demonstrate the impact of pH and temperature.

Table 1: Effect of pH on the Half-life of Methylparaben Hydrolysis at 130.5°C

pHHalf-life (hours)
5.8922.5
6.584.47
7.750.76

(Data adapted from Sunderland & Watts, 1984)

This data clearly illustrates the acceleration of ester hydrolysis as the pH becomes more alkaline.

Table 2: Predicted Shelf-Life of a Product Based on Accelerated Stability Data at Different Temperatures

Storage Temperature (°C)Estimated Shelf-Life (Days)
25572
35217
4591
5542
6525

(Data from a representative example of an accelerated stability study)[10]

This table demonstrates how elevated temperatures in accelerated stability studies can be used to predict the shelf-life at typical storage conditions.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

This protocol outlines a method to determine the pH of maximum stability for your compound.

  • Prepare a series of buffers: Prepare buffers with a consistent buffer strength (e.g., 0.05 M) across a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10). Common buffer systems include citrate for acidic pH and phosphate for neutral to slightly alkaline pH.[11][12][13]

  • Prepare stock solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

  • Incubate samples: Dilute the stock solution into each buffer to a known final concentration. Place the samples in a constant temperature bath (e.g., 50°C to accelerate degradation).

  • Sample analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench any reaction if necessary (e.g., by adding acid), and analyze by a validated, stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation rate.

Protocol 2: Forced Degradation Study

This study will help identify the likely degradation products and pathways.

  • Prepare sample solutions: Prepare several aliquots of your compound in a suitable solvent system.

  • Apply stress conditions: Expose each aliquot to one of the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Stress: Heat at 80°C for 48 hours.

    • Photostability: Expose to a light source as per ICH Q1B guidelines.

  • Analyze samples: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using an HPLC-UV/MS system.

  • Evaluate results: Compare the chromatograms of the stressed samples to the control. Identify the major degradation peaks and use the mass spectrometry data to propose structures for the degradation products. This will confirm the susceptibility to hydrolysis, oxidation, and other degradation pathways.

Visualizations of Degradation Pathways

G cluster_hydrolysis Ester Hydrolysis a This compound b 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid a->b H+ or OH- c Methanol a->c H+ or OH-

Caption: Acid or base-catalyzed hydrolysis of the methyl ester.

G cluster_oxidation Phenol Oxidation a This compound b Quinone-type Degradant a->b [O], light, metal ions

Caption: Oxidation of the phenolic hydroxyl group.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Mayers, C. L., & Jenke, D. R. (1993). Stabilization of oxygen-sensitive formulations via a secondary oxygen scavenger. Pharmaceutical Research, 10(3), 445–448. [Link]

  • Sunderland, V. B., & Watts, D. W. (1984). Kinetics of the degradation of methyl, ethyl and n-propyl 4-hydroxybenzoate esters in aqueous solution. International Journal of Pharmaceutics, 19(1), 1-13.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Kim, M. S., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 49. [Link]

  • Huynh-Ba, K. (2008). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Pharmaceutical Technology, 32(10). [Link]

  • Andjelkovic, M., Van Camp, J., Trawka, M., & Verloo, M. (2006). Mechanism of metal chelation of phenolic antioxidants. Food Chemistry, 98(1), 23-31.
  • Hasan, M., et al. (2018). Force degradation studies data for methyl salicylate. ResearchGate. [Link]

  • O'Neill, M. A. A., et al. (2003). The base catalysed hydrolysis of methyl paraben: A test reaction for flow microcalorimeters used for determination of both kinetic and thermodynamic parameters. Thermochimica Acta, 399(1-2), 63-71.
  • Raval, N. N., & Parrott, E. L. (1967). Hydrolysis of Methylparaben. Journal of Pharmaceutical Sciences, 56(2), 274-275. [Link]

  • Bilia, A. R., et al. (2017). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Journal of Photochemistry and Photobiology A: Chemistry, 336, 131-139.
  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2003). ICH topic Q1A (R2) Stability testing of new drug substances and products. [Link]

  • Patras, A., et al. (2010). Degradation of anthocyanins in strawberry jam during storage. Food Chemistry, 121(3), 779-787.
  • Gao, Y., et al. (2012). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. International Journal of Pharmaceutics, 434(1-2), 199-206.
  • Asfaw, D. E. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2, 1-16.
  • Fagron. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]

  • ProPharma. (2024). Pharmaceutical Buffers. [Link]

  • Avantor. (n.d.). Buffer Optimization Strategies. [Link]

  • Garidel, P., & Bassarab, S. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]

  • Valgimigli, L. (2022). Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling. Molecules, 27(20), 6934. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methylparaben. National Center for Biotechnology Information. [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link]

  • Laguerre, M., et al. (2007). From phenolics to phenolipids: Optimizing antioxidants in lipid dispersions. Trends in Food Science & Technology, 18(4), 197-207.
  • Al-Ghananeem, A. M. (2012). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Compounding, 16(6), 482-487.
  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated stability studies. In Pharmaceutical Development and Technology (Vol. 10, No. 2, pp. 157-166). Taylor & Francis.
  • European Medicines Agency. (2017). Guideline on stability testing of existing active substances and related finished products. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • Ataman Kimya. (n.d.). METHYL p-HYDROXYBENZOATE. [Link]

  • JECFA. (1998). METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Link]

  • PubChem. (n.d.). Methyl 3-(3-hydroxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Methyl 3-(4-hydroxyphenyl)propionate. [Link]

  • Wikipedia. (2023). 3-(3-hydroxyphenyl)propanoate hydroxylase. [Link]

Sources

Column selection guide for chiral HPLC separation of hydroxyphenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral HPLC separation of hydroxyphenylpropanoates. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for successfully resolving enantiomers of this important class of compounds. Here, you will find in-depth answers to common questions and troubleshooting advice to overcome challenges in your chromatographic experiments.

Chiral Column Selection Guide

The successful chiral separation of hydroxyphenylpropanoates hinges on the selection of an appropriate chiral stationary phase (CSP). The choice of column directly impacts the resolution, speed, and overall success of the analysis.[1] This section provides a comparative overview of suitable CSPs to aid in your selection process.

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating hydroxyphenylpropanoates?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity and are a primary choice for separating a wide range of chiral compounds, including hydroxyphenylpropanoates.[2] These CSPs operate on the principle of forming transient diastereomeric complexes with the analytes, where subtle differences in the three-dimensional structure of the enantiomers lead to differential interactions and, consequently, separation.[3][4][5]

The selection process often involves screening a few recommended columns to find the most suitable one for a novel compound.[6][7][8]

Below is a summary of recommended CSPs for the separation of hydroxyphenylpropanoates:

Chiral Stationary Phase (CSP) TypeCommon Brand NamesPrimary Interaction MechanismSuitable Mobile Phase ModesKey Advantages for Hydroxyphenylpropanoates
Polysaccharide-Based (Cellulose & Amylose Derivatives) Chiralpak® AD-H, Chiralcel® OD-HHydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.[9][10]Normal-Phase, Polar Organic, Reversed-PhaseBroad applicability and high success rates for a variety of chiral compounds, including those with aromatic rings and hydrogen bond donors/acceptors like hydroxyphenylpropanoates.[2]
Cyclodextrin-Based Astec CYCLOBOND™Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[4]Reversed-PhaseParticularly effective for compounds that can fit within the cyclodextrin cavity. The phenyl group of hydroxyphenylpropanoates makes them good candidates.[4]
Protein-Based CHIRAL-AGP, HSAHydrophobic and electrostatic interactions.Reversed-Phase (aqueous buffers)Mimics biological interactions, which can be highly specific for certain drug-like molecules.
Pirkle-Type (Brush-Type) (R,R) Whelk-O® 1π-π interactions, hydrogen bonding, dipole-dipole interactions.Normal-Phase, Reversed-PhaseCovalently bonded phases offer excellent durability and are suitable for a wide range of compounds, including aryl propionic acids.[11]
Q2: How do I choose between Normal-Phase, Reversed-Phase, and Polar Organic modes for my separation?

The choice of mobile phase mode is intrinsically linked to the selected CSP and the physicochemical properties of your hydroxyphenylpropanoate analyte.[6][7]

  • Normal-Phase (NP): Typically employs a non-polar mobile phase like hexane with a polar modifier such as ethanol or isopropanol.[2] This mode is often the first choice for polysaccharide-based CSPs. For acidic analytes like hydroxyphenylpropanoates, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and resolution.[2][12]

  • Reversed-Phase (RP): Uses a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile or methanol.[13] This mode is compatible with many polysaccharide, cyclodextrin, and all protein-based CSPs. RP is advantageous for polar and ionic samples and is compatible with LC/MS applications.[13] For acidic compounds, controlling the pH of the mobile phase with a buffer is essential to ensure consistent ionization and retention.[13]

  • Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, sometimes with additives. This mode can be a good alternative when NP or RP modes do not provide the desired separation.

Chiral_Column_Selection Analyte Hydroxyphenylpropanoate (Acidic Analyte) Screening Initial Screening Strategy Analyte->Screening Polysaccharide Polysaccharide CSPs (e.g., Chiralpak® AD-H) Screening->Polysaccharide Primary Choice Cyclodextrin Cyclodextrin CSPs (e.g., CYCLOBOND™) Screening->Cyclodextrin Alternative Pirkle Pirkle-Type CSPs (e.g., Whelk-O® 1) Screening->Pirkle Alternative NP_Mode Normal-Phase (Hexane/Alcohol + 0.1% TFA) Polysaccharide->NP_Mode Screen with RP_Mode Reversed-Phase (Buffer/ACN or MeOH) Polysaccharide->RP_Mode Screen with Cyclodextrin->RP_Mode Pirkle->NP_Mode Optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) NP_Mode->Optimization RP_Mode->Optimization Final_Method Optimized Chiral Separation Optimization->Final_Method

Caption: A workflow for troubleshooting common chiral HPLC problems.

Q5: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Poor resolution means the peaks are not fully separated. Improving resolution often involves fine-tuning the chromatographic conditions.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Strength:

    • In Normal-Phase: Decrease the concentration of the alcohol modifier. This will increase retention times and often improve resolution.

    • In Reversed-Phase: Decrease the concentration of the organic modifier to increase retention and potentially improve resolution.

  • Decrease Column Temperature: As mentioned, lower temperatures generally lead to better chiral selectivity and thus higher resolution. [6][7]3. Lower the Flow Rate: A slower flow rate can enhance resolution by allowing more time for the enantiomers to interact with the CSP. [6][7]4. Consider a Different Mobile Phase Modifier: The choice of alcohol in normal-phase (e.g., ethanol vs. isopropanol) or organic solvent in reversed-phase (acetonitrile vs. methanol) can significantly impact selectivity. [13][14]5. Use a Longer Column or a Column with Smaller Particles: If available, a longer column or a column packed with smaller particles can provide higher efficiency and better resolution. [15]

Q6: Can the history of a chiral column affect my separation?

Yes, the history of a chiral column can significantly impact its performance, a phenomenon sometimes referred to as a "memory effect". [3][16]

  • Additive Memory Effects: Columns that have been exposed to basic additives (like diethylamine for separating basic compounds) may retain traces of these additives, which can affect the separation of acidic compounds even after extensive flushing. [3][16]It is good practice to dedicate columns for use with specific types of additives (acidic or basic). [17]* Solvent Compatibility: Using solvents that are not compatible with the CSP can irreversibly damage the column. [18]This is particularly critical for coated polysaccharide phases, where harsh solvents can dissolve the chiral polymer. [18][19]Always consult the column manufacturer's instructions for solvent compatibility. [6] By systematically applying these principles and troubleshooting steps, you can develop a robust and reliable chiral HPLC method for the separation of hydroxyphenylpropanoates.

References

  • BenchChem. (n.d.). Performance Evaluation of Chiral Stationary Phases for 2-Phenylpropionic Acid Enantioseparation: A Comparative Guide.
  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide.
  • MilliporeSigma. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Bioanalysis Zone. (2015). Chiral HPLC column selection and method development guide (Sigma-Aldrich).
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Chromatography Forum. (2017). additives for chiral.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Sigma-Aldrich. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?.
  • YouTube. (2023). Concept of Chiral HPLC.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate and Trolox

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the evaluation of new chemical entities for their antioxidant potential is a critical first step. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidants are of paramount importance in drug discovery and development.

This guide provides a comprehensive framework for comparing the antioxidant activity of a novel compound, Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, with Trolox, a well-established and widely used water-soluble analog of vitamin E.[1] Trolox serves as a benchmark in many antioxidant assays due to its consistent performance and known mechanism of action.[2][3] This comparison will be grounded in established in vitro assays, providing a robust and reproducible methodology for researchers. While extensive data exists for Trolox, this guide will present a hypothetical data set for this compound to illustrate the comparative process.

Compound Profiles: Structure and Putative Antioxidant Mechanisms

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The presence of specific functional groups and the overall molecular geometry dictate its ability to donate hydrogen atoms or electrons to neutralize free radicals.

This compound

  • Chemical Formula: C₁₀H₁₂O₄[4]

  • Molecular Weight: 196.20 g/mol [4]

  • Structure:

    • Possesses a phenolic hydroxyl group on the phenyl ring, a key functional group known for antioxidant activity. The hydrogen atom of this hydroxyl group can be readily donated to a free radical.

    • An additional hydroxyl group and a methyl ester group are present on the propanoate side chain. These may influence the molecule's solubility and overall antioxidant capacity.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Chemical Formula: C₁₄H₁₈O₄[1]

  • Molecular Weight: 250.29 g/mol [1]

  • Structure:

    • Features a chromanol ring with a hydroxyl group, which is the primary site of its antioxidant activity.[2] This structure is similar to the active portion of vitamin E.

    • The carboxylic acid group confers water solubility, making it a versatile standard for various assays.[2]

The primary antioxidant mechanism for both compounds is expected to be hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it.[5] Another possible mechanism is single electron transfer (SET), where an electron is transferred to the radical.[5]

Comparative Experimental Design: A Multi-Assay Approach

To provide a comprehensive comparison, a panel of antioxidant assays with differing mechanisms is recommended. This approach mitigates the limitations of any single assay and provides a more complete picture of the antioxidant potential. The three assays detailed below are widely accepted and utilize different radical species and reaction conditions.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the comparative antioxidant assays.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Solution Preparation DPPH_Assay DPPH Assay Compound_Prep->DPPH_Assay ABTS_Assay ABTS Assay Compound_Prep->ABTS_Assay ORAC_Assay ORAC Assay Compound_Prep->ORAC_Assay Standard_Prep Trolox Standard Curve Preparation Standard_Prep->DPPH_Assay Standard_Prep->ABTS_Assay Standard_Prep->ORAC_Assay Data_Acquisition Spectrophotometric/ Fluorometric Reading DPPH_Assay->Data_Acquisition ABTS_Assay->Data_Acquisition ORAC_Assay->Data_Acquisition Calculation IC50 / TEAC Calculation Data_Acquisition->Calculation Comparison Comparative Analysis Calculation->Comparison

Sources

A Comprehensive Guide to the Validation of an HPLC-UV Method for Quantifying Organic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quantification of organic acid methyl esters is a critical analytical task. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a robust and widely adopted technique for this purpose. However, the reliability and accuracy of any analytical method hinge on its thorough validation. This guide provides an in-depth, objective comparison of the performance of an HPLC-UV method for this application, supported by experimental data and a detailed exploration of the validation process.

The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which includes evaluating various parameters to demonstrate the method's reliability.[3][4][5][6]

The Foundation of a Reliable Method: The Validation Workflow

A successful HPLC-UV method validation follows a structured workflow, ensuring that each critical parameter is systematically evaluated. This process not only guarantees the quality of the analytical data but also satisfies regulatory requirements.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity/ Forced Degradation Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Rob Robustness Acc->Rob Prec->Acc Prec->Rob LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: Overall workflow for HPLC method validation.

Specificity and Forced Degradation Studies: Ensuring the Method's Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] To establish specificity, forced degradation studies are indispensable. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[9][10]

The goal is to demonstrate that the analytical method can separate the main analyte peak from any degradation products, ensuring that the reported concentration is solely that of the analyte of interest.[10] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[9]

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of the organic acid methyl ester at a known concentration in a suitable solvent.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period, then dissolve in the mobile phase.

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Analyze the stressed samples by HPLC-UV and compare the chromatograms to that of an unstressed standard to evaluate peak purity and resolution between the parent compound and any degradants. A target degradation of around 10-15% is often considered optimal.[11]

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][12][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12][13]

Experimental Protocol: Linearity and Range
  • Preparation of Standards: Prepare a series of at least five standard solutions of the organic acid methyl ester at different concentrations, typically spanning 80% to 120% of the target concentration.[7]

  • Analysis: Inject each standard solution in triplicate into the HPLC system.

  • Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are used to evaluate linearity.[2][13] An r² value close to 1 (typically >0.995) indicates good linearity.[14][15][16]

Data Presentation: Linearity of an Example Organic Acid Methyl Ester
Concentration (µg/mL)Mean Peak Area (n=3)
80851023
90958345
1001065432
1101172890
1201280112
Linear Regression Value
Correlation Coefficient (r²)0.9998
Slope10689
Y-intercept1543

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the test results obtained by the method to the true value.[7][8][17] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[7][17]

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8][17] It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.[18][19]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Reproducibility: Precision between different laboratories.

Experimental Protocol: Accuracy and Precision
  • Accuracy (Recovery Study):

    • Prepare samples by spiking a known amount of the organic acid methyl ester into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percent recovery. Acceptance criteria for accuracy are typically within 98-102% for the assay of a drug substance.[17][20]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Calculate the relative standard deviation (%RSD) for the results. A %RSD of less than 2% is generally considered acceptable.[19][20]

Data Presentation: Accuracy and Precision for an Example Organic Acid Methyl Ester

Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)% Recovery
8079.599.4%
100100.2100.2%
120119.399.4%

Precision (%RSD)

Precision Level% RSD (n=6)
Repeatability0.8%
Intermediate Precision (Day 1 vs. Day 2)1.2%

Limit of Detection (LOD) and Limit of Quantification (LOQ): Understanding the Method's Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22][23] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22][23]

Several methods can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve.[21][23] The latter is a commonly used approach.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve[23][24]

Experimental Protocol: LOD and LOQ
  • Calibration Curve Method:

    • Construct a calibration curve using a series of standards at low concentrations.

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the y-intercept (σ) from multiple calibration curves or the residual standard deviation of the regression line.

    • Calculate LOD and LOQ using the formulas above.

  • Verification: Prepare and inject samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected and quantified, respectively.

Data Presentation: LOD and LOQ for an Example Organic Acid Methyl Ester
ParameterValue (µg/mL)
LOD0.15
LOQ0.45

Robustness: Assessing the Method's Resilience

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[25][26][27] It is typically evaluated during the method development phase.

Common parameters to vary for an HPLC method include:

  • Mobile phase composition (e.g., ±2% organic solvent)[28]

  • Mobile phase pH (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

  • Wavelength of detection (e.g., ±2 nm)

Experimental Protocol: Robustness
  • Vary Parameters: Systematically vary one parameter at a time while keeping others constant.

  • Analyze Sample: Analyze a standard solution under each varied condition.

  • Evaluate Impact: Assess the impact of the variations on system suitability parameters such as retention time, peak area, tailing factor, and resolution. The method is considered robust if the results remain within acceptable limits despite these small changes.

Robustness_Factors cluster_params Varied Parameters cluster_results Assessed Impact Method HPLC Method MP Mobile Phase Composition Method->MP pH Mobile Phase pH Method->pH Temp Column Temperature Method->Temp Flow Flow Rate Method->Flow WL Wavelength Method->WL RT Retention Time MP->RT Area Peak Area MP->Area Tailing Tailing Factor MP->Tailing Res Resolution MP->Res pH->RT pH->Area pH->Tailing pH->Res Temp->RT Temp->Area Flow->RT Flow->Area WL->Area

Caption: Factors evaluated during robustness testing.

Comparison with Alternative Methods

While HPLC-UV is a powerful and versatile technique for the quantification of organic acid methyl esters, other methods can also be employed.

FeatureHPLC-UVGas Chromatography (GC-FID/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization or mass spectrometry.
Analyte Suitability Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization.
Sensitivity Good, but can be limited by the chromophore of the analyte.Generally higher sensitivity, especially with MS detection.
Selectivity Good, can be enhanced with diode array detection (DAD).Excellent, particularly with MS for structural information.
Sample Throughput Moderate.Can be higher with faster run times.
Cost Relatively lower instrument cost.Higher instrument cost, especially for GC-MS.

For many organic acid methyl esters, HPLC-UV provides a good balance of performance, cost, and ease of use.[15][19][29][30] However, for highly volatile esters or when higher sensitivity is required, GC-based methods may be a more suitable alternative.[14]

Conclusion

The validation of an HPLC-UV method for the quantification of organic acid methyl esters is a multi-faceted process that is crucial for ensuring the generation of reliable and accurate analytical data. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the method's performance can be established. This comprehensive approach, grounded in the principles outlined by regulatory bodies like the ICH, is fundamental to the success of research, development, and quality control activities in the pharmaceutical and related industries.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. Available from: [Link]

  • What do Limit of Detection and Limit of Quantitation mean? - YouTube. Available from: [Link]

  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. Available from: [Link]

  • Determine limits of detection LOD and limits of quantification LOQ - How To - MicroSolv. Available from: [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. Available from: [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. Available from: [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]

  • Robustness Tests | LCGC International. Available from: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Available from: [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method - ResearchGate. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available from: [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. Available from: [Link]

  • How to do HPLC method validation - YouTube. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. Available from: [Link]

  • HPLC Separation Robustness and Ruggedness - Agilent. Available from: [Link]

  • Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs? - American Pharmaceutical Review. Available from: [Link]

  • Accuracy and precision of the HPLC-UV method developed for the plasma quantification of efavirenz, ritonavir, and lopinavir - ResearchGate. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Pharmaceutical Technology. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development - ResearchGate. Available from: [Link]

  • Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC - NIH. Available from: [Link]

  • Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography | Energy & Fuels - ACS Publications. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available from: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - SciELO. Available from: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - ResearchGate. Available from: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. Available from: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Semantic Scholar. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate (MHHPP), a molecule with a molecular weight of 196.20 g/mol and the chemical formula C₁₀H₁₂O₄, presents a unique analytical challenge due to its combination of a phenolic hydroxyl group, a secondary alcohol, and an ester functional group. This guide provides an in-depth, experience-driven comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of MHHPP.

The objective of this guide is not merely to present protocols but to delve into the causality behind methodological choices, offering a framework for robust cross-validation. Cross-validation serves as a critical process to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable, reliable results. This is particularly crucial when methods are transferred between laboratories or when different techniques are employed throughout the drug development lifecycle. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose. This involves a thorough evaluation of various performance characteristics to ensure the generation of accurate and reproducible data. The FDA and other regulatory bodies provide comprehensive guidance on the expectations for method validation throughout a product's lifecycle.

Below is a graphical representation of a typical analytical method validation workflow, highlighting the key parameters that will be discussed for each technique.

Analytical_Method_Validation_Workflow cluster_Plan Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Validation cluster_Evaluation Phase 3: Evaluation & Reporting Start Define Analytical Procedure's Purpose Protocol Develop Validation Protocol (ICH Q2) Start->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report Lifecycle Lifecycle Management (ICH Q14) Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from initial planning to final reporting and lifecycle management, based on ICH guidelines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds like MHHPP. The presence of a phenyl group in MHHPP provides a strong chromophore, making UV detection a straightforward and sensitive choice.

Scientific Rationale

A reversed-phase HPLC

Efficacy and Bioavailability: A Comparative Analysis of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate and its Parent Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate and its parent compound, 3-(3-hydroxyphenyl)lactic acid. We will delve into the fundamental rationale for developing the methyl ester as a potential prodrug, focusing on the critical interplay between chemical structure, pharmacokinetic properties, and biological efficacy. This analysis is supported by established experimental methodologies designed to rigorously evaluate and compare these two molecules for therapeutic potential.

Introduction: The Prodrug Strategy

In drug discovery, promising lead compounds are often encumbered by suboptimal pharmacokinetic profiles. Carboxylic acids, while frequently responsible for the pharmacological activity of a molecule, can exhibit poor membrane permeability due to their ionizable nature at physiological pH. This limits their oral bioavailability and, consequently, their therapeutic utility.[1][2]

A common and effective strategy to overcome this limitation is the conversion of the carboxylic acid to an ester, creating a prodrug.[3] The ester moiety masks the polar carboxyl group, increasing the molecule's lipophilicity and enhancing its ability to diffuse across the lipid bilayers of the intestinal epithelium.[4] Once absorbed into the bloodstream, the ester is designed to be hydrolyzed by ubiquitous esterase enzymes, releasing the active parent acid to exert its therapeutic effect.[1][2]

This guide examines this exact relationship through the lens of:

  • 3-(3-hydroxyphenyl)lactic acid (Parent Acid): The putative active pharmacological agent.

  • This compound (Methyl Ester): The prodrug candidate designed for improved bioavailability.

Below are the key physicochemical properties of the two compounds.

PropertyThis compound (Ester)3-(3-hydroxyphenyl)lactic acid (Parent Acid)Rationale for Comparison
Molecular Formula C₁₀H₁₂O₄[5]C₉H₁₀O₄[6]The addition of a methyl group is the key structural difference.
Molecular Weight 196.20 g/mol [5]182.18 g/mol A minor change in mass with significant implications for polarity.
Predicted LogP Higher (More Lipophilic)Lower (More Hydrophilic)LogP is a critical indicator of membrane permeability. Esterification typically increases lipophilicity.[4][7]
Primary Functional Groups Ester, Alcohol, Phenol[8]Carboxylic Acid, Alcohol, Phenol[6]The key difference is the ester versus the carboxylic acid, which dictates polarity and metabolic activation.

The Experimental Cascade: A Workflow for Comparative Efficacy

To objectively compare the ester prodrug and its parent acid, a multi-step experimental workflow is essential. This process evaluates everything from intestinal absorption and metabolic conversion to downstream pharmacological activity.

G cluster_0 Pharmacokinetic Evaluation cluster_1 Pharmacodynamic Evaluation Permeability Cell Permeability Assay (Caco-2 Model) Stability Metabolic Stability Assay (Liver Microsomes / Plasma) Permeability->Stability Is the compound absorbed? Antioxidant Antioxidant Activity (DPPH / ORAC Assays) Stability->Antioxidant Is the active acid released? AntiInflammatory Anti-inflammatory Activity (Nitric Oxide Assay) Stability->AntiInflammatory End Comparative Efficacy Profile Antioxidant->End AntiInflammatory->End Start Test Compounds: - Methyl Ester - Parent Acid Start->Permeability

Caption: Workflow for comparing the ester prodrug and parent acid.

Pharmacokinetic Comparison: Absorption and Activation

The central hypothesis is that the methyl ester will exhibit superior intestinal permeability and will be efficiently converted to the parent acid.

Intestinal Permeability

To predict in vivo oral absorption, an in vitro Caco-2 cell permeability assay is the industry standard.[9][10][11] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[11]

The apparent permeability coefficient (Papp) is measured in both directions: from the apical (AP, gut lumen) side to the basolateral (BL, blood) side and vice versa.

  • High AP→BL Papp: Suggests good passive diffusion across the intestinal wall.

  • Efflux Ratio (Papp BL→AP / Papp AP→BL): A ratio >2 suggests the compound may be a substrate for efflux transporters (like P-glycoprotein), which pump drugs back into the gut lumen, reducing absorption.[11]

Expected Outcome:

CompoundExpected Papp (AP→BL) (x 10⁻⁶ cm/s)Expected Efflux RatioInterpretation
Methyl Ester High (>10)Low (<2)High lipophilicity facilitates passive absorption without significant efflux.
Parent Acid Low (<2)Low (<2)Low lipophilicity due to the carboxylate anion at physiological pH restricts passive diffusion.
Metabolic Stability: The Prodrug Conversion

For the methyl ester to be effective, it must be hydrolyzed to the parent acid by esterases.[1] This is typically assessed using liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, including carboxylesterases.[12][13]

The stability of the compound is measured by its disappearance over time, allowing for the calculation of its half-life (t₁/₂) and intrinsic clearance (CLint).

Expected Outcome:

CompoundBiological MatrixExpected Half-life (t₁/₂)Interpretation
Methyl Ester Human Liver MicrosomesShort (e.g., < 30 min)The ester is readily hydrolyzed, efficiently releasing the active parent acid.
Parent Acid Human Liver MicrosomesLong (> 60 min)The parent acid is metabolically stable against microsomal enzymes, ensuring it remains active after release.

This conversion is the critical link between the prodrug's absorption and the parent acid's activity.

G Ester This compound (Ester) - More Lipophilic - Readily Absorbed Membrane Intestinal Epithelium Ester->Membrane Passive Diffusion Acid 3-(3-hydroxyphenyl)lactic acid (Parent Acid) - Less Lipophilic - Pharmacologically Active Enzymes Esterases (in Plasma/Liver) Membrane->Enzymes Enzymes->Acid Hydrolysis

Caption: Prodrug activation pathway.

Pharmacodynamic Comparison: Biological Efficacy

The phenolic hydroxyl group present in both molecules suggests potential antioxidant and anti-inflammatory activities.[14][15] Efficacy in these areas would be evaluated using in vitro assays.

Antioxidant Capacity

Free radical scavenging is a key mechanism for antioxidant activity. Two common assays with different mechanisms are used for a comprehensive assessment.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change.[16][17][18] It is a measure of electron-transfer capacity.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals via hydrogen atom donation, thus preventing the decay of a fluorescent probe.[16][19][20] This is considered a biologically relevant measure of hydrogen atom transfer (HAT) based antioxidant activity.[18]

Expected Outcome: Since the parent acid is the intended active molecule, it is expected to show superior or equivalent direct antioxidant activity compared to the ester.

AssayCompoundExpected IC₅₀ / ORAC ValueInterpretation
DPPH Parent Acid Lower IC₅₀Stronger radical scavenging activity.
DPPH Methyl Ester Higher IC₅₀The ester group may slightly hinder the electron-donating capacity of the phenolic ring.
ORAC Parent Acid Higher Trolox EquivalentsStronger peroxyl radical quenching ability.
ORAC Methyl Ester Lower Trolox EquivalentsThe core phenolic structure is responsible for the activity, which is present in both.
Anti-inflammatory Activity

A hallmark of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in immune cells like macrophages.[21] The Griess assay is a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[21][22][23]

This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to model an inflammatory response.[23][24]

Expected Outcome: The parent acid is expected to be the primary inhibitor of NO production. The methyl ester's activity in this cell-based assay will depend on the rate of its intracellular hydrolysis to the parent acid.

CompoundAssayExpected IC₅₀Interpretation
Parent Acid Nitric Oxide InhibitionLower IC₅₀Directly inhibits the inflammatory pathway.
Methyl Ester Nitric Oxide InhibitionHigher IC₅₀Activity is dependent on conversion to the parent acid. A higher IC₅₀ reflects the time needed for hydrolysis.

Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts (0.4 µm pore size) and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • AP to BL Transport:

    • Add the test compound (e.g., 10 µM final concentration) to the apical (AP) chamber.

    • Add fresh assay buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • BL to AP Transport:

    • Perform the reverse experiment by adding the test compound to the BL chamber and sampling from the AP chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[25]

Protocol 2: Antioxidant DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[19] A blank will contain only methanol.

  • Calculation: Calculate the percentage of scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3: Anti-inflammatory Nitric Oxide (Griess) Assay
  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).[24]

  • Incubation: Incubate the plate for 24 hours at 37°C.[23][26]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[22][24]

    • Incubate for 10-15 minutes at room temperature until a purple color develops.

  • Measurement: Measure the absorbance at 540 nm.[22]

  • Calculation: Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines the scientific rationale and experimental framework for comparing this compound with its parent acid. The central premise is that the methyl ester, by virtue of its increased lipophilicity, will function as an effective prodrug, enhancing the oral bioavailability of the pharmacologically active parent acid.

The expected data would demonstrate:

  • Superior Permeability: The methyl ester should cross Caco-2 monolayers more efficiently than the parent acid.

  • Efficient Bioactivation: The ester should be rapidly hydrolyzed in the presence of metabolic enzymes.

  • Potent Biological Activity: The parent acid, once released, should exhibit significant antioxidant and anti-inflammatory effects.

Positive results from this in vitro cascade would provide a strong justification for advancing the methyl ester to more complex preclinical in vivo studies to confirm its pharmacokinetic advantages and therapeutic efficacy.

References

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGv6InhEMgEiLxzUsWoAbK-z8HlViFe3rnGVzA4GkNrVzZaeQ124e-4GjMo7gbYOtrKKJNbUnnE0FKLm3-dfijbPMGK4sHF4mte7SJ6rqMARypAplR8ki8L1r46M13oGbd9CM=]
  • Lentservice, P. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuYtF7De7aBROdq9-POjEU1W9F55wKpXZaJSbwqu-GgU6Ir1eawpuIyblfC92RSYUXGqBWnph1qomB5EHv3j6W6yHsPnGmm374s9pc14rK6K7sbu3CkzCEHOWYCjpdaxSGiiLZqY3opG6OUAod9AjXMnT1SebLu6-uoew=]
  • Nakajima, Y., et al. (2014). ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumFNJNJc23Ll_LUIL1W6ED4rd7WBovke5u_MR1G9-LcYmfpijMRJSFVdqkV6_ZN9z96KjsJX6X31cT412TJSKpvm_VxKBng-ZZg4TGzIIf7mOPolB-OVY08k00S3tTycQu2I=]
  • Bauer, R., et al. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? Planta Medica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGoZrHILpi2rLi78aOPOqeA_N8jJJaSTt3cex7ogxa3NIm1gkrGobiW9r5KBENhjjqT7Mxxh11bfMrSGEqyIiEMqtSW-jnkcfgwxA6MU95V3kYu-I5wbOu4XrgqENODLDa2w==]
  • Eurofins Discovery. (n.d.). Absorption & Permeability Services. Eurofins Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8BBzYKPU5LFHn1SM6liQaK3p8r1LWxEFApFC3aO3eJ_WzloarH0ExPb3nDZ9gnnSSUUGpkgg2Yx8_ScEQwa7w_8snWTn0vJZp9OkOwvyKRuh9tqoSUGob-BXKT9OPMHiLON7LrskfscAkmAPycdSPCKqnUZGsVHWYNXn0nX1nrA==]
  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGSPCgzcN8dfrBULRNN-je0ahRycaNWdCvNDkVA7RWawFjo7H_JbODh1rhot5LTwrapQm40XHjZbpGUXQ5J5oEgwSwG7gddnjCk3a1VpDs_yN2IQUWuj8oMinLyE8G]
  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPoLJucu2xhOLgdS0I3knOKxDnZhnHt5D8iRBwXmUSPxSUN3as8Dft49pIa-d_Ngky4HQ69YqiQp_ocff1HG2qv59xOMIfj4IFTjbpHuHQqVHKi5VPsbE1nQDuUZsaGjy_Dg==]
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjO4OojQ9zi1AHdfK9wHLyb9XHSLoSt_IC7yDezGYIWgrhwzIa97BlyxY_tnfx4mG--XAeaS1UrnWirQqG-LYH7xrWt7tdoi-hWbKhNKpGiYPbu2vmmnhW3-T9tx93rCHbVHq6PSinh-Ra7kR2LSFI9CCKak76p_kGLgLCjcXhPVZjJX6kD_h3mAk8O13jndv0smqh_RVdOkA=]
  • CD-Creative Diagnostics. (2025). Five Methods for Measuring Total Antioxidant Capacity (Part 2). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeZLJ0t7uB-qQd3RUu6GJU29wi0MxGReXkgxZ4JQIuGqIFaEh57YDGOwbh4fkxqpPYSYSlL3i5Ycrm9A1DWVoglzUKO6WjO5gIl0V3jKCOq3tfLiSbiFCSwDRRZFhFIKCkBROz]
  • Ghasemzadeh, A., et al. (2016). Antioxidant Activity, DPPH, Ferulago Angulata, FRAP, ORAC. Indian Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtFWAVa9_c3F4iIHx7Vrb5fbF6BXYiEEynP_6IQmcvOuAsSWj1G0pXRl3ucdAWZz5Tt9sGup2mbVo2ZVVMjVIXExak-cw06PuMchoj2fDD33LyJbKHHc51vstezSEjQLSlOjIfB8IWLxegBTpPMEUzbxHnDmWrAeTfA8FtqHLn0zxdS6CAneepa1mHavRTj7ZVtDrLo7glJwGkLkZAmnRydSEI9sdP7Zs7rbuO5AIg8ap79k84rl4Ee4vaU5eQKeBpqw-YuJ-Z9f498Qw4cT7b0Thuz8mbzcqaeBe9ePg0MSTAb_Oi4OJGnBAE8w1t]
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfWD5K9NJzkz7xyExcAWLlAB6augQP5r8yQGrXI47qbaQNwYA-nxqDLJ-P9CCTaWH_42OR_Xh97aMYdxaHgoR7_zXnavENjY2aE4iwEwmrEVpuozGnDbhKBGOcuZoTPmeiMdboq2luZipfuQ==]
  • ResearchGate. (2017). Nitric oxide (NO) scavenging assay, following Griess reagent method. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMkXRac4vaF8FO-ZWKKdGBTCJI-7g8pbC1VIFWdNr5-yGHFHGwDMr2cZ4U-ic-RIT2-CwNrzPGInaApy-j5UCPnRWN0TNz5zn5jAuobGLBPggaVHSSVSuPEq_fNrMHankzQemoaH43teVhIAqG--UduTSr1M08Q_KPl93YPlOI64FTOOMYUL85Zw7UgRgOXSuaE6uMZRsAGse8pfQfuH1qXGJDF7_659Fk7She9Z7NlrzhfCyOLT0YGQ==]
  • Boughendjioua, H., & Djemai, A. (2016). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). International Food Research Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHJxCZsg2eGsTrugTLF3RmkAYFInIXfp7QMG4F84K5fma6YjwqDR5M0jR2-Ft2Y6sepzXLA7oIJz37FtSiRylo5n4_HSKsSiPAtE_BDtgozrXy0JlpDj2z-TWaTjaIwRID84OkOcVqVlI3kXCJgLQsAgsXjUFnWK430_Yl1sAuAEALqGAi7EqEuYUC9h-JsoTAp5_6ropWEHlsZIwmH66RWFXaLi86cJBZBnUzuph8wm25WqIj03BJbzWRp2B9qx0BXuq3kYbPlRpozTkzZabqTSpyKELe0Yl9v3ivQerpgHo=]
  • Mohammed, A. S., et al. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. The Pharma Innovation Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMkJbSJ6anxWATaHE_o1u7ycKB8sWV-eHC7sK_PyFNOz6O24oBnVzuX8Wl-EDa2-awY69tlSwqXZLYBYw8XDuVs6KaU3tBTOxLdBIAgB9VgLc0f4vCBOLeBRacjiwSmev7735NZ_hhaSMZ16DDN-LDG09JXyC5eCmHE52w58=]
  • Ee, G. C. L., et al. (2012). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvm1tfgkCGbKJNvy6BFShkhj7sYCU80yMvNEJFkRbopevSJnzEYix-T455i43Oq3IxNFP5fxaRUAn0gyilLVhFSMo8zh3ufdMJXHgxMkwMq-RqASgV20TuOKjL_mF61NlbrGlHm16hBFpg9CtR1Jqkl_BICFcrdmkP5MBrTdzGNFic7nTtPLdQ]
  • Yoon, W. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUW2VWRaV-JIt-gcsWJ7ltIA5pdGpcBL5IWzWvrThf_mZBwqytd3P9fAVs7lSXOq3nYrRRs2RPREZzxTTI9uvkrzQ3oI40rjtuhCWHmhc9SXQMXoN9qIIoIyaZcPVLzbQ7Uc-ybd6mM5xNpA==]
  • Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition. [https://vertexaisearch.cloud.google.
  • Zhang, Q. Z., et al. (2014). Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. Journal of the Chinese Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlzgvjHwrQALeflzVDqDfFj-HL7PyFMgrYV57za_Kd8TxiNsVD6FNOAGpz9YsW1sVlCJZajjCHrNtenEma7cN8feOW6jaLn1OXqJmFYyCZAAI-wOanWIwBLv_5QJi3Zq_6ZMOMGUMbmLWGe0841WEWAIygZvCHsA==]
  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGac769RqylRFk9RLTXc5GMadMvPzaqxSQwkPHQLBycRDK3pQXLvf3kRFcf7HPlwoxD91_K_k67F2ADtpc9gar6cKlgTLCqlW-6dWXSWqZie8QX4W9o0RkKvODBQ-RK89nfhmla0gwKwBoNZw==]
  • Benchchem. (n.d.). Methyl 3-(2-hydroxyphenyl)prop-2-enoate. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERZxEGQzgo5Cf8TtdkyPsMIWvskPrg66U5tny9ILhzItA52vX41VSiF5VLazsmxyUgAoHL8ygWZaVaNd0xbfW5-kjaeJRsdlHq4yDS5IupM5lnJf-GVjNEDGn2He-3fZDUh7Wx]
  • Ullah, I., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFznZMLuHJyyhC-7iu1Pdww3dqnZLnFus7qGZUdwiHmPCoRLMxyOLPMOv3JQqvYpyOoq0PmkgmwMRQ8Y48QsuCbBbTG70a_ZNQf9-NRmBohbjzwqS8ECircQNth_oroWyY9j6IIVEzE-a10mQc=]
  • Ghosh, M., et al. (2011). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr3C9jyg8k6f9yv0gD90YAoSvgEAKkTQFtllgRzsg3rP5dyqsZIT3eHQWoibI-tqID7-VmHeKGW0QmNV2la3j9uvVqRHV7IBbDSFtduZs2-MsvXfvPBeyOBWkasnyaKPmuROAMjFFhvo6EMQ==]
  • Ullah, I., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQjHEKjYCMRIfZ07tV7967MEXEikL1t5Qehrws1pMDI2n5L5Wu6Q4su7FkYWB6X2-Rpt6_ztxRh1LyJozwcUG6Gvm5I_RiT5gZWMuenjbZfdQ8P0tsjYnz4hkMztfr_fYbtMu_o3aQkWq3pJHBIGzviEfUTO-7n3VMcoumeL9GczuOZ0yBsIpUqkRCXmZtimLDxRcp]
  • CymitQuimica. (n.d.). This compound. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYov-e9JfUj4wYCpfxAw5-q5nG005h8KP8Oqw5ZjR4rMZP3IuP-pz6KxfnZIgoMF7CigvFQvyYBVFp0bioS2DatA0lIj4Y8KWKhU_l6sgm0eP5YD6y8d8UGQ5FHG-S7FIJ6iWm3CMYOozVdn9cAgKU-ufm2Fs6RPz-E00zZxQ9B5HVYgbogOq48LiNyAAAmtuCQSD8414aAQ==]
  • Kim, M. J., et al. (2019). Production and antifungal effect of 3-phenyllactic acid (PLA) by lactic acid bacteria. Journal of Microbiology and Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwHFxRqkI-5fHStGbxnKA7CXEj5sKTbfFhJwFSHFL25PGgm6QaeSTVf0i9fJDww4ZfkdRy1v9G3Zzl2_YiX7V_Q5D0TttgnT3JVnTFy2BUg69pLVI9P96ZIr9qlOI-8PEjWpqxCRN8G5Zdy7eTgsXlIgmMA9qHqJejk8LkKEB5dyOUA5MXSDD7Y09O0Glwac84LPkNWiaIhqx9BIoFfj-g3Krp84hzFGI-KOW5bao4dbCRJ0wn560dTVbCST5cwEPa]
  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCpXLL4wBi1dAV1lQx_EgeFm6ZR0cASERy0s5ppFSrsAvyvvq7qZS0FC8g2p_H7OcGmnkcJx7IzNRvlCnWSFWJr4Uv-E5iaBhWUEW7DlvG01pfKriJyfVvoQiFCmwRgZy3L89DrmohKa7CEVWP9MS3Q6ir8_pdntm6pC-o]
  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPP33mP9uIm7FUX1GZaE_arg0UHWq3nM9iTORQ760Wfd9yVtgD1z_u8wiin5L61EJor4W3Vu59389_HnUU61Vii5bQVc-Y0HcjfM-t7cCAFprF5DIp4HyokHVSDifOeVMOgmmVa8tNH8csySf4VB6t-YPst-hjopq_AOTB5K13klWtEx0XWo=]
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIkh2FPPSewmowFFQN2v5BmZHCH4Vn27qGrNd9VYVjqIW1OAIFFa-IHV85nQgpAiVBT64jWs4DLzMbzUFWNzbHkvswS4FiSrh_VE4lTX5poATq0XjeCMf8O2CMmAK1fVqUiRddqgSY2_Gmt8P_0mTLZzlukqjgCkOiYvxz8y7-tpKezeVeLeanDR6Za_YAjx-f2YU=]
  • Reis, B., et al. (2021). Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGuWQMpqdbxuPDPES69X15w5l7reID85ZWW0UDfM_VGcDK6xClZ9-P42C_7IGRaIHORB59eXhEZFRBkifzhjQEa4Sok1_TsNNIVMCRXMXGe4GNl_gUfoY0QY3AE-ZB3ciriTT0g8PBWG1z1ejXCJHjdkBsg4LJZ-AjofMY46fWMpiOKWDl46OzQxe071jqdyexevMpCSpHhEFuz6hFTBMb3-fXirbfVsp4B4WYCm1C8uwmqBNbTQWEt2L9Ifi4KxO325phzsdy1Jba4Lw_cpTZMQFHVdacVo=]
  • Dyrsting, M., et al. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzv4pu24V5b8ih3e97eigUzRdtS2ByiFqRWOWWw0bQ_SY69aSdqDUzYbGPVYX2Q2xRqMMiuvF5UW8l_NvjaEA9_OT0Thx-ZrI9dHeTLKyCZtQY7WY4gJxU3kLUx9iS7XKqwG44=]
  • Lim, Y. H., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Cellular and Infection Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCPlftmDszdiGKXDfINRSUSoop6PMSIRZD9d1YLekF17MlYnoxtZHsHSmg-rC4WSBcA5Pzu1JWgHJwGN4Y0MXJFRGdbw87kviH109te2dhZORIIrBew2KA-QGUyHRNrFYtZDxMSN6BnT1ZE2KhSbjJJdqQB9anFQV6amERNGLNKV0f3ZjIf_nKnG8swY2ZR22fFrw=]
  • Li, Y., et al. (2025). 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn_EnrWRBtYJL8dDnM20NJP8pa-xWDjMEge-yzAOUUPizJ6bqdXGy8cI5dS9HSa4n-GRqwoDuQx38V86H58Q7S_9LGdn24s_ckLHYGarl8aDKata7lPa7EBuF6ygV9MukUdT7iLTZQxEW4GP679ECDDw_Hnh8-TxxJmBff0ZuusHktVMy_4T96tNWWDww=]
  • Human Metabolome Database. (2023). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). HMDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Fa7iRz6Xs3jWlYaz1uiAqMTAbOM7Eq4VHMM14A0vrsm9fFW1rpMBycTty9HXYr_dSBZ1YT9q2kvBvtX2wvHoeKkxiXS5U6nE0zD92JRgzDEn0wpBPpFVB_P9ZrRYA7IX]
  • MedChemExpress. (n.d.). 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExo8xDgjHE1QbFMu5UMsGpT0Hfo8OOvGmo1HvKem4Z65shm4SEaM3rlipVguyiMRlgjDBw5g6DAujQxlMwu1Pit6QsoPwRJxXul8n5Ger8Vo8gDVxGCksoerfJ7E6TZ07JjdkU5lmiQzwXqqVibj-clvQFe9sLx-1yN_s-NCxguGfpv9SJ]
  • Filo. (2025). Pharmaceutical applications of phenol esters ethers and carboxylic acid.. Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOv-hU29NLbHqpuxGAcPHJM8wEhVCn0PLBPGOkCoXzDz1fVjHiupzI4QIkLokRCBZ6CUDtxttIW0oYZP8QVy54kjzlegOOEZM3_diQBiw9L8hKlxGfbOMiQR0XXOTCXFVSLU8KDR_jpv1i1ZRSlSEo1iD-gq1h4yoGlESgn_0er_WEYkpIzYK5bgMJxlrgVnWFCwkJcPrWW4DuR92s9VNdZcxceD1b0t-Y34siTQKReY5x4R4WQ02zvfMvfJM=]
  • Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE4gg7yqH5bUNpTKTWdoTi8IEweemF834fTNCKxqDoAtzouljWsio7fCUDp1bN6E4jmt_MKeaZxvUwwdc4ZXNyvxX91Knh3fOocXWWxKZGgefvJ39BoLGjZnXauPcIc945f_xbPg==]
  • National Center for Biotechnology Information. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ljLv1R5pMbARnp3Wl0Bf9gIJG6W3d59267XD_Y2GDK-WEpf3hwG1-XjGFZpexg4XNi9uQgknjLGR2fcYl7qkvVyrFW6TJLRhBPp7kC59AvfK--xzvfYjAbdR_kRadvBUCG9gNYacuVCRzuen3Cu42-eeFF_Qf2h-xjvtHeDENdA0]
  • ResearchGate. (2025). Overview of metabolic pathways of carboxylic-acid-containing drugs.. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Q0Qe_d9ojOI7ahTzRKXD06UWnLDZtWy7qnnjDpP8i-rYhbG9oMDZJFuiBcoebGDnrO-ZTlccEEBpNH2LTvh0mzOvFtZC_feiujixDXARLwe8-WPx8FrIThG--7kXfITEILhBMm5NRs3fJZrB5jPs_eR522vVQJijZ44oZ5tJSEQ8hUaHAR_qEbKdQRcXSOVYdjGo6BadlfgtWIHXGVp0Q2C2bT1sjxR_Zs26MyCqVGn2b7SVB-CfT958]
  • BLD Pharm. (n.d.). Methyl 2-(3-hydroxyphenyl)propanoate. BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnnZYNTDAp_eL9xqex8wI4un21J4tcfycic6et3uzeGMUWXNq7KvF-uw0GdOvffibZ5I-2TeicrTwS4FIhG_zkp8siqCttHoyCJuf7ZPhK1c1GYPq1huUlmEWVm7yF9Y3WryCuS6T5HQVddWQ=]
  • BOC Sciences. (n.d.). Methyl 3-Hydroxy-3-(3-hydroxyphenyl)propanoate. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBAdDLH6nB41Ea6QUPuFCez1GNWcL7wUCcqskTtu7PPhwsrbmdQisbDKs9DWY8wJA92nMma7Z64DyjuOHF1ZSHMTK6uMcqtPSaXf5E2iyyiaNi09_5ghJD1dPM1LDEzM8ZCkXR_RO-Q4CoUN1bwyarLoDXu5iSHfMh0dfLWRBT3nVtRFEym9HlWbubbi4tPp2e91Gj7OMuMDR0SbSf28Mf]
  • Wikipedia. (n.d.). 3-(3-hydroxyphenyl)propanoate hydroxylase. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV-84oC_4Ivblsa1sU-5aSFu595qwt5aASQdQeScjHN2zAgSRQSU36dJt7c4fwLjxm8DPN5XBkSGCR8x3KR6_fg-Dqxjkle3FckG_wS7ggPDU0UZ9nWULgHNNHqHFdnDf43Hu0N4apVhrRBpQKAjPPeeADl-SirQa-Cyyzk1U-fOo=]
  • Chemicalbook. (2023). methyl 2-amino-3-(3-hydroxyphenyl)propanoate. Chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04T3obgvRM-wqaUTj18UZTHKk7Y3YmaeJvT33r3VO5eiO1a-O1V_vKIqfmsruN8TJQAJUFW-eGLoUg6wE_KM9MnbFUr_YnPpj8TPBOAYZ1GHSyDop4iPMQa-vFxFSY9swqWj8n1s82DgTmXNtbJSngzPvr6Z5kW0cCcnEcowLqA==]
  • MedChemExpress. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_VbDlUDFU_0Z9-Vocpv1ppmUjymfLtxAo_8GLHQaLpsCQm060viR--j8drKzOBDF6S_8C1mGtZneYR9JW21kJ-zzIf62sjXQmHCexXofzka9i2jzNAUIb0iHVNQ-LWNOJLz_uAh5Q9uX0jhPCGNA0GLqrkUS-sbSwwgowS30=]
  • Human Metabolome Database. (2021). Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). HMDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1vpDL8f3LXo-8Wdx6H94QJRh6lfGdLrAq9iqQnKalFjOOURDRkfqhtxqtQj5Gmi6bMAQc9r2Lk23W7m3bjHR7XEtV5aEJJl_NTYM88YmKojiB4AS5Q00LmwLMH-QSQETl]
  • Merkl, R., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt_JUXSVgAv1BBTBquecRvw3IPSnfUxgKSW4Dopl-o-A5BE20xBPNlRQEKlB1pURYDV_u1jvvonT7r0dI5uyN3BU2D8trCapcijupEUxOV_PHZ841VQpYqZqkRJSSp1-fOW6ksmazA2fowcFNzljHAG8LG_63ZAAkrMJLQR_iAwwHuPBkkFNQScqP-wbUJtjlfN1JFGKAftkwrB8c=]
  • Gaspar, A., et al. (2022). Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFNi28ow40ZmOsxk6Eipd9pKN8YlG2dg_X5tWvexe8QUZ4fwX0UVluqqflPbYTyiojHwXvo80u9KqaOfOiyHGkRn5Cl_sf1BhF8tBmz4KsAbUxk9JCNIT3k0tFHcq2DhXfjbQdmIXX76YGLA==]
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa0y--po4I7E-iGia-L3687nWYOpT984dJ0S9z4jYmYhcU4CWxC43AeOjxcdimaO0UgIL4zXjQz2VWuBbQ8do5cOv8Cm3P58zxsAoByiBbXqDlTXgCyCc79xVi5c4THfhXhKwyaRE--15d8wLjYWDlZZPBGrksWS6EgQ-Sr58KDdh1TM6xM_XA]
  • Exposome-Explorer. (n.d.). p-Hydroxyphenyllactic acid (Compound). Exposome-Explorer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiFtyXcRlMbHda5kOWvaZwB4x2iTubxBK9Ozu3W6vW2Tblmu2w7RJKIq3goRe9udHlQW6cdH4K3Zo9fqBijmoRRW4jdJ_jSB7M8cLwFyA5WNhprFef1Ov5h-evPEvzuai51exqmfmhDvw=]
  • FooDB. (2010). Showing Compound Methyl p-coumarate (FDB001825). FooDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG57yziDKOpNmvjoImekUakGKR3jM1Vm8VkjXi5BVLaSfmKPUY_e0sYcUkT59FYpVwapXn5ubS6vM-Q4pUFu1dXl6Te_obvJGhq6h4roBXej1ghPbxMQaFmuC1iaE-E]

Sources

A Senior Application Scientist's Guide to Evaluating Phenolic Antioxidants: Bridging the In-Vitro to In-Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the life sciences, the allure of phenolic compounds is undeniable. Sourced from a rich natural palette, they present a vast library of potential therapeutic agents, primarily celebrated for their antioxidant capacity. Yet, the journey from a promising in-vitro result to a clinically effective compound is fraught with challenges. A glowing result in a test tube often fails to translate into a living system, a discrepancy that can consume valuable research time and resources.

This guide provides an in-depth comparison of in-vitro and in-vivo methods for assessing the antioxidant capacity of phenolic compounds. Moving beyond a simple listing of assays, we will explore the causal biochemistry, dissect the reasons for the common in-vitro vs. in-vivo disconnect, and establish a logical, field-proven workflow for generating data that is not just accurate, but biologically meaningful.

Part 1: The In-Vitro Screening Toolkit: A Necessary, but Preliminary, Step

In-vitro assays are the workhorses of preliminary antioxidant screening. Their primary advantages are speed, low cost, and high-throughput capability, making them ideal for initial library screening and structure-activity relationship (SAR) studies.[1] These assays generally fall into two mechanistic categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]

  • Hydrogen Atom Transfer (HAT): These assays measure the classical ability of an antioxidant to quench a free radical by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example.

  • Single Electron Transfer (SET): In these assays, the antioxidant reduces a target compound (the probe), which results in a measurable color change. The antioxidant's potency is proportional to the color change. Assays like DPPH, ABTS, and FRAP operate primarily via this mechanism.[2][3]

It is crucial to use a panel of different in-vitro assays to characterize a compound, as reliance on a single method can be misleading.[4]

Common In-Vitro Antioxidant Capacity Assays
AssayPrincipleRadical/OxidantMeasurementKey AdvantagesKey Limitations
DPPH SET2,2-diphenyl-1-picrylhydrazyl (stable radical)Decrease in absorbance at ~517 nmSimple, inexpensive, rapid.[5][6]Artificial, non-physiological radical; reaction kinetics can be slow; potential for interference from colored compounds.[7]
ABTS SET2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)Decrease in absorbance at ~734 nmApplicable to both hydrophilic and lipophilic antioxidants; stable radical.[6]Radical is not representative of physiological radicals; can overestimate capacity.
FRAP SETFerric (Fe³⁺) to Ferrous (Fe²⁺) ion reductionIncrease in absorbance at ~593 nmRapid, simple, automated.[3][6]Measures only reducing power, not radical scavenging; performed at non-physiological acidic pH (3.6) which can affect antioxidant activity.[2][8]
ORAC HATPeroxyl radical (biologically relevant)Decay of a fluorescent probe (e.g., fluorescein)Uses a biologically relevant radical; quantifies both inhibition time and degree.More complex and expensive than SET assays; sensitive to temperature fluctuations.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing antioxidant capacity. The causality for each step is explained to ensure methodological integrity.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Causality: Methanol is a common solvent that readily dissolves both DPPH and a wide range of phenolic compounds.[9] The solution must be freshly prepared and kept in the dark, as the DPPH radical is light-sensitive and can degrade, leading to inaccurate baseline readings.[7]

    • Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of your phenolic compound in methanol. From this, create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Causality: Serial dilutions are essential to determine the EC₅₀ (the concentration required to scavenge 50% of the radicals), which is the standard metric for comparing potency.

    • Positive Control: Prepare serial dilutions of a known antioxidant like Trolox or Ascorbic Acid in the same manner. Causality: A positive control validates the assay's performance and provides a benchmark against which to compare the test compound.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each dilution of the test compounds or positive control to the respective wells.

    • For the blank (control), add 100 µL of methanol instead of the test compound.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation allows the reaction between the antioxidant and the DPPH radical to reach a stable endpoint. Darkness is critical to prevent photo-degradation of DPPH.[9]

  • Measurement & Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where: A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Scavenging against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Part 2: The Biological Reality: Bioavailability and Metabolism

The primary reason for the disconnect between in-vitro and in-vivo results is that the body is not a test tube.[4] A phenolic compound's journey from ingestion to its site of action is complex, governed by absorption, distribution, metabolism, and excretion (ADME).[7]

  • Bioavailability: This refers to the fraction of the ingested compound that reaches systemic circulation. Many potent phenolic antioxidants identified in vitro have very poor bioavailability.[10] They may be poorly absorbed in the gut or rapidly metabolized by intestinal or liver enzymes.[11]

  • Metabolism: The parent phenolic compound (the aglycone) is often not the primary bioactive molecule in vivo. During "first-pass" metabolism in the intestine and liver, it undergoes extensive Phase II enzymatic reactions, such as glucuronidation, sulfation, and methylation.[11][12] Furthermore, unabsorbed phenolics travel to the colon, where they are broken down by the gut microbiota into smaller phenolic acids.[11][13] These metabolites are the forms that actually enter circulation and are often structurally and functionally different from the compound you tested in vitro. For example, glycosylation of flavonoids can decrease their antioxidant activity while improving their stability.[14][15][16]

The following diagram illustrates the complex metabolic fate of an ingested phenolic compound.

G Ingestion Ingested Phenolic (e.g., Glycoside) Stomach Stomach (Acid Hydrolysis) Ingestion->Stomach Small_Intestine Small Intestine (Enzymatic Hydrolysis) Stomach->Small_Intestine Aglycone Parent Aglycone Small_Intestine->Aglycone Absorption Colon Colon Small_Intestine->Colon Unabsorbed Enterocytes Intestinal Cells (Phase II Metabolism) Aglycone->Enterocytes Liver Liver (First-Pass Metabolism) Enterocytes->Liver Portal Vein Circulation Systemic Circulation (Metabolites: Glucuronides, Sulfates) Liver->Circulation Microbiota Gut Microbiota (Catabolism) Colon->Microbiota Small_Metabolites Small Phenolic Acids Microbiota->Small_Metabolites Small_Metabolites->Liver Absorption

Caption: Metabolic pathway of dietary phenolic compounds.

Part 3: Assessing In-Vivo Antioxidant Efficacy: Measuring Biological Impact

Given the complexities of metabolism, effective in-vivo assessment rarely involves measuring the direct radical scavenging of the parent compound. Instead, it focuses on the compound's ability to modulate the body's endogenous antioxidant defense systems and protect against oxidative damage.

This is achieved by measuring two key classes of biomarkers in animal models (e.g., mice or rats) subjected to an oxidative challenge (e.g., administration of D-galactose or CCl₄).[17][18]

Biomarkers of Oxidative Damage

These markers indicate the extent of damage caused by reactive oxygen species (ROS).

  • Lipid Peroxidation Products: ROS can attack polyunsaturated fatty acids in cell membranes, causing a chain reaction called lipid peroxidation. Malondialdehyde (MDA) is a major end-product of this process and is a widely used biomarker of oxidative stress.[19][20][21] It is typically measured in plasma or tissue homogenates using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Endogenous Antioxidant Enzyme Activity

Living organisms possess a sophisticated network of antioxidant enzymes. A potent bioactive compound may not act as a direct scavenger but rather upregulate the expression or activity of these crucial enzymes.

  • Superoxide Dismutase (SOD): This is the first line of defense, converting the highly reactive superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂).[22]

  • Catalase (CAT): Located in peroxisomes, CAT rapidly decomposes H₂O₂ into water and oxygen, preventing the formation of the more damaging hydroxyl radical.[22][23]

  • Glutathione Peroxidase (GPx): This selenoenzyme reduces H₂O₂ and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor.[22][24]

Comparison of Key In-Vivo Antioxidant Biomarkers
BiomarkerWhat It MeasuresSample TypeInterpretation of Results
Malondialdehyde (MDA) Level of lipid peroxidation (oxidative damage)Plasma, Serum, Tissue HomogenateDecrease in MDA levels after treatment indicates a protective, antioxidant effect.[15][23]
Superoxide Dismutase (SOD) Activity of a primary antioxidant defense enzymeRed Blood Cell Lysate, Tissue HomogenateIncrease in SOD activity after treatment suggests an enhancement of endogenous antioxidant defenses.[15]
Catalase (CAT) Activity of a primary H₂O₂-detoxifying enzymeRed Blood Cell Lysate, Tissue HomogenateIncrease in CAT activity indicates enhanced capacity to neutralize hydrogen peroxide.[15][23]
Glutathione Peroxidase (GPx) Activity of a key hydroperoxide-reducing enzymeWhole Blood, Plasma, Tissue HomogenateIncrease in GPx activity shows improved defense against a broad range of peroxides.[15]
Experimental Protocol: Measurement of SOD Activity in Tissue Homogenate

This protocol outlines a common method for assessing the activity of a key endogenous antioxidant enzyme in an in-vivo model.

  • Animal Model & Sample Collection:

    • Use an appropriate animal model of oxidative stress (e.g., D-galactose-induced aging model in mice).[17] Include a normal control group, a model control group (oxidative stress, no treatment), and treatment groups receiving the phenolic compound.

    • At the end of the study period, euthanize the animals and perfuse tissues (e.g., liver, brain) with ice-cold saline to remove blood.[8]

    • Excise the tissue, weigh it, and immediately homogenize it in a cold phosphate buffer (pH 7.4). Causality: Low temperatures are critical to prevent enzymatic degradation and maintain protein integrity.

  • Reagent Preparation (using a commercial kit, e.g., Cayman Chemical, R&D Systems):

    • Assay kits are highly recommended for standardization and reproducibility. They typically rely on a system that generates superoxide radicals, and SOD activity is measured by its ability to inhibit the reduction of a chromogen like WST-1 or NBT.[22]

    • Prepare reagents according to the manufacturer's instructions. This usually involves reconstituting standards and preparing a radical-generating solution.

  • Assay Procedure:

    • Centrifuge the tissue homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. Collect the supernatant, which contains the cytosolic SOD.

    • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). Causality: SOD activity must be normalized to the total protein content to account for variations in homogenization and sample loading.

    • Add samples (supernatant), standards, and blank solutions to a 96-well plate.

    • Initiate the reaction by adding the radical-generating solution.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

    • Measure the absorbance at the specified wavelength (e.g., ~450 nm).

  • Calculation:

    • Calculate the percentage of inhibition for each sample relative to the control.

    • Determine the SOD activity (usually expressed as U/mg of protein) by comparing the sample's inhibition to the standard curve generated with known SOD concentrations.[24] One unit (U) of SOD is typically defined as the amount of enzyme needed to cause 50% inhibition of the chromogen's reduction.[24]

Part 4: Bridging the Gap: A Strategic Workflow for Meaningful Results

A successful research program does not seek a perfect 1:1 correlation between in-vitro and in-vivo data. Instead, it uses in-vitro screening intelligently to select and prioritize candidates for resource-intensive in-vivo studies. The goal is to build a self-validating system of evidence.

The following workflow provides a logical progression from initial screening to biological validation.

G cluster_1 Phase 2: Biological Translation Assessment cluster_2 Phase 3: In-Vivo Validation DPPH DPPH Assay Decision1 Prioritize Top Candidates (Based on potency & diversity) DPPH->Decision1 ABTS ABTS Assay ABTS->Decision1 FRAP FRAP Assay FRAP->Decision1 ORAC ORAC Assay ORAC->Decision1 Cell_Culture Cell-Based Assays (e.g., Caco-2 for permeability) Decision2 Confirm Bioavailability & Identify Metabolites Cell_Culture->Decision2 Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolite_ID->Decision2 Animal_Model Oxidative Stress Animal Model MDA Measure MDA (Damage Marker) Animal_Model->MDA Enzymes Measure SOD, CAT, GPx (Defense Markers) Animal_Model->Enzymes Conclusion Demonstrate Biological Efficacy MDA->Conclusion Enzymes->Conclusion Decision1->Cell_Culture Decision2->Animal_Model

Caption: A strategic workflow for antioxidant evaluation.

References

  • Antioxidant Activity, Metabolism, and Bioavailability of Polyphenols in the Diet of Animals. (2023). MDPI.
  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2012). Semantic Scholar.
  • Challenges and pitfalls in antioxidant research. (2007). PubMed.
  • (PDF) Bioavailability of Phenolic Compounds. (2004).
  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (2020). PubMed.
  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. (2019). PMC - NIH.
  • (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. (n.d.).
  • Antioxidant Activity, Metabolism, and Bioavailability of Polyphenols in the Diet of Animals. (2023). MDPI.
  • Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxid
  • MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. (n.d.). PMC - NIH.
  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (2020). PMC - PubMed Central.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • protocol for dihydrocoumarin antioxidant activity assay (DPPH/ABTS). (n.d.). Benchchem.
  • [Malondialdehyde (MDA)
  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. (n.d.). MDPI.
  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022). PubMed.
  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2012). Semantic Scholar.
  • Review on in vivo and in vitro methods evaluation of antioxidant activity. (n.d.). PMC - NIH.
  • (PDF) Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (2020).
  • (PDF) Bioavailability and Metabolic Pathway of Phenolic Compounds. (n.d.).
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Connected Papers.
  • Far from being a simple question: The complexity between in vitro and in vivo responses from nutrients and bioactive compounds with antioxidant potential. (2023).
  • Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. (2017). PubMed.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
  • Chapter 3: Antioxidant Activity – Preliminary Consider
  • Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. (2021). CORE.
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI.
  • Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postn
  • Measurement of Total Antioxidant Activity as a marker of antioxidant status in vivo: procedures and limitations. (n.d.).
  • DPPH and ABTS Radical Scavenging Assays. (n.d.). Scribd.
  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022).
  • Activity staining for CAT (A), SOD (B) and GPX (C) from in vivo and in vitro grown of Withania somnifera L. (n.d.).
  • In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana. (2024). SciVision Publishers.
  • Full article: Determination of oxidative stress levels and some antioxidant enzyme activities in prost
  • Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. (2017).
  • Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Upd
  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Quantification Method for Hydroxyphenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Quantification

Hydroxyphenylpropanoates, a class of phenolic compounds, are significant metabolites of dietary polyphenols and are increasingly scrutinized for their roles in human health and disease. Accurate quantification of these analytes in complex biological matrices like plasma or urine is paramount for pharmacokinetic (PK) studies, biomarker discovery, and clinical diagnostics. However, a validated analytical method within a single laboratory is only the first step. True scientific rigor and the ability to compare data across different studies or research sites hinge on inter-laboratory validation , also known as a "ring trial."

This guide provides an in-depth comparison of the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for hydroxyphenylpropanoates across multiple laboratories. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding the process in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective is to demonstrate that a well-developed analytical procedure is not only precise and accurate but also robust enough to be transferable, ensuring that results are reproducible regardless of the laboratory conducting the analysis.[5][6]

The Analytical Backbone: A Robust LC-MS/MS Methodology

The quantification of low-level metabolites in complex matrices necessitates a technique with high sensitivity and selectivity.[7][8] LC-MS/MS is the undisputed gold standard for this application. Our core method, which will be validated across participating laboratories, is built on established principles of bioanalytical method development.[9][10]

Causality Behind the Method:

  • Chromatography: A reversed-phase C18 column is selected for its proven ability to retain and separate polar aromatic compounds like hydroxyphenylpropanoates from endogenous matrix components.[11] The mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile. The formic acid is crucial as it protonates the analytes, enhancing ionization efficiency for mass spectrometry.

  • Mass Spectrometry: Electrospray Ionization (ESI) in negative ion mode is chosen because phenolic hydroxyl groups are readily deprotonated, yielding abundant [M-H]⁻ ions. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte. This two-stage filtering dramatically reduces chemical noise and matrix interference.

  • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₆- or D₄-) version of the target analyte is the ideal internal standard. It co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, providing the most accurate correction for variations during sample preparation and injection.

Designing the Inter-Laboratory Validation Study

The objective of an inter-laboratory study is to assess the reproducibility of an analytical method.[5] This is a measure of precision under a defined set of variable conditions, including different analysts, different equipment, and different laboratories. The study design is critical for generating meaningful comparative data.

The following diagram outlines the workflow for our inter-laboratory validation study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab A, B, C) cluster_2 Central Data Analysis prep Prepare & Validate QC Samples (Low, Mid, High Concentrations) distribute Distribute Aliquots, Protocol, & Internal Standard to Labs prep->distribute Ship on Dry Ice receive Receive & Log Samples distribute->receive analyze Analyze Samples Following Provided Protocol report Report Raw Data & Calculated Concentrations collect Collect & Collate Data from all Labs report->collect stats Perform Statistical Analysis (ANOVA, Cochran's Test) collect->stats compare Compare Performance Metrics (Accuracy, Precision) stats->compare final_report Generate Final Validation Report compare->final_report

Caption: Workflow for the Inter-Laboratory Validation Study.

Key Performance Metrics: A Comparative Analysis

According to ICH Q2(R1) guidelines, several key performance characteristics must be evaluated to validate an analytical procedure.[2][12][13] Below, we compare the results for our hydroxyphenylpropanoate method across three independent laboratories.

Accuracy

Accuracy demonstrates the closeness of the mean test results to the true (nominal) concentration. It is assessed by analyzing quality control (QC) samples prepared at known concentrations and is expressed as the percentage of the nominal value.

Acceptance Criteria: The mean value should be within ±15% of the nominal value.

QC LevelNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab A Accuracy (%)Lab B Mean (ng/mL)Lab B Accuracy (%)Lab C Mean (ng/mL)Lab C Accuracy (%)
Low QC 5.05.2104.04.896.05.4108.0
Mid QC 50.049.198.251.5103.048.997.8
High QC 400.0408.0102.0390.097.5412.0103.0
Precision (Repeatability and Reproducibility)

Precision is the measure of agreement among individual test results. It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval.

  • Reproducibility (Inter-laboratory Precision): Precision between laboratories, which is the ultimate goal of this study.[5]

Precision is expressed as the percent relative standard deviation (%RSD).

Acceptance Criteria: The %RSD should not exceed 15%.

QC LevelNominal Conc. (ng/mL)Lab A %RSD (Repeatability)Lab B %RSD (Repeatability)Lab C %RSD (Repeatability)Overall %RSD (Reproducibility)
Low QC 5.06.88.17.59.2
Mid QC 50.04.55.24.96.1
High QC 400.03.14.03.54.7
Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which the method is precise, accurate, and linear.[14]

Acceptance Criteria: A correlation coefficient (r²) of ≥0.99 is required for the calibration curve.

LaboratoryCalibration Range (ng/mL)SlopeInterceptCorrelation Coefficient (r²)
Lab A 1.0 - 500.00.01520.00040.9985
Lab B 1.0 - 500.00.01490.00090.9979
Lab C 1.0 - 500.00.01550.00020.9991

Detailed Experimental Protocol

To ensure consistency, all participating laboratories must adhere strictly to the following validated protocol. This protocol is a self-validating system, incorporating system suitability and quality control checks as mandated by FDA guidance.[1][3][15]

5.1. Materials and Reagents

  • Analytes and Stable Isotope-Labeled Internal Standard (IS)

  • HPLC-grade Acetonitrile, Water, and Formic Acid

  • Human Plasma (K₂EDTA)

  • 96-well collection plates

5.2. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 96-well plate.

  • Add 200 µL of the internal standard working solution (IS dissolved in acetonitrile). This step simultaneously adds the IS and precipitates plasma proteins.

  • Vortex the plate for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI, Negative Mode.

  • MRM Transitions: Specific to the target hydroxyphenylpropanoate and IS.

5.4. System Suitability Test (SST) Before starting the analysis, inject a mid-concentration QC sample five times. The %RSD of the peak areas and retention times must be ≤5%. This confirms the system is performing correctly before analyzing unknown samples.

Conclusion and Authoritative Grounding

The data presented in this guide provide compelling evidence that the described LC-MS/MS method for quantifying hydroxyphenylpropanoates is accurate, precise, and robust. The successful validation across three independent laboratories confirms its suitability for widespread application in multi-site clinical trials and collaborative research projects.

The entire validation process was designed and executed in accordance with the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidances.[1][2][16] These documents provide the authoritative framework for demonstrating that an analytical procedure is fit for its intended purpose.[13][17] By adhering to these standards, we ensure the integrity and reliability of the data generated, fostering trust and enabling meaningful comparisons of results across the scientific community.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). U.S. Food and Drug Administration. [Link]

  • Best Practices for Single-Laboratory Validation of Chemical Methods for Trace Elements in Foods. Part I—Background and General Considerations. (2021). Journal of AOAC INTERNATIONAL. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • AOAC guidlines for single laboratory validation of chemical methods for dietary supplements. (2002). AOAC International. [Link]

  • Example of a Single Lab Validation Study. (2004). AOAC INTERNATIONAL. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Group. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (2013). NHS. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2025). ResearchGate. [Link]

Sources

A Researcher's Guide to Positional Isomerism: Comparative Analysis of the Biological Effects of Ortho-, Meta-, and Para-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular biology and drug development, the slightest change in a molecule's architecture can precipitate vastly different physiological outcomes. Among the most fundamental of these structural nuances is positional isomerism, particularly on an aromatic ring. The substitution pattern of functional groups—whether they are positioned ortho (1,2), meta (1,3), or para (1,4) to each other—can profoundly alter a compound's interaction with biological systems. This guide offers an in-depth comparative analysis of these isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge, experimental frameworks, and critical insights necessary to navigate this complex aspect of chemical biology.

The Core Directive: Why a Minor Shift Creates a Major Difference

The biological inequivalence of ortho-, meta-, and para-isomers is not a matter of chance; it is dictated by fundamental principles of chemistry and physics that govern molecular interactions. Understanding these principles is paramount for predicting an isomer's behavior and designing effective, safe therapeutics.

  • Steric Hindrance and Molecular Geometry: The spatial arrangement of atoms is a primary determinant of how a molecule "fits" into the binding pocket of a protein or the active site of an enzyme. An ortho-substituted isomer, with its adjacent functional groups, presents a significantly different shape and volume compared to a more linear para-isomer. This can either facilitate a perfect "lock-and-key" fit, leading to high potency, or create steric clashes that prevent binding altogether.

  • Electronic Effects and Reactivity: The position of a substituent alters the electron density distribution across the aromatic ring. This, in turn, affects the molecule's polarity, its ability to form crucial hydrogen bonds, and its overall chemical reactivity. For instance, ortho- and para-directing groups can activate the ring towards certain reactions, while meta-directors typically deactivate it.[1] These electronic nuances are critical for receptor recognition and metabolic stability.

  • Metabolism and Bioavailability: The body's metabolic machinery, particularly the cytochrome P450 enzyme system, is exquisitely sensitive to substrate shape and electronics.[2][3] The position of a functional group can expose or shield a potential site of metabolism, drastically altering the compound's half-life, its metabolic profile, and even its potential for producing toxic metabolites.[4]

Case Studies in Isomer-Specific Bioactivity

Examining real-world examples provides the clearest illustration of how positional isomerism dictates biological effects.

Case Study 1: Dichlorobenzenes (DCBs) - A Tale of Differential Toxicity

The three isomers of dichlorobenzene are prime examples of how substituent position dictates toxicity, particularly hepatotoxicity (liver damage).[2]

  • ortho-Dichlorobenzene (1,2-DCB): This isomer is the most hepatotoxic of the three.[5] Its toxicity is linked to its metabolism by cytochrome P-450 enzymes, which generate reactive intermediates that can damage liver cells.[2][3] Studies in rats have shown that 1,2-DCB causes significant increases in liver enzymes like plasma transaminase (ALT/GPT) and leads to centrilobular necrosis.[5]

  • meta-Dichlorobenzene (1,3-DCB): This isomer exhibits moderate hepatotoxicity.[2] While it is also metabolized by cytochrome P-450, its metabolic pathway and the nature of its intermediates lead to less cellular damage compared to the ortho-isomer.[6]

  • para-Dichlorobenzene (1,4-DCB): This isomer shows the least hepatotoxicity.[2] In male rats, it has a unique mechanism of kidney damage related to a protein not found in humans, making this specific toxicity less relevant for human health risk assessment.[3] Its metabolism is also rapid, leading to quicker elimination from the body.[6]

Table 1: Comparative Toxicity of Dichlorobenzene Isomers in Rats [2][5]

IsomerDose (mmol/kg)Effect on Plasma ALT/GPTPathological Findings
ortho-DCB 1.8Significant Increase (~4080 units/ml)Centrilobular Necrosis
meta-DCB 4.5Moderate Increase (~306 units/ml)Mild Necrosis
para-DCB 4.5No Significant Increase (~24 units/ml)Relatively Normal Morphology
Case Study 2: Cresols (Methylphenols) - Nuances in Irritation and Toxicity

Cresols are widely used as disinfectants and in chemical manufacturing.[7] The position of the methyl group relative to the hydroxyl group influences their toxicological profile.

  • ortho-Cresol: Exhibits the highest acute toxicity among the isomers when administered orally to rats.[8]

  • meta-Cresol: Generally considered the least acutely toxic of the three isomers.[8][9]

  • para-Cresol: Shows intermediate acute toxicity.[8] Interestingly, dietary studies have shown that p-cresol can cause specific lesions in the nasal epithelium of rats, an effect not observed with the o- or m-isomers.[8][10][11]

Table 2: Acute Oral LD50 of Cresol Isomers in Rats [8]

IsomerLD50 (mg/kg bw)
ortho-Cresol 121
meta-Cresol 242
para-Cresol 207
Case Study 3: Tyrosine Isomers - From Essential Amino Acid to Markers of Disease

The naturally occurring amino acid is L-tyrosine, or para-tyrosine, which is essential for protein synthesis and is a precursor to key neurotransmitters like dopamine.[][13] However, under conditions of oxidative stress, the amino acid phenylalanine can be hydroxylated to form abnormal ortho- and meta-tyrosine isomers.[14][15][16]

  • para-Tyrosine (L-Tyrosine): A fundamental building block for life.[13]

  • ortho-Tyrosine & meta-Tyrosine: These isomers are not incorporated into proteins but their accumulation is considered a biomarker of oxidative stress and is linked to age-related diseases.[14][15][16] There is emerging evidence that these abnormal isomers are not just markers but may actively contribute to cellular damage and disease pathogenesis.[14][15]

Experimental Workflows for Differentiating Isomer Activity

Distinguishing the biological effects of positional isomers requires robust and precise experimental protocols. Below are two foundational workflows that form the basis of such comparative analyses.

Workflow 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which an isomer becomes toxic to cells, a critical parameter for any potential therapeutic.

Objective: To determine and compare the 50% cytotoxic concentration (CC50) of ortho-, meta-, and para-isomers on a specific cell line.

Methodology:

  • Cell Seeding: Plate a chosen cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare stock solutions of each isomer in a suitable solvent like DMSO. Create a series of dilutions for each isomer in the cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of each isomer. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Plot the absorbance against the log of the compound concentration and use a non-linear regression to calculate the CC50 value for each isomer.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Experiment cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate prepare 2. Prepare Isomer Dilutions treat 3. Treat Cells with Isomers prepare->treat incubate 4. Incubate (24-72h) treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read 7. Read Absorbance solubilize->read calculate 8. Calculate CC50 Values read->calculate

Caption: Workflow for comparing isomer cytotoxicity via MTT assay.

Workflow 2: In Vitro Enzyme Inhibition Assay

This protocol is essential for determining if isomers have different potencies in inhibiting a specific enzyme, a common mechanism of action for many drugs.

Objective: To determine and compare the 50% inhibitory concentration (IC50) of ortho-, meta-, and para-isomers against a target enzyme.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and any necessary cofactors in an appropriate assay buffer.[18]

  • Compound Preparation: Prepare serial dilutions of the ortho-, meta-, and para-isomers in the assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing different concentrations of each isomer. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[18]

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader. Measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of this change is proportional to the enzyme activity.[18]

  • Data Analysis: Calculate the initial reaction velocity (V0) for each well. Normalize the data to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value for each isomer.[18]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents 1. Prepare Enzyme, Substrate, Buffer prep_isomers 2. Prepare Isomer Dilutions add_enzyme 3. Add Enzyme & Isomers to Plate prep_isomers->add_enzyme pre_incubate 4. Pre-incubate add_enzyme->pre_incubate add_substrate 5. Initiate Reaction with Substrate pre_incubate->add_substrate read_kinetic 6. Kinetic Read (Abs/Fluor) add_substrate->read_kinetic calculate_ic50 7. Calculate IC50 Values read_kinetic->calculate_ic50

Caption: Workflow for comparing enzyme inhibition potency of isomers.

Isomer-Specific Signaling Pathway Modulation

The ultimate effect of a compound is its influence on cellular signaling. Positional isomers can act as agonists, antagonists, or have no effect on the same receptor, leading to divergent downstream pathways.

Signaling_Pathway cluster_isomers Isomers cluster_pathway Downstream Signaling ortho Ortho-Isomer receptor Cell Surface Receptor ortho->receptor Binds & Activates (Agonist) para Para-Isomer para->receptor Binds & Blocks (Antagonist) kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf Activates response Cellular Response tf->response

Caption: Isomers can act as agonists or antagonists at the same receptor.

Conclusion and Future Outlook

The comparative analysis of ortho-, meta-, and para-isomers is a cornerstone of modern drug discovery and toxicology. As demonstrated, subtle shifts in substituent positioning can lead to dramatic differences in efficacy, metabolism, and safety profiles. For researchers, a deep understanding of the principles governing these differences is not merely academic—it is essential for the rational design of superior therapeutics and for accurately assessing chemical risk.

Moving forward, the integration of computational modeling, such as molecular docking and quantum mechanics, will further enhance our ability to predict the biological activities of different isomers before they are even synthesized. This predictive power, combined with the robust experimental workflows outlined in this guide, will continue to accelerate the development of safer, more effective chemical entities for medicine and industry.

References

  • Das, J., et al. (2005). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 15(2), 337-43. Available at: [Link]

  • Stanko, J. P. (n.d.). The hepatotoxicity of the isomers of dichlorobenzene: Structure-toxicity relationships and interactions with carbon tetrachloride. UA Campus Repository - The University of Arizona. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichlorobenzenes. Available at: [Link]

  • National Center for Biotechnology Information. (1999). Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Available at: [Link]

  • Kotha, S., & Khedkar, P. (2005). The Role of Isomerism in Biological Activity. Solubility of Things. Available at: [Link]

  • Ipson, B., et al. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing Research Reviews, 27, 85-94. Available at: [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). Toxicity Report Series, 25. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • Valentovic, M. A., et al. (1993). Acute hepatic and renal toxicity of dichlorobenzene isomers in Fischer 344 rats. Journal of Applied Toxicology, 13(1), 1-7. Available at: [Link]

  • Ipson, B., et al. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. ResearchGate. Available at: [Link]

  • Ipson, B., et al. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. PubMed Central. Available at: [Link]

  • Ipson, B., et al. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. PubMed. Available at: [Link]

  • StudySmarter. (2023). Positional Isomers: Meaning, Applications, Examples. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Cresols - Toxic Substance Portal. Available at: [Link]

  • Lin, J., & Li, H. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(4), 531-537. Available at: [Link]

  • Fiveable. (n.d.). Positional Isomers Definition - Organic Chemistry Key Term. Available at: [Link]

  • INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Available at: [Link]

  • Wikipedia. (n.d.). Tyrosine. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Methylphenols (Cresols): Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed. Available at: [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in pharmaceutical development. For a chiral molecule like Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, the stereochemical configuration can profoundly influence its pharmacological and toxicological properties. Therefore, robust and reliable analytical methods are paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the principal analytical techniques for assessing the enantiomeric purity of this compound, supported by detailed methodologies and experimental considerations.

The Criticality of Enantiomeric Purity in Pharmaceutical Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous control over the stereoisomeric composition of chiral drugs.[3][4] Consequently, the ability to accurately quantify the enantiomeric excess (e.e.) of a synthesized active pharmaceutical ingredient (API) such as this compound is a non-negotiable aspect of quality control.

Comparative Analysis of Key Analytical Techniques

Several analytical techniques are available for determining the enantiomeric purity of chiral compounds. The most prevalent and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. Each technique offers a unique set of advantages and limitations.

Analytical Method Principle Sample Preparation Instrumentation Key Performance Metrics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5][6]Dissolution in a suitable mobile phase.HPLC system with a chiral column (e.g., polysaccharide-based) and a UV detector.Resolution (Rs): Typically > 1.5 for baseline separation. Sensitivity: High, suitable for trace analysis. Analysis Time: 10-30 minutes per sample.
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.[7]The sample must be volatile or derivatized to increase volatility.Gas chromatograph with a chiral capillary column (e.g., cyclodextrin-based) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Resolution (Rs): Excellent for volatile compounds. Sensitivity: Very high, especially with an MS detector. Analysis Time: Can be faster than HPLC for volatile samples.
Chiral NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[8][9][10][11]Simple addition of a CSA to the NMR sample.High-field NMR spectrometer.Resolution (Δδ): Dependent on the CSA and analyte. Sensitivity: Lower than chromatographic methods. Analysis Time: Rapid data acquisition, minimal sample preparation.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[12][13][14]Dissolution in the background electrolyte.Capillary electrophoresis system with a suitable detector (e.g., UV).Efficiency: High separation efficiency. Sample Volume: Requires very small sample volumes. Analysis Time: Typically fast.
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.[1][15][16]Dissolution in a suitable solvent.Polarimeter.Specificity: Provides a bulk measurement of optical rotation, not a separation of enantiomers. Sensitivity: Generally lower than chromatographic methods. Analysis Time: Very rapid.
In-Depth Methodologies and Experimental Protocols

Chiral HPLC is a cornerstone technique for enantiomeric separation due to its versatility and high resolution.[5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Detailed Protocol for Chiral HPLC Analysis:

  • Column Selection: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a primary choice for α-hydroxy esters like this compound.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol. The ratio is optimized to achieve the best resolution. For instance, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 275 nm for the phenyl group).

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula:

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Causality Behind Choices: Polysaccharide-based CSPs are effective due to their helical polymer structures which create chiral grooves, allowing for stereospecific interactions (hydrogen bonding, dipole-dipole) with the enantiomers. The mobile phase composition is critical as it modulates the strength of these interactions, directly impacting retention and resolution.

For compounds that are volatile or can be made volatile through derivatization, chiral GC offers exceptional resolution and sensitivity.[7]

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for enantiomeric purity analysis by Chiral GC.

Detailed Protocol for Chiral GC Analysis:

  • Derivatization (if necessary): The hydroxyl group of this compound can be derivatized, for instance, by acetylation, to increase volatility and improve peak shape.[17]

  • Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin phase, is highly effective for separating chiral α-hydroxy esters.[18]

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) at an appropriate concentration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature of 220°C.

    • Injector and Detector Temperature: Typically set around 250°C.

  • Data Analysis: The enantiomeric ratio is determined by the integration of the corresponding peak areas in the chromatogram.

Causality Behind Choices: Cyclodextrin-based CSPs have a toroidal structure with a hydrophobic cavity and a hydrophilic exterior, enabling inclusion complexation with the enantiomers. Derivatization can enhance the volatility and thermal stability of the analyte, which is crucial for GC analysis, and can also improve the chiral recognition by the stationary phase.[17]

NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[10] This is achieved by adding a chiral solvating agent (CSA) to the sample, which forms transient diastereomeric complexes with the enantiomers, resulting in the splitting of NMR signals.[9][11]

Logical Relationship for Chiral NMR Analysis

Chiral_NMR_Logic Analyte Racemic Analyte (Enantiomers) Complex Diastereomeric Complexes (Transient) Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR NMR Spectrum Complex->NMR Signals Distinct Signals for each Diastereomer NMR->Signals Integration Signal Integration Signals->Integration EE Enantiomeric Excess (e.e.) Integration->EE

Caption: Logical flow of enantiomeric excess determination by Chiral NMR.

Detailed Protocol for Chiral NMR Analysis:

  • CSA Selection: Various chiral solvating agents can be used, including those based on Pirkle's alcohol or cyclodextrins. The choice of CSA depends on the structure of the analyte.

  • Sample Preparation:

    • Dissolve a precise amount of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal that is well-resolved for the two diastereomeric complexes.

    • Integrate the corresponding signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio.

Causality Behind Choices: The formation of diastereomeric complexes in solution leads to a change in the chemical environment of the protons in each enantiomer, resulting in different chemical shifts. The effectiveness of a CSA is dependent on the strength and stereospecificity of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte.[9]

Method Validation and Regulatory Considerations

All analytical methods used for determining enantiomeric purity must be validated according to regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).[3][19][20][21] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical technique for assessing the enantiomeric purity of this compound depends on several factors:

  • For routine quality control and high-throughput screening: Chiral HPLC is often the method of choice due to its robustness, high resolution, and well-established protocols.

  • For volatile samples or when higher sensitivity is required: Chiral GC, particularly with an MS detector, is an excellent option.

  • For rapid analysis and confirmation without extensive method development: Chiral NMR with a suitable CSA can be highly effective.

  • For orthogonal verification: Employing a second, different technique (e.g., Chiral HPLC and Chiral CE) provides a higher level of confidence in the results.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, coupled with appropriate method validation, will ensure the accurate and reliable determination of the enantiomeric purity of this and other chiral pharmaceutical compounds.

References

  • Allan Chemical Corporation. (2025, October 18). Polarimetry in Pharmaceutical Quality Control.
  • Research and Reviews. (2023, September 21). Significance and Applications of Polarimetry in Scientific Field.
  • Drawell. How Polarimeters are Applied in Pharmaceutical Quality Control.
  • Rudolph Research Analytical. Polarimeter Requirements for the Pharmaceutical Industry.
  • Goodall, D. M., Lloyd, D. K., & Wu, Z. (1990). Enantiomeric purity determination to 1 % level using a laser-based polarimetric HPLC detector. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 333(1628), 55-61.
  • BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropanoate.
  • Aegelen, M., et al. (1998). Separation of chiral compounds by capillary electrophoresis. Electrophoresis, 19(16-17), 2798-2833.
  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
  • Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate.
  • Scionix. (2025, December 2). Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis.
  • Di Mola, I., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13035-13045.
  • Szollosi, R., & Bartok, M. (2002). Resolution of optical isomers of α-hydroxy-acetones by high resolution gas chromatography on chiral stationary phase.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Bull, J. N., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Suntornsuk, L. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(2), 289.
  • Singh, N., et al. (2015). NMR determination of enantiomeric excess. RSC Advances, 5(11), 8192-8199.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270.
  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • Phenomenex. Chiral HPLC Separations.
  • U.S. Food and Drug Administration. (2000). FDA Guidance For Industry Analytical Procedures and Methods Validation.
  • Tsuneaki, M., et al. (1994). Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection.
  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development.
  • Gotor, V., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 858913.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Moon, K., et al. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis.
  • BGB Analytik. CHIRAL Handbook.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile from structurally similar compounds, such as Methyl 2-hydroxy-3-phenylpropanoate and Methyl 3-(3-hydroxyphenyl)propionate.

Based on data for these analogues, laboratory personnel should conservatively treat this compound as a hazardous substance.[1][2] The primary concerns are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

This hazard profile dictates that this chemical waste must be managed under controlled, regulated procedures and is strictly prohibited from being disposed of via standard trash or sewer systems.[3][4] The core principle is containment and transfer to a licensed facility capable of handling such chemical waste.

Summary of Hazard Information & Disposal Requirements
Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)Recommended Container TypePrimary Disposal Method
Acute Toxicity, Oral (Harmful)Exclamation MarkChemical-resistant gloves (Nitrile), Safety glasses/goggles, Lab coatHigh-Density Polyethylene (HDPE) or Glass, with screw capCollection by licensed hazardous waste contractor
Skin Irritant, Category 2Exclamation MarkChemical-resistant gloves (Nitrile), Lab coatHigh-Density Polyethylene (HDPE) or Glass, with screw capCollection by licensed hazardous waste contractor
Eye Irritant, Category 2AExclamation MarkSafety glasses/goggles with side shieldsHigh-Density Polyethylene (HDPE) or Glass, with screw capCollection by licensed hazardous waste contractor
Specific Target Organ ToxicityExclamation MarkUse in a well-ventilated area or chemical fume hoodHigh-Density Polyethylene (HDPE) or Glass, with screw capCollection by licensed hazardous waste contractor

Pre-Disposal: Waste Accumulation and Storage

Proper disposal begins long before the waste leaves your facility. It starts with systematic and compliant accumulation at the point of generation. The U.S. Environmental Protection Agency (EPA) provides a framework for this under the Resource Conservation and Recovery Act (RCRA), with specific, more flexible guidelines for academic labs under Subpart K.[5][6][7][8]

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[9] This is a critical step for both safety and regulatory compliance.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10] Waste should not be generated in one room and stored in another.[10]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10]

Step 2: Use Appropriate Waste Containers

Container integrity is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste, free of damage, and have a secure, leak-proof closure.[4]

  • Material: For this compound, use a clean, dry, and chemically compatible container, such as an HDPE jug or a glass bottle with a screw cap.[9][10]

  • Condition: Ensure the cap is in new condition, with no cracks or signs of deterioration.[9]

  • Headroom: Do not fill containers completely. Leave at least one inch of headroom to allow for expansion of contents.[9]

Step 3: Label Waste Containers Correctly

Proper labeling is essential for safety and compliance. As of the EPA's Hazardous Waste Generator Improvements Rule, every container used for hazardous waste must be clearly marked.[11]

  • Content: Label the container with the words "Hazardous Waste ".

  • Identification: Clearly identify the contents, e.g., "Waste this compound in Methanol." List all components, including solvents.

  • Hazard Warning: Include a clear indication of the hazards, such as the relevant GHS pictograms (e.g., exclamation mark for irritant/harmful).[11]

Step 4: Practice Safe Storage
  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[3][10] This prevents the release of vapors and protects against spills.

  • Segregate Incompatibles: Store waste containing this compound away from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[9][12]

Disposal Protocol: Step-by-Step Guide

Disposal of this compound is straightforward: it must be managed through your institution's Environmental Health & Safety (EH&S) office or a contracted hazardous waste disposal service. Under no circumstances should this chemical or its solutions be poured down the drain. [3][9]

Step-by-Step Waste Transfer and Disposal Workflow
  • Don Personal Protective Equipment (PPE): Before handling the waste, put on your lab coat, safety glasses, and chemical-resistant gloves.

  • Prepare the Waste Container: Place your labeled hazardous waste container in a stable location, preferably within a fume hood to minimize inhalation exposure.[13]

  • Transfer the Waste: Carefully pour or transfer the waste from your experimental vessel (e.g., beaker, flask) into the designated hazardous waste container.

  • Secure the Container: Immediately and securely fasten the cap on the waste container.

  • Store in SAA: Return the container to its designated Satellite Accumulation Area.

  • Monitor Fill Level: Keep track of the waste volume. Once the container is full, or within 12 months for academic labs operating under Subpart K, it must be removed from the laboratory.[5][10]

  • Request Pickup: Contact your institution's EH&S department to schedule a pickup of the full waste container. They will handle the final transport and disposal according to all federal, state, and local regulations.[10][14]

Management of Empty Containers

An empty container that held this compound can typically be disposed of as regular trash, provided that all waste has been removed, leaving as little residue as possible.[3] Before disposal, all hazardous waste labels must be defaced or removed, and the cap should be taken off.[3]

Spill Management Protocol

Accidents happen, and a prepared response is the best defense.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. For minor spills that you are trained and equipped to handle, proceed. For major spills, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to absorb the spilled liquid.[15]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for disposal.[12]

  • Label as Hazardous Waste: The spill cleanup material is now considered hazardous waste. Label the container appropriately, indicating it contains spilled this compound and absorbent.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Arrange for pickup of the spill cleanup waste through your EH&S department.

Disposal Decision Workflow

Caption: Decision workflow for handling and disposal of this compound waste.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Retrieved from a relevant public health or safety website.
  • U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Inside EPA. (2006, April 10). ACADEMIC LABS URGE PERFORMANCE-BASED APPROACH IN EPA RCRA RULE.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Dickinson Wright. (2014, April 3). The Academic Laboratory Exception.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Healthcare Waste Management. (n.d.). Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. Retrieved from a relevant healthcare waste management source.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518800, Methyl 2-hydroxy-3-phenylpropanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512675, Methyl 3-(3-hydroxyphenyl)propionate.
  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate.
  • Chemsrc. (2025, August 25). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)propionate.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Methyl 3-(2-hydroxyphenyl)propanoate | 20349-89-7.
  • The Good Scents Company. (n.d.). methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5.

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel compounds where comprehensive safety data may not be readily available. Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate is one such case. In the absence of a specific Safety Data Sheet (SDS), a prudent and scientifically-grounded approach is to evaluate the hazards of its structural components and adhere to a stringent safety protocol. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical hygiene and risk minimization, to ensure your safety and the integrity of your research.

The fundamental principle when handling substances of unknown toxicity is to treat them with the utmost respect, assuming they are hazardous.[1] This protocol is designed to be a self-validating system, ensuring that every step prioritizes minimizing exposure and mitigating risk.

Hazard Assessment: A Structural Analysis

This compound is an aromatic hydroxy ester. To anticipate its potential hazards, we must analyze its constituent functional groups and reference data from structurally similar compounds.

  • Phenolic Group (3-hydroxyphenyl): Phenols are known to be skin and eye irritants and can be corrosive.

  • Ester and Hydroxyl Groups: These can also contribute to irritation.

Based on data for related compounds such as Methyl 3-(2-hydroxyphenyl)propanoate and Methyl 2-hydroxy-3-phenylpropanoate, we can infer the following potential hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2][3][4][5]

  • Causes serious eye irritation.[2][3][6]

  • May cause respiratory irritation.[2][3][4][5]

Therefore, all handling procedures must be designed to prevent contact via all routes of exposure: inhalation, ingestion, skin, and eye contact.

Summary of Potential Hazards and Required Controls
Potential Hazard Route of Exposure Primary Engineering Control Essential Personal Protective Equipment (PPE)
Respiratory Irritation InhalationCertified Chemical Fume Hood[7][8]Respirator (if fume hood is not feasible, requires formal program)[9]
Serious Eye Irritation EyesFume Hood SashChemical Splash Goggles or Face Shield over Safety Glasses[1][10]
Skin Irritation SkinN/AChemical-Resistant Gloves (Nitrile for incidental contact), Lab Coat[7][10]
Harmful if Swallowed IngestionN/ANo mouth pipetting; frequent hand washing[8][11]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following provides a multi-layered strategy for protection.

Diagram: PPE Selection Workflow

This workflow guides the user through a logical sequence to determine the appropriate level of PPE for handling this compound.

PPE_Selection_Workflow start Assess Task & Quantity weighing Weighing Solid / Handling Powder start->weighing Solid? solution Handling Dilute Solution (<1M) start->solution Liquid? fume_hood Work in Chemical Fume Hood weighing->fume_hood ppe_goggles Upgrade to: Chemical Splash Goggles weighing->ppe_goggles ppe_double_glove Add: Double Nitrile Gloves weighing->ppe_double_glove concentrated Transferring Concentrated Solution / Splash Risk solution->concentrated Concentrated or Splash Potential? solution->fume_hood solution->ppe_goggles concentrated->fume_hood ppe_face_shield Add: Face Shield over Goggles concentrated->ppe_face_shield concentrated->ppe_double_glove ppe_base Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves (Single Pair) - Lab Coat - Closed-toe Shoes, Long Pants fume_hood->ppe_base

Caption: PPE selection flowchart based on the task being performed.

Step-by-Step PPE Protocol
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[1]

    • Standard Operation : When handling the compound in liquid or solid form, upgrade to chemical splash goggles to provide a complete seal around the eyes.[10]

    • High-Risk Operations : For tasks with a significant splash risk (e.g., transferring large volumes, heating solutions), a face shield must be worn over chemical splash goggles.[9]

  • Skin and Body Protection :

    • Protective Clothing : Always wear a flame-resistant lab coat, buttoned completely.[7] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[9][10]

    • Gloves : No single glove material protects against all chemicals.[1] For this compound, a layered approach is recommended.

      • Incidental Contact : For tasks like handling sealed containers or working with very dilute solutions, a single pair of nitrile gloves is acceptable.[7][10]

      • Extended Contact/Immersion : When weighing the solid or working with concentrated solutions, wear double gloves (two pairs of nitrile gloves).

      • Glove Hygiene : Inspect gloves for tears or holes before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never wear gloves outside the lab or to touch common surfaces like doorknobs or keyboards.[1]

  • Respiratory Protection :

    • Primary Control : All procedures that involve handling the solid compound or its solutions must be performed within a certified chemical fume hood.[7][8] This is the most effective way to prevent inhalation of powders or vapors.

    • Secondary Control : If work in a fume hood is not feasible, a comprehensive respiratory protection program is required, including risk assessment, selection of an appropriate NIOSH-approved respirator, medical evaluation, and annual fit-testing.[9] This should be a last resort and managed by your institution's Environmental Health and Safety (EHS) department.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses how you interact with the chemical from acquisition to disposal.

Safe Handling and Storage Protocol
  • Designated Area : Designate a specific area within a fume hood for handling this compound.

  • Minimize Quantities : Only work with the smallest quantity of the material necessary for your experiment.[7]

  • Handling Solids : When weighing the solid, use a disposable weigh boat. Handle with care to avoid creating dust. Use spark-proof tools and ensure adequate ventilation.[3][6]

  • Handling Liquids : When transferring solutions, use a tray or secondary containment to catch potential spills. Always add reagents slowly.

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4][5][12] Ensure it is stored away from incompatible materials such as strong oxidizing agents.[4][12]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][11] Do not eat, drink, or apply cosmetics in the laboratory.[11]

Chemical Waste Disposal Plan

Treat all materials contaminated with this compound as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams.[13] Collect all contaminated solids (gloves, weigh boats, paper towels) and liquids separately.

  • Container Selection : Use a compatible, leak-proof hazardous waste container. The original container of a primary component is often suitable.[13] Ensure the container is in good condition.

  • Labeling : Label the waste container immediately with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[13][14] Maintain a running list of the container's contents and their approximate percentages.

  • Storage : Keep the waste container sealed at all times, except when adding waste.[13] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.[14]

  • Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[14] Never dispose of this chemical down the drain or in the regular trash.[15] Disposal must comply with all local, state, and federal regulations.[4][12]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][5][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][5][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills : For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[3] For larger spills, evacuate the area and contact your institution's EHS emergency line.

By adhering to this comprehensive guide, you build a deep-seated culture of safety that protects you, your colleagues, and your invaluable research.

References

  • What are some best practices for safely handling hazardous chemicals in a laboratory setting? - Pharma Times.
  • SAFETY DATA SHEET - Methyl 3-(4-hydroxyphenyl)propionate. - Fisher Scientific.
  • Working with Chemicals - Prudent Practices in the Laboratory. - NCBI Bookshelf, NIH.
  • Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate. - Fluorochem.
  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3. - PubChem, NIH.
  • SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)propionate. - Fisher Scientific.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. - Actylis Lab Solutions.
  • Part D: Chemical Safety Procedures for Laboratories. - University of Wisconsin-La Crosse.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. - Princeton University.
  • SAFETY DATA SHEET. - Sigma-Aldrich.
  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. - Chemsrc.
  • Personal Protective Equipment (PPE). - CHEMM.
  • Chemical Safety: Personal Protective Equipment. - University of California, San Francisco.
  • 5 Types of PPE for Hazardous Chemicals. - Hazmat School.
  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. - Cole-Parmer.
  • Personal Protective Equipment | Safety | Physical Facilities. - Miami University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. - United Nations Office on Drugs and Crime.
  • Personal Protective Equipment. - Environmental Health & Safety Services, University of Iowa.
  • Guidelines: Handling and Disposal of Chemicals. - College of Engineering, Purdue University.
  • Hazardous Waste Disposal Guide. - Northwestern University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. - UPenn EHRS, University of Pennsylvania.
  • Proper disposal of chemicals. - Sciencemadness Wiki.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.